molecular formula C10H23N B1213869 N,N-Dimethyloctylamine CAS No. 7378-99-6

N,N-Dimethyloctylamine

Cat. No.: B1213869
CAS No.: 7378-99-6
M. Wt: 157.3 g/mol
InChI Key: UQKAOOAFEFCDGT-UHFFFAOYSA-N
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Description

N,N-Dimethyloctylamine, also known as this compound, is a useful research compound. Its molecular formula is C10H23N and its molecular weight is 157.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63928. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyloctan-1-amine
Source PubChem
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InChI

InChI=1S/C10H23N/c1-4-5-6-7-8-9-10-11(2)3/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UQKAOOAFEFCDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Source PubChem
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Related CAS

2016-50-4 (hydrochloride), 88442-24-4 (phosphate)
Record name Octyldimethylamine
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DSSTOX Substance ID

DTXSID2036299
Record name N,N-Dimethyloctylamine
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Molecular Weight

157.30 g/mol
Source PubChem
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Physical Description

Liquid
Record name 1-Octanamine, N,N-dimethyl-
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CAS No.

7378-99-6
Record name Dimethyloctylamine
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Record name Octyldimethylamine
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Record name N,N-Dimethyloctylamine
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Record name 1-Octanamine, N,N-dimethyl-
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Record name N,N-Dimethyloctylamine
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Record name Dimethyl(octyl)amine
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Record name OCTYLDIMETHYLAMINE
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Foundational & Exploratory

An In-Depth Technical Guide on the Physicochemical Properties of N,N-Dimethyloctylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethyloctylamine (DMOA) is a tertiary amine with a variety of applications, including as a chemical intermediate, a catalyst in polyurethane foam production, and an epoxy curing agent.[1] Its molecular structure, featuring an eight-carbon alkyl chain and a dimethylamino group, imparts specific physicochemical characteristics that are critical to its function and application, particularly in contexts relevant to drug development and material science.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These values are essential for predicting its behavior in various chemical and biological systems.

PropertyValueConditions
Molecular Formula C₁₀H₂₃N
Molecular Weight 157.30 g/mol [2][3][4]
CAS Number 7378-99-6[2][5]
Appearance Colorless to pale yellow liquid[6][7]
Melting Point -57 °C[2][5]
Boiling Point 195 °Cat 1013 hPa
Density 0.765 g/cm³at 20 °C[2]
0.765 g/mLat 25 °C[8][9]
Flash Point 69 °C (156.2 °F)Closed cup[2][3]
Vapor Pressure 0.88 hPa (0.66 mmHg)at 20 °C[5]
1.066 hPa (0.8 mmHg)at 25 °C[2]
Vapor Density 5.4 (vs. air)[8]
Refractive Index 1.4243at 20 °C, n/D[2][5]
Water Solubility Slightly soluble / Partly miscible[1][6][8][10]
LogP (Octanol/Water) 2.17at 21 °C[8]
pKa 9.86 ± 0.28Predicted[8]

Experimental Protocols for Key Physicochemical Properties

Accurate determination of physicochemical properties is paramount for the application and safety of chemical compounds. Standardized methodologies ensure reproducibility and comparability of data.

1. Determination of Boiling Point (Micro-Reflux Method)

The boiling point is a key indicator of a liquid's volatility. For small sample volumes, a micro-boiling point or micro-reflux determination is a precise method.[11]

  • Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, a stable equilibrium exists between the liquid and vapor phases, observable as a constant temperature during reflux.[11][12]

  • Apparatus: A small test tube, a heating block or Thiele tube, a thermometer with its bulb positioned in the vapor phase above the liquid, and a magnetic stirrer.

  • Procedure:

    • Approximately 0.5 mL of this compound is placed in the test tube with a small stir bar.

    • The apparatus is assembled with the thermometer bulb positioned about 1 cm above the liquid's surface.

    • The sample is heated gently while stirring.

    • The temperature is recorded when the liquid is observed to be gently boiling and a "reflux ring" of condensing vapor is stable and in contact with the thermometer bulb. This stable temperature is the boiling point.[11]

2. Determination of Density

Density is a fundamental physical property, defined as mass per unit volume.

  • Principle: The mass of a precisely known volume of the liquid is measured at a controlled temperature.

  • Apparatus: A pycnometer (a flask with a specific, calibrated volume), a high-precision analytical balance, and a constant-temperature water bath.

  • Procedure:

    • The empty pycnometer is weighed precisely.

    • The pycnometer is filled with this compound and placed in a water bath at a specified temperature (e.g., 20°C) until thermal equilibrium is reached.

    • The volume is adjusted exactly to the pycnometer's calibration mark, and the exterior is cleaned and dried.

    • The filled pycnometer is weighed again.

    • The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the calibrated volume of the pycnometer.

3. Determination of n-Octanol/Water Partition Coefficient (LogP) by the Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution. The shake-flask method is the "gold standard" for its determination.[13][14][15]

  • Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. The LogP is the base-10 logarithm of the ratio of the compound's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium.[14]

  • Apparatus: Volumetric flasks, separatory funnel or vials, mechanical shaker, centrifuge, and an analytical instrument to measure concentration (e.g., HPLC, UV-Vis spectrophotometer).

  • Procedure:

    • Pre-saturation: n-octanol and a suitable aqueous buffer (e.g., PBS pH 7.4) are shaken together for 24 hours to ensure mutual saturation, after which the phases are separated.[15]

    • Partitioning: A known amount of this compound is dissolved in the pre-saturated n-octanol. This solution is then mixed with a specific volume of the pre-saturated aqueous buffer.

    • Equilibration: The mixture is agitated (shaken) until equilibrium is reached (typically for several hours).[13]

    • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

    • Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique.[14]

    • Calculation: LogP is calculated using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[16]

Workflow and Data Relationship Visualization

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the physicochemical characterization of this compound.

G Workflow for LogP Determination (Shake-Flask Method) cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation prep1 1. Saturate n-Octanol with Water prep2 2. Saturate Water with n-Octanol exp1 3. Dissolve DMOA in saturated n-Octanol prep2->exp1 exp2 4. Add saturated Water exp1->exp2 exp3 5. Shake to Equilibrate exp2->exp3 exp4 6. Centrifuge to Separate Phases exp3->exp4 ana1 7. Measure [DMOA] in Octanol Phase exp4->ana1 calc 9. Calculate LogP = log([Octanol]/[Aqueous]) ana1->calc ana2 8. Measure [DMOA] in Aqueous Phase ana2->calc G Relationship of Core Physicochemical Properties Compound This compound (C₁₀H₂₃N) Structure Molecular Structure (Alkyl Chain + Amine) Compound->Structure Volatility Volatility Compound->Volatility Solubility Solubility Profile Compound->Solubility LogP LogP (Lipophilicity) Structure->LogP pKa pKa (Basicity) Structure->pKa BP Boiling Point Volatility->BP VP Vapor Pressure Volatility->VP LogP->Solubility pKa->Solubility

References

An In-depth Technical Guide to the Synthesis and Purification of N,N-Dimethyloctylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyloctylamine, a tertiary amine with the chemical formula C₁₀H₂₃N, is a versatile building block and intermediate in the synthesis of a wide range of specialty chemicals.[1][2] Its applications span from the production of surfactants and quaternary ammonium (B1175870) compounds to its use as a catalyst and corrosion inhibitor.[1] In the pharmaceutical and drug development sector, it can be employed as an ion-pairing agent in chromatography.[3] This technical guide provides a comprehensive overview of the primary synthesis and purification methods for this compound, offering detailed experimental protocols and quantitative data to support researchers and chemical development professionals.

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, each with its own advantages and considerations. The most common methods include reductive amination, direct alkylation, the Eschweiler-Clarke reaction, and catalytic amination of alcohols.

Reductive Amination of Octanal (B89490) with Dimethylamine (B145610)

Reductive amination is a widely used method for forming amines from carbonyl compounds. In this case, octanal is reacted with dimethylamine in the presence of a reducing agent to yield this compound.

Reaction: CH₃(CH₂)₆CHO + (CH₃)₂NH + [H] → CH₃(CH₂)₇N(CH₃)₂ + H₂O

Experimental Protocol:

A general procedure for the reductive amination of an aldehyde with a secondary amine using a borohydride (B1222165) reagent is as follows:

  • Imine Formation: In a round-bottom flask, dissolve octanal (1.0 equivalent) and a solution of dimethylamine (1.2-2.0 equivalents, e.g., 2.0 M in THF) in a suitable aprotic solvent such as dichloromethane (B109758) or 1,2-dichloroethane.

  • Stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the intermediate enamine or iminium ion.

  • Reduction: To the reaction mixture, add a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents) portion-wise. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.[4]

ParameterValue
Starting Materials Octanal, Dimethylamine
Reducing Agent Sodium triacetoxyborohydride
Solvent Dichloromethane or 1,2-dichloroethane
Reaction Temperature Room Temperature
Typical Yield >90% (general reductive amination)
Purity Dependent on purification

Logical Workflow for Reductive Amination:

G cluster_synthesis Reductive Amination Synthesis octanal Octanal imine_formation Imine/Enamine Formation octanal->imine_formation dimethylamine Dimethylamine dimethylamine->imine_formation solvent Aprotic Solvent (e.g., DCM) solvent->imine_formation reduction Reduction imine_formation->reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->reduction crude_product Crude this compound reduction->crude_product

Reductive Amination Workflow
Direct Alkylation of Dimethylamine with an Octyl Halide

This method involves the nucleophilic substitution of a halide from an octyl halide (e.g., 1-bromooctane) by dimethylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed.

Reaction: CH₃(CH₂)₇Br + (CH₃)₂NH + Base → CH₃(CH₂)₇N(CH₃)₂ + Base·HBr

Experimental Protocol:

A general procedure for the synthesis of a tertiary amine via direct alkylation is as follows:

  • In a pressure vessel, combine 1-bromooctane (B94149) (1.0 equivalent) with an excess of dimethylamine (e.g., a 40% aqueous solution or a solution in a suitable solvent).

  • Add a base such as sodium carbonate or potassium carbonate to the mixture.

  • The vessel is sealed and heated to a temperature typically ranging from 80-120°C for several hours.

  • The reaction progress is monitored by GC-MS.

  • After cooling, the reaction mixture is partitioned between an organic solvent (e.g., diethyl ether) and water.

  • The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt.

  • The solvent is removed by distillation to give the crude product.

ParameterValue
Starting Materials 1-Bromooctane, Dimethylamine
Base Sodium Carbonate or Potassium Carbonate
Reaction Temperature 80-120°C
Typical Yield Moderate to good, risk of quaternary salt formation
Purity Requires purification to remove byproducts

Logical Workflow for Direct Alkylation:

G cluster_synthesis Direct Alkylation Synthesis octyl_halide 1-Bromooctane reaction Nucleophilic Substitution octyl_halide->reaction dimethylamine Dimethylamine dimethylamine->reaction base Base (e.g., K₂CO₃) base->reaction crude_product Crude this compound reaction->crude_product

Direct Alkylation Workflow
Eschweiler-Clarke Reaction with Octylamine (B49996)

The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines using excess formic acid and formaldehyde (B43269).[5][6] Starting with octylamine, this reaction provides a direct route to this compound.[7][8] A significant advantage of this method is that it does not produce quaternary ammonium salts.[6]

Reaction: CH₃(CH₂)₇NH₂ + 2 CH₂O + 2 HCOOH → CH₃(CH₂)₇N(CH₃)₂ + 2 CO₂ + 2 H₂O

Experimental Protocol:

  • To octylamine (1.0 equivalent) in a round-bottom flask, add an excess of formic acid (e.g., 2.2 equivalents or more).

  • Add an excess of aqueous formaldehyde solution (37%) (e.g., 2.2 equivalents or more).

  • The reaction mixture is heated, typically to around 80-100°C, for several hours (e.g., 18 hours), often with a reflux condenser.[7][9] The reaction is complete when the evolution of carbon dioxide ceases.

  • After cooling, the mixture is made basic by the addition of a strong base like sodium hydroxide.

  • The product is then extracted with an organic solvent.

  • The organic extract is washed, dried, and the solvent is evaporated to yield the crude this compound.[7]

ParameterValue
Starting Materials Octylamine, Formaldehyde, Formic Acid
Reaction Temperature 80-100°C[9]
Reaction Time ~18 hours[7]
Typical Yield High (>80%)[9]
Purity Generally high, requires basic workup

Logical Workflow for Eschweiler-Clarke Reaction:

G cluster_synthesis Eschweiler-Clarke Synthesis octylamine Octylamine reaction Reductive Methylation octylamine->reaction formaldehyde Formaldehyde formaldehyde->reaction formic_acid Formic Acid formic_acid->reaction crude_product Crude this compound reaction->crude_product

Eschweiler-Clarke Reaction Workflow
Catalytic Amination of 1-Octanol (B28484) with Dimethylamine

The direct amination of alcohols with amines over a heterogeneous catalyst is an industrially important and atom-economical method.[10] This process typically requires high temperatures and pressures.

Reaction: CH₃(CH₂)₇OH + (CH₃)₂NH --(Catalyst)--> CH₃(CH₂)₇N(CH₃)₂ + H₂O

Experimental Protocol (Industrial Process Example):

  • A solution of 1-octanol and a suitable catalyst (e.g., a copper-nickel based catalyst) are charged into a high-pressure reactor.[11]

  • The reactor is pressurized with hydrogen and dimethylamine.

  • The reaction is carried out at elevated temperatures (e.g., 180-230°C) and pressures.[11]

  • Water, a byproduct of the reaction, is continuously removed.

  • The reaction is monitored by GC analysis.[11]

  • Upon completion, the catalyst is filtered off, and the crude product is purified by distillation.[11]

ParameterValue
Starting Materials 1-Octanol, Dimethylamine
Catalyst Copper-Nickel based[11]
Reaction Temperature 180-230°C[11]
Reaction Pressure Atmospheric to 30 atm[11]
Typical Yield High (industrially optimized)
Purity High after distillation

Logical Workflow for Catalytic Amination:

G cluster_synthesis Catalytic Amination Synthesis octanol 1-Octanol reactor High T, High P Reactor octanol->reactor dimethylamine Dimethylamine dimethylamine->reactor catalyst Catalyst (e.g., Cu/Ni) catalyst->reactor crude_product Crude this compound reactor->crude_product

Catalytic Amination Workflow

Purification of this compound

The choice of purification method depends on the scale of the synthesis and the nature of the impurities. Common impurities include unreacted starting materials, byproducts such as primary and secondary amines, and in the case of direct alkylation, quaternary ammonium salts.

Fractional Distillation

Fractional distillation is a primary method for purifying liquid compounds on a larger scale, separating components based on differences in their boiling points.[12] Given that this compound has a boiling point of approximately 195°C, it is well-suited for this technique.[13] For heat-sensitive compounds or to lower the required temperature, distillation can be performed under reduced pressure.[14]

Experimental Protocol:

  • The crude this compound is placed in a round-bottom flask with a stir bar.

  • A fractional distillation apparatus, including a fractionating column (e.g., Vigreux), a condenser, and a receiving flask, is assembled.[12]

  • The system is heated gently. For compounds with high boiling points, a heating mantle is appropriate.

  • Fractions are collected based on their boiling points. Lower boiling impurities will distill first.

  • The fraction corresponding to the boiling point of this compound (195°C at atmospheric pressure) is collected.[13] The temperature should remain constant during the collection of the pure fraction.[12]

  • For vacuum distillation, the pressure is reduced using a vacuum pump, and the boiling points of the components will be significantly lower.[14]

ParameterValue
Apparatus Fractional distillation setup
Boiling Point (atm) 195°C[13]
Pressure Atmospheric or Reduced
Purity Achievable High (>99%)

Logical Workflow for Fractional Distillation:

G cluster_purification Fractional Distillation crude_amine Crude this compound distillation_setup Fractional Distillation Apparatus crude_amine->distillation_setup heating Heating distillation_setup->heating low_boiling Low-boiling Impurities heating->low_boiling Collect First pure_amine Pure this compound heating->pure_amine Collect at 195°C high_boiling High-boiling Residue heating->high_boiling Residue

Fractional Distillation Workflow
Column Chromatography

Column chromatography is a versatile technique for purifying compounds on a laboratory scale.[15] For amines, which are basic, special considerations are necessary when using silica (B1680970) gel, which is acidic.[3]

Experimental Protocol:

  • Stationary Phase Selection: While silica gel can be used, it may require the addition of a small amount of a basic modifier like triethylamine (B128534) to the eluent to prevent tailing.[16] Alternatively, basic alumina (B75360) or amine-functionalized silica can be used for better results.[3][16]

  • Column Packing: The chosen adsorbent is packed into a column as a slurry in the initial eluent.

  • Loading: The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the top of the column.

  • Elution: A solvent system of appropriate polarity is used to elute the compounds. A gradient of increasing polarity (e.g., from hexane (B92381) to ethyl acetate) is often employed.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • The fractions containing the pure this compound are combined, and the solvent is removed to yield the purified product.

ParameterValue
Stationary Phase Silica gel (with triethylamine), Alumina, or Amine-functionalized silica[3][16]
Mobile Phase Hexane/Ethyl Acetate with triethylamine, or other suitable solvent systems
Analysis Thin Layer Chromatography (TLC)
Purity Achievable Very High

Logical Workflow for Column Chromatography:

G cluster_purification Column Chromatography crude_amine Crude this compound column Chromatography Column (e.g., Amine-functionalized Silica) crude_amine->column elution Elution with Solvent Gradient column->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pure_fractions Combine Pure Fractions tlc_analysis->pure_fractions pure_amine Pure this compound pure_fractions->pure_amine

Column Chromatography Workflow
Liquid-Liquid Extraction (Acid-Base Extraction)

This technique leverages the basicity of the amine to separate it from neutral or acidic impurities. By adjusting the pH of an aqueous solution, the amine can be selectively moved between an aqueous and an organic phase.

Experimental Protocol:

  • Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether).

  • Acidic Wash: Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The basic this compound will be protonated to form a water-soluble ammonium salt and move into the aqueous layer, while neutral impurities remain in the organic layer.[17]

  • Separate the aqueous layer.

  • Basification: Make the aqueous layer basic (pH > 10) by adding a strong base like NaOH. This deprotonates the ammonium salt, regenerating the water-insoluble free amine.[17]

  • Back-Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent.

  • The organic layer now contains the purified this compound. It can be washed with brine, dried, and the solvent evaporated.

ParameterValue
Principle pH-dependent solubility of the amine
Reagents Dilute HCl, NaOH, Organic Solvent
Purity Achievable Good for removing neutral and acidic impurities

Logical Workflow for Liquid-Liquid Extraction:

G cluster_purification Liquid-Liquid Extraction start Crude Amine in Organic Solvent acid_wash Extract with aq. HCl start->acid_wash separate1 Separate Layers acid_wash->separate1 organic1 Organic Layer (Neutral/Acidic Impurities) separate1->organic1 aqueous1 Aqueous Layer (Protonated Amine) separate1->aqueous1 basify Add NaOH to aq. Layer aqueous1->basify back_extract Extract with Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 organic2 Organic Layer (Pure Amine) separate2->organic2 end Pure this compound organic2->end

Liquid-Liquid Extraction Workflow

Conclusion

The synthesis and purification of this compound can be achieved through various reliable methods. The choice of synthesis route will depend on factors such as the availability of starting materials, desired scale, and economic considerations. For laboratory-scale synthesis, the Eschweiler-Clarke reaction offers a high-yielding and clean reaction. For industrial-scale production, catalytic amination of 1-octanol is often preferred due to its atom economy. Proper purification is crucial to obtain this compound of high purity, with fractional distillation being suitable for large quantities and column chromatography or liquid-liquid extraction being effective for smaller scales and for the removal of specific types of impurities. The detailed protocols and workflows provided in this guide serve as a valuable resource for chemists and researchers in the synthesis and handling of this important chemical intermediate.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of N,N-Dimethyloctylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyloctylamine is a tertiary amine with significant industrial applications, primarily owing to its amphiphilic nature. This document provides a comprehensive overview of its molecular structure, conformational possibilities, and physicochemical properties. While direct interactions with specific biological signaling pathways are not extensively documented in publicly available literature, this guide discusses its potential biological interactions based on its chemical characteristics. Furthermore, it outlines standard experimental protocols for its characterization, offering a valuable resource for researchers in chemistry and drug development.

Molecular Structure and Properties

This compound is an organic compound belonging to the class of trialkylamines.[1] Its structure features an eight-carbon alkyl chain (an octyl group) attached to a nitrogen atom, which is also bonded to two methyl groups.[2] This structure imparts both lipophilic (the octyl chain) and hydrophilic (the polar amine group) characteristics, making it an amphiphilic molecule.[3]

The key identifiers and physicochemical properties of this compound are summarized in the table below.

Identifier Value
IUPAC Name N,N-dimethyloctan-1-amine[4]
Synonyms N,N-Dimethyl-n-octylamine, Octyldimethylamine, DMOA[5][6]
CAS Number 7378-99-6[5]
Molecular Formula C10H23N[3][5]
Molecular Weight 157.30 g/mol [4]
SMILES CCCCCCCCN(C)C[4]
InChI Key UQKAOOAFEFCDGT-UHFFFAOYSA-N[5]
Physicochemical Property Value
Appearance Colorless to pale yellow liquid[2]
Melting Point -57 °C[7][8]
Boiling Point 195 °C[7][8]
Density 0.765 g/mL at 25 °C[7][8]
Refractive Index n20/D 1.424[7][8]
Solubility Slightly soluble in water, miscible with most organic solvents[2]

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of its n-octyl chain. The long alkyl chain is not rigid and can adopt numerous conformations in space due to the free rotation around the carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The most stable conformation for an open-chain alkane is the 'zigzag' form, which corresponds to an anti conformation at all C-C bonds, where the substituents are positioned opposite to each other (dihedral angle of 180°).[9][10] This arrangement minimizes steric strain.[9][10]

However, rotation around the C-C bonds can lead to gauche conformations, where the substituents are staggered but adjacent to each other (dihedral angle of approximately 60°).[5][6] Gauche conformations are generally higher in energy than anti conformations due to steric hindrance between the alkyl groups.[5][9] The molecule will exist as an equilibrium mixture of these conformers, with the anti-conformation being the most populated.

The diagram below illustrates the basic concept of anti and gauche conformations in a butane (B89635) molecule, which is a fundamental model for understanding the conformational behavior of the octyl chain in this compound.

G Potential Energy Profile of Butane Rotation cluster_0 cluster_1 0 Eclipsed_High Eclipsed (Syn-periplanar) Highest Energy 60 60° Gauche Gauche (Synclinal) Higher Energy Staggered 120 120° Eclipsed_Low Eclipsed (Anticlinal) Lower Energy Eclipsed 180 180° Anti Anti (Anti-periplanar) Lowest Energy 240 240° 300 300° 360 360° Eclipsed_High->Gauche Rotation Gauche->Eclipsed_High Rotation Gauche->Eclipsed_Low Rotation Eclipsed_Low->Gauche Rotation Eclipsed_Low->Anti Rotation Anti->Eclipsed_Low Rotation

Caption: Energy profile of butane conformers.

Potential Biological Interactions and Role in Drug Development

Currently, there is a lack of specific studies detailing the interaction of this compound with defined biological signaling pathways. Its primary applications are in industrial settings as a surfactant precursor, corrosion inhibitor, and intermediate in the synthesis of quaternary ammonium (B1175870) compounds.[2]

However, for drug development professionals, its structural features suggest potential areas of interest:

  • Membrane Interaction: Due to its amphiphilic nature, this compound has the potential to interact with cell membranes. The lipophilic octyl chain can intercalate into the lipid bilayer, while the polar amine headgroup remains at the aqueous interface. This property is the basis for the antimicrobial activity of many quaternary ammonium compounds derived from it.

  • Tertiary Amine Functionality: The tertiary amine group is a common feature in many active pharmaceutical ingredients. It can act as a proton acceptor at physiological pH, influencing the molecule's charge, solubility, and ability to interact with biological targets such as receptors and enzymes.

  • Drug Delivery: The surfactant properties of molecules like this compound and its derivatives are relevant in drug formulation and delivery. They can be used to solubilize poorly water-soluble drugs and enhance their absorption.

The following diagram illustrates the logical flow from the synthesis of this compound to its applications, including its potential role in areas relevant to drug development.

G cluster_synthesis Synthesis cluster_product This compound cluster_applications Applications & Derivatives Dimethylamine Dimethylamine Synthesis Alkylation / Reductive Alkylation Dimethylamine->Synthesis Octyl_Halide Octyl Halide / Aldehyde Octyl_Halide->Synthesis DMOA This compound Synthesis->DMOA Surfactants Cationic Surfactants DMOA->Surfactants Corrosion_Inhibitor Corrosion Inhibitor DMOA->Corrosion_Inhibitor Quats Quaternary Ammonium Compounds Surfactants->Quats Drug_Delivery Potential in Drug Delivery (Formulation) Surfactants->Drug_Delivery Antimicrobial Antimicrobial Agents Quats->Antimicrobial

Caption: Synthesis and applications of this compound.

Experimental Protocols for Characterization

The characterization of this compound and similar long-chain amines typically involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the different protons in the molecule. The protons on the carbon adjacent to the nitrogen will be deshielded and typically appear in the 2-3 ppm range.[7] As a tertiary amine, there will be no N-H proton signal.[2][7]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons bonded to the nitrogen atom will be deshielded compared to the other carbons in the alkyl chain.[7]

Protocol Outline:

  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons and carbons in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the identification and purity assessment of volatile compounds like this compound.

  • Gas Chromatography (GC): The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The retention time is a characteristic property of the compound.

  • Mass Spectrometry (MS): As the compound elutes from the GC column, it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio (m/z). The fragmentation pattern is a molecular fingerprint that can be used for identification. For amines, a characteristic fragmentation is α-cleavage.[7] The molecular ion peak will have an odd mass, which is indicative of a molecule containing an odd number of nitrogen atoms.[7]

Protocol Outline:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Separation: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program to ensure good separation.

  • MS Analysis: Acquire mass spectra in electron ionization (EI) mode.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum by identifying the molecular ion and characteristic fragment ions to confirm the structure.

The following diagram outlines a general workflow for the characterization of this compound.

G Sample This compound Sample Purity_Assessment Purity Assessment Sample->Purity_Assessment Structural_Elucidation Structural Elucidation Sample->Structural_Elucidation GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Purity_Assessment->GCMS NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Structural_Elucidation->NMR FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Structural_Elucidation->FTIR Purity_Results Purity > 95% GCMS->Purity_Results Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed FTIR->Structure_Confirmed Further_Analysis Further Analysis / Use Purity_Results->Further_Analysis Structure_Confirmed->Further_Analysis

Caption: Experimental workflow for characterization.

Conclusion

This compound is a molecule with a well-defined structure and predictable conformational behavior based on the principles of organic chemistry. Its amphiphilic nature drives its industrial applications and suggests potential, though currently underexplored, interactions with biological systems, particularly cell membranes. For researchers in drug development, understanding the physicochemical properties and characterization of such molecules is fundamental for their potential application in drug formulation and as scaffolds for the synthesis of new chemical entities. The experimental protocols outlined provide a solid foundation for the analysis and quality control of this compound in a research setting. Further investigation into the specific biological activities of this and related long-chain tertiary amines is warranted to fully explore their potential in the pharmaceutical sciences.

References

An In-depth Technical Guide to N,N-Dimethyloctylamine (CAS 7378-99-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for N,N-Dimethyloctylamine, identified by CAS number 7378-99-6.

Chemical Identity and Physical Properties

This compound is a tertiary amine with the molecular formula C10H23N.[1] It is also known by other names including N-Octyldimethylamine, 1-(Dimethylamino)octane, and Adma 8.[2][3] At room temperature, it exists as a colorless to pale yellow liquid with a characteristic amine-like or fishy odor.[4] It is slightly soluble in water but miscible with most organic solvents.[4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C10H23N[2][3]
Molecular Weight 157.30 g/mol [2][3]
Appearance Colorless to pale yellow liquid[4][5]
Odor Faint, fishy or amine-like[4]
Melting Point -57 °C[2][6]
Boiling Point 195 °C[2][6]
Density 0.765 g/mL at 25 °C[2][6]
Vapor Pressure 0.8 mmHg at 25 °C[2]
Vapor Density 5.4 (vs air)[2]
Refractive Index n20/D 1.424[2]
Flash Point 69 °C (156.2 °F) - closed cup[2]
Water Solubility Slightly soluble[4][6]
LogP 2.17 at 21 °C[6]

Synthesis

The synthesis of this compound is typically achieved through two primary methods:

  • Reductive Alkylation: This process involves the reaction of dimethylamine (B145610) with octyl aldehyde.

  • Alkylation of Dimethylamine: This method uses octyl halides to alkylate dimethylamine under basic conditions, often facilitated by a phase-transfer catalyst in a polar solvent at elevated temperatures.[4]

A general workflow for the synthesis of this compound via alkylation is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Dimethylamine Dimethylamine ReactionVessel Reaction Vessel Dimethylamine->ReactionVessel OctylHalide Octyl Halide (e.g., Octyl Chloride) OctylHalide->ReactionVessel Base Base (e.g., NaOH) Base->ReactionVessel Catalyst Phase-Transfer Catalyst Catalyst->ReactionVessel Solvent Polar Solvent Solvent->ReactionVessel Heat Elevated Temperature Heat->ReactionVessel Purification Purification (e.g., Distillation) ReactionVessel->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Core Applications

This compound is a versatile chemical intermediate and functional compound with a range of applications in research and industry.

A primary use of this compound is as an intermediate in the production of other chemicals, most notably quaternary ammonium (B1175870) compounds.[1][4][6] These resulting compounds have broad applications as surfactants, biocides, and phase-transfer catalysts.

This compound serves as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase ion-pair chromatography (RP-IPC).[2][7] It is added to the mobile phase to form neutral ion pairs with charged analytes, thereby improving their retention and separation on nonpolar stationary phases.[7] This technique is valuable for the analysis of acidic and basic pharmaceutical compounds.[2][7]

The mechanism of action as an ion-pairing agent in HPLC can be summarized as follows:

HPLC_Ion_Pairing Analyte Acidic Analyte (- charge) IonPair Neutral Ion Pair Analyte->IonPair DMOA This compound (+ charge) DMOA->IonPair StationaryPhase Nonpolar Stationary Phase IonPair->StationaryPhase Increased Retention MobilePhase Mobile Phase MobilePhase->StationaryPhase

Caption: Mechanism of this compound as an ion-pairing agent in HPLC.

This tertiary amine functions as a catalyst in various organic synthesis reactions, facilitating the formation of desired products.[4] It can act as a base due to the lone pair of electrons on the nitrogen atom.[7]

This compound is utilized in the formulation of surfactants and emulsifiers.[4] Its molecular structure, comprising a hydrophilic dimethylamino head group and a hydrophobic octyl tail, allows it to reduce surface tension. This property is leveraged in products such as personal care items.[4]

In the oil and gas industry, this compound is employed as a corrosion inhibitor.[4] It forms a protective film on metal surfaces, preventing corrosive substances from coming into contact with the metal.[4]

Research has indicated that this compound possesses antimicrobial properties, specifically fungistatic capabilities.[7] It is produced by soil microbes as a volatile organic compound (VOC) that contributes to the inhibition of fungal growth.[7]

Experimental Protocols

While specific, detailed experimental protocols are proprietary to individual research labs and manufacturers, the general methodologies for its application in chromatography are well-established.

General Protocol for Ion-Pair Chromatography using this compound:

  • Mobile Phase Preparation:

    • Prepare the aqueous component of the mobile phase (e.g., a buffer of a specific pH).

    • Add this compound as the ion-pairing agent to the aqueous component at a predetermined concentration. The concentration may need to be optimized for the specific analysis.

    • Mix with the organic modifier (e.g., acetonitrile (B52724) or methanol) to achieve the desired mobile phase composition.

    • Filter and degas the final mobile phase.

  • Chromatographic System:

    • Equilibrate a reversed-phase HPLC column (e.g., C18) with the prepared mobile phase until a stable baseline is achieved.

  • Sample Analysis:

    • Dissolve the sample containing the acidic or basic analytes in a suitable solvent, preferably the mobile phase.

    • Inject the sample into the HPLC system.

    • Detect the separated analytes using an appropriate detector (e.g., UV-Vis).

  • Method Development:

    • The concentration of this compound and the pH of the mobile phase are critical parameters that can be adjusted to optimize the selectivity and resolution of the separation.[7]

Safety and Handling

This compound is a hazardous substance and requires careful handling.[8][9]

Table 2: GHS Hazard Information for this compound

Hazard ClassHazard Statement
Acute Toxicity (Oral) H301: Toxic if swallowed
Acute Toxicity (Inhalation) H330: Fatal if inhaled
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation H318: Causes serious eye damage
Skin Sensitization H317: May cause an allergic skin reaction
Reproductive Toxicity H360FD: May damage fertility. May damage the unborn child.
Hazardous to the Aquatic Environment (Acute) H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment (Chronic) H410: Very toxic to aquatic life with long lasting effects

Source(s): [2][9][10]

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[2] In case of insufficient ventilation, wear suitable respiratory equipment.[10]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Avoid inhalation of vapor or mist.[9] Keep away from sources of ignition.[9]

  • Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed.[11] Store below +30°C.[6]

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor.[9]

  • If on Skin: Immediately remove all contaminated clothing. Rinse skin with water.[2]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[10][12]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][10]

This substance is considered a hazardous material and all handling should be performed by trained personnel in a controlled environment.[8][9] Always refer to the latest Safety Data Sheet (SDS) for complete and detailed information.

References

A Comprehensive Technical Guide to the Solubility of N,N-Dimethyloctylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N,N-Dimethyloctylamine, a tertiary amine with significant applications in various industrial and research settings. Understanding its solubility profile is critical for its effective use in chemical synthesis, formulation development, and as a surfactant or corrosion inhibitor.

Core Concepts of Solubility

This compound (C₁₀H₂₃N) is a tertiary amine featuring a long, non-polar octyl chain and a polar dimethylamino head group.[1] This amphiphilic structure dictates its solubility behavior, which is governed by the "like dissolves like" principle. The hydrophobic octyl group favors dissolution in non-polar organic solvents through van der Waals interactions, while the polar amine group has limited interaction with polar solvents.[1][2] Consequently, this compound exhibits poor solubility in water but is readily soluble in many organic solvents.[3][4][5]

Quantitative Solubility Data

While specific quantitative data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, its general solubility characteristics are well-understood. It is described as being miscible with most common organic solvents, including ethanol (B145695) and ether.[3] Its significant hydrophobic character, due to the eight-carbon chain, suggests high solubility in non-polar solvents such as hexane (B92381) and heptane.[1]

For context, the table below summarizes the expected solubility behavior of this compound in various organic solvents based on its chemical properties and the behavior of similar long-chain tertiary amines.

Solvent ClassificationSolvent ExampleExpected Solubility of this compoundRationale
Non-Polar Hexane, Heptane, TolueneHigh / MiscibleThe non-polar octyl chain has strong van der Waals interactions with non-polar solvents.[1]
Polar Aprotic Acetone, Ethyl AcetateModerate to HighThe overall non-polar character of the molecule allows for good interaction with these solvents.
Polar Protic Ethanol, MethanolModerate to High / MiscibleWhile the amine group can interact with the hydroxyl group of the alcohol, the long alkyl chain also contributes to solubility.[3]
Halogenated Dichloromethane, ChloroformHigh / MiscibleThese solvents can effectively solvate the non-polar alkyl chain.

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of a liquid amine like this compound in an organic solvent involves the isothermal equilibrium technique. The following is a generalized experimental protocol.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled water bath or shaker

  • Calibrated analytical balance

  • Glass vials with airtight seals

  • Magnetic stirrer and stir bars

  • Gas chromatograph (GC) or other suitable analytical instrument for concentration measurement

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial.

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient period (e.g., 12-24 hours) to allow for the separation of the undissolved solute.

  • Sample Analysis:

    • Carefully extract an aliquot of the clear, saturated supernatant without disturbing the undissolved layer.

    • Accurately dilute the aliquot with the pure solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated Gas Chromatograph (or other appropriate method) to determine the concentration of this compound.

  • Data Calculation:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.

    • Repeat the experiment at different temperatures if a temperature-dependent solubility profile is required.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G Experimental Workflow for Solubility Determination A Preparation of Mixture (Excess this compound in Solvent) B Equilibration (Thermostatic Shaker Bath) A->B Agitation C Phase Separation (Settling Period) B->C Rest D Sample Extraction (Aliquot of Supernatant) C->D E Dilution D->E F Concentration Analysis (e.g., Gas Chromatography) E->F G Solubility Calculation F->G

Caption: A flowchart of the key stages in determining the solubility of this compound.

References

An In-depth Technical Guide to the Basicity and Nucleophilicity of N-Octyldimethylamine (DMOA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Octyldimethylamine (DMOA), a tertiary amine with the chemical formula C₁₀H₂₃N, serves as a versatile intermediate in the synthesis of a wide array of chemical compounds, including surfactants, quaternary ammonium (B1175870) salts, and as a catalyst in various organic reactions.[1][2][3] Its utility in pharmaceutical development is primarily as a synthetic building block and as an analytical reagent, particularly as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC) for the purification and analysis of drug substances.[4][5] The chemical behavior of DMOA is fundamentally dictated by the lone pair of electrons on its nitrogen atom, which imparts both basic and nucleophilic properties. Understanding these characteristics is crucial for its effective application in research and development. This guide provides a detailed examination of the basicity and nucleophilicity of DMOA, supported by theoretical principles, comparative data, and detailed experimental protocols.

Basicity of N-Octyldimethylamine

The basicity of an amine is a measure of its ability to accept a proton (H⁺). For a tertiary amine like DMOA, this is influenced by several factors, including the inductive effect of the alkyl groups and steric hindrance around the nitrogen atom.

Theoretical Framework

The lone pair of electrons on the nitrogen atom in DMOA allows it to act as a Lewis base (electron pair donor) and a Brønsted-Lowry base (proton acceptor). The basicity of amines is commonly quantified by the pKa of their conjugate acid (R₃NH⁺). A higher pKa value indicates a stronger base.

The alkyl groups attached to the nitrogen atom in DMOA (two methyl groups and one octyl group) are electron-donating. This positive inductive effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity of the amine.

However, the bulky octyl group, along with the two methyl groups, can create steric hindrance around the nitrogen atom. This steric bulk can impede the approach of a proton, potentially reducing the amine's basicity, especially in solution where solvent molecules also play a role in stabilizing the protonated amine.

Quantitative Data
CompoundStructurePredicted pKaReference
N-Octyldimethylamine (DMOA)CH₃(CH₂)₇N(CH₃)₂9.86 ± 0.28[6]

This predicted value suggests that DMOA is a moderately strong base, comparable to other tertiary amines.

For context, the pKa values of some other tertiary amines are provided below.

CompoundStructurepKa of Conjugate Acid
Triethylamine (B128534)(CH₃CH₂)₃N10.75
Diisopropylethylamine((CH₃)₂CH)₂NCH₂CH₃10.4
N-MethylpiperidineC₅H₁₀NCH₃10.08
N-MethylmorpholineO(CH₂CH₂)₂NCH₃7.38

Nucleophilicity of N-Octyldimethylamine

Nucleophilicity refers to the ability of a species to donate its electron pair to an electrophilic atom other than a proton, typically a carbon atom. For amines, nucleophilicity is closely related to basicity, but it is also significantly influenced by steric factors.

Theoretical Framework

Generally, a stronger base is also a stronger nucleophile. The electron-donating alkyl groups in DMOA that enhance its basicity also increase its nucleophilicity by making the nitrogen lone pair more available for attacking an electrophilic center.

However, the steric hindrance caused by the three alkyl groups around the nitrogen in DMOA can significantly impact its nucleophilicity. In reactions such as the Sₙ2 reaction, where the nucleophile attacks a carbon atom, bulky substituents on the nucleophile can slow down the reaction rate.[7] Therefore, while DMOA is a relatively strong base, its nucleophilicity might be attenuated compared to less sterically hindered amines, particularly when reacting with bulky electrophiles.

Quantitative Data

The following table provides comparative kinetic data for the reaction of different nucleophiles with methyl iodide, which can be used to contextualize the expected nucleophilicity of DMOA.

NucleophileSolventRate Constant (M⁻¹s⁻¹)
PyridineC₆H₅NO₂2.2 x 10⁻⁴
TriethylamineC₆H₅NO₂5.8 x 10⁻³
QuinuclidineC₆H₅NO₂1.4 x 10⁻¹

Given its structure, the nucleophilicity of DMOA is expected to be comparable to or slightly less than that of triethylamine due to the larger steric bulk of the octyl group.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol describes a standard method for determining the pKa of a tertiary amine like DMOA.

experimental_workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve a known mass of DMOA in deionized water B Add a known volume of standardized HCl to protonate the amine A->B C Titrate with standardized NaOH solution B->C D Record pH after each addition of NaOH C->D E Plot pH vs. volume of NaOH added D->E F Determine the half-equivalence point E->F G pKa = pH at the half-equivalence point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of approximately 0.1 M hydrochloric acid (HCl).

    • Prepare a standard solution of approximately 0.1 M sodium hydroxide (B78521) (NaOH).

    • Accurately weigh about 1-2 mmol of DMOA and dissolve it in approximately 50 mL of deionized water.

  • Titration Procedure:

    • To the DMOA solution, add a precise volume of the standardized HCl solution, ensuring an excess of HCl to fully protonate the DMOA.

    • Calibrate a pH meter using standard buffer solutions.

    • Immerse the pH electrode in the DMOA solution and begin stirring.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration until the pH has risen significantly, well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.

    • The half-equivalence point occurs at half the volume of NaOH required to reach the equivalence point.

    • The pKa of the conjugate acid of DMOA is equal to the pH of the solution at the half-equivalence point.

Kinetic Study of Nucleophilicity via Sₙ2 Reaction

This protocol outlines a method to determine the second-order rate constant for the reaction of DMOA with an alkyl halide (e.g., methyl iodide), providing a quantitative measure of its nucleophilicity.

sn2_kinetics_workflow cluster_reaction_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_data_analysis Data Analysis A Prepare equimolar solutions of DMOA and Methyl Iodide in a suitable solvent (e.g., acetonitrile) B Mix the solutions in a thermostated reaction vessel A->B C Withdraw aliquots at specific time intervals B->C D Quench the reaction (e.g., by rapid cooling or addition of a quenching agent) C->D E Analyze the concentration of a reactant or product (e.g., by chromatography or spectroscopy) D->E F Plot 1/[Reactant] vs. time E->F G The slope of the line is the second-order rate constant (k) F->G

Caption: Workflow for determining the rate constant of an Sₙ2 reaction.

Methodology:

  • Reaction Setup:

    • Prepare standard solutions of known concentrations of DMOA and methyl iodide in a suitable aprotic solvent (e.g., acetonitrile) to avoid solvolysis.

    • Place the DMOA solution in a reaction vessel equipped with a stirrer and maintain a constant temperature using a water bath.

    • Initiate the reaction by adding a known volume of the methyl iodide solution to the DMOA solution with vigorous stirring.

  • Reaction Monitoring:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot to stop its progress. This can be achieved by rapid cooling or by adding a reagent that reacts quickly with one of the reactants.

    • Analyze the concentration of one of the reactants (e.g., DMOA or methyl iodide) or the quaternary ammonium salt product in each quenched aliquot. Analytical techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or ¹H NMR spectroscopy can be used.

  • Data Analysis:

    • The reaction between a tertiary amine and an alkyl halide is typically a second-order reaction. The rate law is given by: Rate = k[DMOA][CH₃I].

    • For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Reactant] versus time will yield a straight line.

    • The slope of this line is equal to the second-order rate constant, k.

Relevance in Drug Development

The basicity and nucleophilicity of tertiary amines like DMOA are critical properties that are leveraged in various aspects of drug development.

Role in Synthesis

As a base, DMOA can be used as an acid scavenger in reactions that produce acidic byproducts. Its moderate basicity and good solubility in organic solvents make it a suitable choice for this purpose. As a nucleophile, DMOA is a key starting material for the synthesis of quaternary ammonium compounds, a class of molecules with diverse biological activities, including antimicrobial and muscle relaxant properties.[1][3]

Influence on Pharmacokinetics and Pharmacodynamics

The basicity of a drug molecule containing a tertiary amine group is a crucial determinant of its pharmacokinetic properties. The pKa of the amine influences its degree of ionization at physiological pH (around 7.4). The ionized (protonated) form is generally more water-soluble, which affects its absorption, distribution, metabolism, and excretion (ADME). For a drug to cross biological membranes, it often needs to be in its neutral, more lipophilic form.

Many drugs containing tertiary amines are designed to interact with biological targets such as G-protein coupled receptors (GPCRs). The protonated amine can form a crucial ionic bond with an acidic residue (e.g., aspartic acid) in the receptor's binding pocket, which is often a key interaction for receptor activation or inhibition.

gpcr_interaction cluster_drug Tertiary Amine Drug cluster_receptor GPCR Binding Pocket cluster_signaling Cellular Response Drug Drug with Tertiary Amine (protonated) Receptor Acidic Residue (e.g., Aspartate) Drug->Receptor Ionic Bond Formation Signaling G-Protein Activation -> Downstream Signaling Receptor->Signaling Receptor Activation

References

Spectroscopic Profile of N,N-Dimethyloctylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N,N-Dimethyloctylamine, a tertiary amine with applications in various fields of chemical synthesis and material science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for substance identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.21t2H-CH₂-N(CH₃)₂
~2.17s6H-N(CH₃)₂
~1.42m2H-CH₂-CH₂-N(CH₃)₂
~1.27m10H-(CH₂)₅-CH₃
~0.88t3H-CH₃

Note: Data is typically acquired in CDCl₃. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. 't' denotes a triplet, 's' a singlet, and 'm' a multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~59.6-CH₂-N(CH₃)₂
~45.5-N(CH₃)₂
~31.9-CH₂-
~29.6-CH₂-
~29.3-CH₂-
~27.6-CH₂-
~27.3-CH₂-
~22.7-CH₂-CH₃
~14.1-CH₃

Note: The spectrum is broadband proton-decoupled, typically recorded in CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2955 - 2853StrongC-H stretch (alkane)
2766MediumC-H stretch (N-CH₃)
1467MediumC-H bend (alkane)
1265MediumC-N stretch
1040MediumC-N stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The mass spectrum of this compound is typically acquired using electron ionization (EI).

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment
58100[CH₂=N(CH₃)₂]⁺
157~10[M]⁺
44~15[CH₃-NH=CH₂]⁺
71~8[C₅H₁₁]⁺
85~5[C₆H₁₃]⁺
142~5[M-CH₃]⁺

The base peak at m/z 58 is characteristic of the α-cleavage of the N-C bond, which is a common fragmentation pathway for tertiary amines.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols.

NMR Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. For ¹³C NMR, a broadband proton-decoupled sequence was used.

Infrared Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat this compound liquid was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates (between salts technique) to form a thin capillary film. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum was acquired on a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) was introduced into the instrument, typically via a gas chromatograph (GC-MS). The electron energy was set to a standard of 70 eV.

Visualization of Mass Spectrometry Fragmentation

The fragmentation of this compound upon electron ionization primarily proceeds through α-cleavage, leading to the formation of the stable iminium ion which constitutes the base peak in the spectrum.

fragmentation mol This compound (M) m/z 157 mol_ion [C₁₀H₂₃N]⁺• m/z 157 mol->mol_ion + e⁻ fragment1 [CH₂=N(CH₃)₂]⁺ m/z 58 (Base Peak) mol_ion->fragment1 α-cleavage radical1 •C₇H₁₅

Caption: Primary fragmentation pathway of this compound in EI-MS.

N,N-Dimethyloctylamine: A Technical Whitepaper on its Mechanism of Action as a Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyloctylamine is a tertiary amine surfactant that exhibits a versatile, pH-dependent mechanism of action. Its amphiphilic structure, comprising an eight-carbon hydrophobic tail and a hydrophilic dimethylamino headgroup, enables it to effectively reduce surface and interfacial tension. This technical guide provides an in-depth analysis of the core principles governing its surfactant behavior, including its physicochemical properties, aggregation in aqueous solutions, and interactions at interfaces. While specific quantitative data for this compound is not extensively available in published literature, this paper draws upon data from its closely related N-oxide derivative and homologous series of tertiary amine surfactants to elucidate its mechanism of action. Detailed experimental protocols for characterizing key surfactant properties are also provided to facilitate further research and application in drug development and formulation science.

Introduction

This compound (DMOA) is a tertiary amine with the chemical formula C₁₀H₂₃N.[1] Its molecular structure, featuring a lipophilic octyl chain and a polar tertiary amine headgroup, imparts amphiphilic properties that are fundamental to its function as a surfactant.[2] DMOA serves as a critical intermediate in the synthesis of other surfactants, such as quaternary ammonium (B1175870) compounds and amine oxides.[1][2] Understanding the intrinsic surfactant properties of DMOA itself is crucial for its effective use in various applications, including as a formulation excipient in drug delivery systems, where its pH-responsive nature can be leveraged.

Physicochemical Properties

The surfactant activity of this compound is dictated by its molecular structure and resulting physicochemical properties.

Molecular Structure

DMOA consists of a single n-octyl chain as the hydrophobic tail and a dimethylamino group as the hydrophilic head. This structure leads to an imbalance in the molecule's affinity for polar and non-polar environments, driving it to accumulate at interfaces.

pH-Dependent Behavior

As a tertiary amine, the headgroup of this compound can be protonated in acidic conditions, forming a cationic surfactant. In neutral or alkaline conditions, it exists in its non-ionic, free amine form. This pH-dependent ionization is a key feature of its mechanism of action. The pKa of the closely related this compound-N-oxide is approximately 4.81 ± 0.40, indicating that it transitions from a cationic to a non-ionic form as the pH increases.[3] A similar pH-responsive behavior is expected for this compound.

pH_Dependence Low pH (Acidic) Low pH (Acidic) Protonated DMOA (Cationic) Protonated DMOA (Cationic) Low pH (Acidic)->Protonated DMOA (Cationic) H+ High pH (Alkaline) High pH (Alkaline) De-protonated DMOA (Non-ionic) De-protonated DMOA (Non-ionic) High pH (Alkaline)->De-protonated DMOA (Non-ionic) -H+

Caption: pH-dependent protonation of this compound.

Mechanism of Action as a Surfactant

The surfactant action of this compound is a result of its tendency to adsorb at interfaces and to self-assemble into micelles in bulk solution above a certain concentration.

Adsorption at Interfaces

Due to its amphiphilic nature, DMOA spontaneously migrates to interfaces, such as the air-water or oil-water interface. The hydrophobic octyl tail orients away from the aqueous phase, while the polar dimethylamino headgroup remains in contact with water. This adsorption disrupts the cohesive forces between water molecules, leading to a reduction in surface tension. The efficiency of a surfactant is often characterized by the concentration required to produce a significant reduction in surface tension.

Micellization

Above a specific concentration, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) in the bulk solution begin to aggregate into organized structures called micelles.[4] In aqueous solutions, these micelles typically have a spherical or ellipsoidal shape with the hydrophobic tails forming a core and the hydrophilic headgroups forming an outer shell that is in contact with the surrounding water.[5] The formation of micelles is a dynamic equilibrium process.

Micellization cluster_micelle Micelle cluster_monomers Monomers M1 M1->center M2 M2->center M3 M3->center M4 M4->center M5 M5->center M6 M6->center M7 M7->center M8 M8->center H1 H2 H3 H4 H5 H6 H7 H8 T1 H1_m H1_m T1->H1_m T2 H2_m H2_m T2->H2_m T3 H3_m H3_m T3->H3_m Monomers Monomers Micelle Micelle Monomers->Micelle [Concentration] > CMC Micelle->Monomers [Concentration] < CMC

Caption: Schematic of micelle formation from surfactant monomers.

Thermodynamics of Micellization

Micelle formation is a thermodynamically driven process governed by changes in Gibbs free energy, enthalpy, and entropy.[4][6] The primary driving force for micellization in aqueous solutions is the hydrophobic effect. The aggregation of the hydrophobic tails in the micelle core reduces the unfavorable contact between the hydrocarbon chains and water molecules, leading to an increase in the entropy of the system.[4]

The standard Gibbs free energy of micellization (ΔG°mic) can be related to the CMC. The enthalpy of micellization (ΔH°mic) can be determined calorimetrically or from the temperature dependence of the CMC. The entropy of micellization (ΔS°mic) can then be calculated from the Gibbs-Helmholtz equation.

Interaction with Lipid Bilayers

In the context of drug delivery and biological applications, the interaction of surfactants with cell membranes (lipid bilayers) is of paramount importance. Cationic surfactants, which this compound becomes at low pH, are known to interact with the negatively charged components of cell membranes.

Studies on homologous series of N,N-dimethyl-N-alkylamine-N-oxides have shown their ability to intercalate into lipid bilayers.[2] The incorporation of these surfactant molecules affects the structural parameters of the bilayer, such as its thickness and the area per lipid molecule.[2] It is expected that this compound would exhibit similar behavior, with the hydrophobic tail inserting into the hydrophobic core of the lipid bilayer and the polar headgroup interacting with the lipid headgroups at the bilayer surface. This interaction can lead to changes in membrane fluidity and permeability, which can be a mechanism for enhancing drug penetration.

Caption: Interaction of this compound with a lipid bilayer.

Data Presentation

Due to the limited availability of specific experimental data for this compound, this section presents data for its close analogue, this compound-N-Oxide, to provide a quantitative perspective on the expected surfactant properties.

PropertyValueConditionsReference
This compound-N-Oxide
Surface Tension44.5-44.8 mN/m1.21 g/L at 24.5°C[5]
pKa4.81 ± 0.40Predicted[3]
LogP2.7Predicted[3]

Experimental Protocols

To facilitate further research on this compound, this section outlines detailed methodologies for key experiments used to characterize its surfactant properties.

Determination of Critical Micelle Concentration (CMC)

6.1.1. Surface Tensiometry

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

  • Apparatus: Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a series of aqueous solutions of this compound of varying concentrations.

    • Measure the surface tension of each solution at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined as the concentration at the intersection of the two linear portions of the plot.

  • Workflow:

Tensiometry_Workflow Prepare Solutions Prepare Solutions Measure Surface Tension Measure Surface Tension Prepare Solutions->Measure Surface Tension Plot Data Plot Data Measure Surface Tension->Plot Data Determine CMC Determine CMC Plot Data->Determine CMC

Caption: Workflow for CMC determination by tensiometry.

6.1.2. Conductometry

  • Principle: For ionic surfactants, the conductivity of the solution changes with concentration. The slope of the conductivity versus concentration plot changes at the CMC due to the lower mobility of the micelles compared to the free monomers. Since this compound is cationic at low pH, this method is applicable under acidic conditions.

  • Apparatus: Conductivity meter.

  • Procedure:

    • Prepare a series of aqueous solutions of this compound in a suitable acidic buffer of varying concentrations.

    • Measure the conductivity of each solution at a constant temperature.

    • Plot the specific conductivity versus the surfactant concentration.

    • The CMC is the concentration at which a distinct break in the slope of the plot is observed.

Characterization of Micelle Size and Polydispersity

Dynamic Light Scattering (DLS)

  • Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius can be calculated using the Stokes-Einstein equation.

  • Apparatus: Dynamic Light Scattering instrument.

  • Procedure:

    • Prepare a solution of this compound at a concentration above its CMC.

    • Filter the solution to remove any dust particles.

    • Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.

    • Measure the scattered light intensity fluctuations and analyze the data to obtain the size distribution and polydispersity index (PDI) of the micelles.

Conclusion

This compound is a pH-responsive tertiary amine surfactant with a mechanism of action rooted in its amphiphilic nature. It effectively reduces surface tension through adsorption at interfaces and forms micelles above its critical micelle concentration. While specific quantitative data for this compound is sparse, its behavior can be inferred from its molecular structure and by comparison with its N-oxide derivative and other tertiary amine surfactants. Its pH-dependent properties make it a potentially valuable component in formulations where controlled release or targeted delivery is desired. The experimental protocols provided in this guide offer a framework for the detailed characterization of this compound, which will be essential for unlocking its full potential in pharmaceutical and other advanced applications. Further research to determine its precise CMC, thermodynamic parameters of micellization, and detailed interactions with model membranes under various conditions is highly recommended.

References

A Historical Deep Dive into Tertiary Amine Catalysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tertiary amine catalysts have emerged as a cornerstone of modern organic synthesis, offering a versatile and powerful toolkit for the construction of complex molecular architectures. From their early applications in polymerization to their central role in the rise of asymmetric organocatalysis, the journey of tertiary amines in catalysis is a rich narrative of discovery and innovation. This technical guide provides a comprehensive historical research overview, detailing key milestones, experimental protocols, and the mechanistic underpinnings of this important class of catalysts.

A Historical Overview: From Industrial Workhorse to Asymmetric Marvels

The utility of tertiary amines as catalysts was first recognized in industrial applications. One of the earliest and most significant examples is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) in the production of polyurethane foams.[1][2] Its unique caged structure and accessible lone pairs of electrons make it a highly active catalyst for the reactions between isocyanates and alcohols or water.[3][4][5] This foundational work in the mid-20th century established tertiary amines as reliable and efficient catalysts in large-scale chemical processes.

A pivotal moment in the history of tertiary amine catalysis was the discovery of the Baylis-Hillman reaction. This carbon-carbon bond-forming reaction, catalyzed by tertiary amines like DABCO, couples an activated alkene with an aldehyde.[1][3][6] The reaction proceeds through a nucleophilic addition of the amine to the alkene, generating a zwitterionic intermediate that then adds to the aldehyde.[3][7] This discovery opened up new avenues for the synthesis of highly functionalized molecules.

The late 20th and early 21st centuries witnessed a paradigm shift with the advent of asymmetric organocatalysis, where small chiral organic molecules are used to catalyze enantioselective transformations. The simple amino acid L-proline, a secondary amine that can be considered in the broader context of aminocatalysis which is often initiated by tertiary amine bases, emerged as a revolutionary catalyst for the asymmetric aldol (B89426) reaction.[2][8][9] This breakthrough demonstrated that a small, naturally occurring molecule could induce high levels of stereocontrol, mimicking the function of complex enzymes.[8] The mechanism involves the formation of an enamine intermediate from the ketone and proline, which then attacks the aldehyde in a highly stereocontrolled manner.[10][11][12] This discovery, along with the development of other chiral amines, has had a profound impact on the synthesis of chiral drugs and natural products.[13]

Key Reactions and Quantitative Data

The versatility of tertiary amine catalysts is evident in the wide range of reactions they can promote. Below is a summary of key reactions with representative quantitative data.

The Baylis-Hillman Reaction

The Baylis-Hillman reaction is a classic example of tertiary amine catalysis, typically employing DABCO.

EntryAldehydeActivated AlkeneCatalyst (mol%)SolventTime (h)Yield (%)Ref.
1BenzaldehydeMethyl acrylateDABCO (10)Neat12085[1]
24-NitrobenzaldehydeAcrylonitrileDABCO (20)THF7292[14]
3IsobutyraldehydeMethyl vinyl ketoneDABCO (15)CH2Cl29678[15]
Asymmetric Aldol Reaction Catalyzed by L-Proline

The proline-catalyzed asymmetric aldol reaction is a landmark in organocatalysis, delivering high enantioselectivities.

EntryAldehydeKetoneCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Ref.
14-NitrobenzaldehydeAcetone (B3395972)L-Proline (30)DMSO46876[16]
2BenzaldehydeCyclohexanoneL-Proline (20)CH2Cl2249796[17]
3IsovaleraldehydeAcetoneL-Proline (10)Neat1295>99[18]
Asymmetric Michael Addition

Chiral tertiary amines and their derivatives are also effective catalysts for the asymmetric Michael addition.

EntryMichael DonorMichael AcceptorCatalystCatalyst (mol%)SolventYield (%)ee (%)Ref.
1CyclohexanoneNitrostyreneQuinine-derived thiourea10Toluene9594[19]
2Diethyl malonateCyclopentenoneChiral diamine5CH2Cl28892[20]
3ThiophenolChalconeCinchona alkaloid10THF9891[21]

Detailed Experimental Protocols

General Protocol for the DABCO-Catalyzed Baylis-Hillman Reaction

This protocol is a general guideline for the reaction between an aldehyde and an activated alkene catalyzed by DABCO.

Materials:

  • Aldehyde (1.0 mmol)

  • Activated alkene (1.2 mmol)

  • DABCO (0.1 mmol, 10 mol%)

  • Solvent (e.g., THF, CH2Cl2, or neat)

Procedure:

  • To a round-bottom flask, add the aldehyde, activated alkene, and solvent (if applicable).

  • Add DABCO to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from several hours to several days.[1][22]

  • Upon completion, the reaction mixture is typically quenched with a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the catalyst.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

General Protocol for the L-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a typical procedure for the enantioselective aldol reaction between a ketone and an aldehyde catalyzed by L-proline.[8][9][17]

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (5.0 mmol, 5 equivalents)

  • L-Proline (0.3 mmol, 30 mol%)

  • Solvent (e.g., DMSO, CH2Cl2)

Procedure:

  • In a dry reaction vessel, dissolve L-proline in the chosen solvent.

  • Add the ketone to the solution and stir for a few minutes.

  • Add the aldehyde to the reaction mixture.

  • Stir the reaction at room temperature until the aldehyde is consumed, as monitored by TLC.

  • Quench the reaction by adding water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with saturated aqueous ammonium (B1175870) chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product is purified by flash column chromatography to afford the desired β-hydroxy ketone. The enantiomeric excess can be determined by chiral HPLC analysis.

Mechanistic Pathways and Visualizations

The catalytic cycles of tertiary amine-catalyzed reactions can be visualized to better understand the role of the catalyst.

Baylis-Hillman Reaction Mechanism

Baylis_Hillman cluster_0 Catalytic Cycle Aldehyde Aldehyde (R'-CHO) Adduct Aldol-type Adduct Alkene Activated Alkene (CH2=CH-EWG) Zwitterion Zwitterionic Intermediate Alkene->Zwitterion + DABCO (Michael Addition) DABCO DABCO Zwitterion->Adduct + Aldehyde Product Baylis-Hillman Product Adduct->Product Elimination of DABCO & Proton Transfer Product->DABCO Catalyst Regeneration

Caption: Catalytic cycle of the DABCO-catalyzed Baylis-Hillman reaction.

Enamine Catalysis in Proline-Catalyzed Aldol Reaction

Enamine_Catalysis cluster_1 Enamine Formation and Reaction Ketone Ketone Iminium Iminium Ion Ketone->Iminium + Proline Proline L-Proline Enamine Enamine Intermediate Iminium->Enamine - H2O Adduct_Iminium Iminium Adduct Enamine->Adduct_Iminium + Aldehyde Aldehyde Aldehyde Product β-Hydroxy Ketone Adduct_Iminium->Product Hydrolysis Product->Proline Catalyst Regeneration

Caption: Mechanism of the L-proline-catalyzed asymmetric aldol reaction via enamine catalysis.

Experimental Workflow for a Tertiary Amine Catalyzed Reaction

Experimental_Workflow cluster_2 General Experimental Procedure Start Start Step1 Reaction Setup 1. Add reactants and solvent to flask. 2. Add tertiary amine catalyst. Start->Step1 Step2 Reaction Stir at specified temperature. Monitor progress by TLC. Step1->Step2 Step3 Workup 1. Quench the reaction. 2. Extract with organic solvent. 3. Wash and dry organic layer. Step2->Step3 Step4 Purification Purify crude product by column chromatography. Step3->Step4 Step5 Analysis Characterize the product (NMR, MS). Determine enantiomeric excess (chiral HPLC). Step4->Step5 End End Step5->End

Caption: A generalized experimental workflow for a tertiary amine-catalyzed organic reaction.

Conclusion

The historical journey of tertiary amine catalysts from their industrial origins to their current status as indispensable tools in asymmetric synthesis is a testament to the continuous innovation in the field of chemistry. Their ability to operate through diverse mechanistic pathways, including nucleophilic catalysis, enamine catalysis, and iminium ion catalysis, provides chemists with a powerful platform for the construction of complex and stereochemically rich molecules. The detailed protocols and mechanistic understanding presented in this guide are intended to serve as a valuable resource for researchers and professionals in drug development and chemical sciences, facilitating further advancements in this exciting and impactful area of catalysis.

References

The Dual Nature of Long-Chain Tertiary Amines: An In-depth Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain tertiary amines represent a pivotal class of amphiphilic molecules that have garnered significant attention in pharmaceutical sciences, particularly in the realm of advanced drug delivery systems. Their unique molecular architecture, characterized by a hydrophilic tertiary amine head group and a long, hydrophobic hydrocarbon tail, imparts a dual nature that drives their self-assembly in aqueous environments and their interaction with biological membranes. This amphiphilic character is not static; the tertiary amine moiety provides a pH-responsive element, allowing for dynamic changes in charge and solubility in response to the local environment. This property is exquisitely exploited in drug delivery, enabling the design of "smart" nanocarriers that can navigate biological barriers and release their therapeutic payload in a targeted and controlled manner. This technical guide provides a comprehensive overview of the core principles governing the amphiphilic nature of long-chain tertiary amines, their physicochemical characterization, and their critical role in the development of next-generation therapeutics.

The Amphiphilic Character and pH-Responsiveness

The defining characteristic of a long-chain tertiary amine is its amphiphilicity, stemming from two distinct molecular regions with opposing affinities for water. The hydrophilic head consists of a tertiary amine group. The lone pair of electrons on the nitrogen atom can accept a proton, rendering the group cationic and highly water-soluble, especially in acidic environments. The hydrophobic tail is a long hydrocarbon chain, typically comprising 12 or more carbon atoms. This nonpolar "tail" is repelled by water and seeks to minimize its contact with the aqueous phase.

This dual nature is the driving force behind the spontaneous self-assembly of these molecules in aqueous solutions. At low concentrations, they exist as individual molecules (monomers). However, as the concentration increases to a critical point, known as the Critical Micelle Concentration (CMC) , the hydrophobic tails aggregate to form organized structures such as micelles, shielding the hydrophobic chains from water while exposing the hydrophilic amine head groups to the aqueous environment.

The pH-responsiveness of long-chain tertiary amines is governed by the pKa of the tertiary amine head group. At a pH below the pKa, the amine is protonated and positively charged, enhancing its hydrophilicity. Conversely, at a pH above the pKa, the amine is deprotonated and neutral, increasing its hydrophobicity. This transition is fundamental to their application in drug delivery, particularly for facilitating the escape of nanocarriers from endosomes.

Data Presentation: Physicochemical Properties

The following tables summarize key quantitative data for representative long-chain tertiary amines and related amphiphiles, providing a basis for comparison and formulation development.

Table 1: Critical Micelle Concentration (CMC) of Representative Amphiphiles

CompoundChain LengthHead GroupCMC (mM)Temperature (°C)Method
N,N-DimethyldodecylamineC12Tertiary Amine~1.0 (pH dependent)25Surface Tension
N,N-Dimethyldodecylamine N-oxideC12Amine Oxide0.1-0.225Conductivity
Hexadecyltrimethylammonium Bromide (CTAB)C16Quaternary Ammonium0.92 - 1.020-25Various[1][2][3]
Dodecyltrimethylammonium Bromide (DTAB)C12Quaternary Ammonium1625Conductivity

Table 2: pKa Values of Tertiary Amines

CompoundStructurepKaReference
N,N-DimethyldodecylamineCH3(CH2)11N(CH3)2~7.1-8.8Predicted[4]
Triethylamine(C2H5)3N10.75
N,N-Dimethylisopropanolamine(CH3)2NCH2CH(OH)CH39.18[5]

Table 3: pH-Responsive Drug Release from Tertiary Amine-Based Nanocarriers

Nanocarrier SystemDrugpHCumulative Release (%) at 24hReference
Poly(tertiary amine-oxide) MicellesDoxorubicin7.446.2[6]
5.0>60[6]
pH-Sensitive Polymeric MicellesPaclitaxel, Etoposide, Rapamycin7.4~50-60[7]
5.5>90[7]
PDEAEMA-based MicellesDoxorubicin7.4<10 (at 20h)[8]
5.0~40 (at 20h)[8]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_formulation Nanoparticle Formulation & Characterization cluster_release In Vitro Drug Release synthesis Synthesis of Long-Chain Tertiary Amine purification Purification (e.g., Distillation, Chromatography) synthesis->purification cmc CMC Determination (Fluorescence Spectroscopy) purification->cmc pka pKa Determination (Potentiometric Titration) purification->pka formulation Nanoparticle Formulation (e.g., Self-Assembly, Emulsification) purification->formulation dls Size & Zeta Potential (DLS) formulation->dls tem Morphology (TEM/SEM) formulation->tem drug_loading Drug Loading & Encapsulation Efficiency formulation->drug_loading release Drug Release Study (Dialysis Method) drug_loading->release hplc Quantification (HPLC) release->hplc

Caption: Experimental workflow for the development and characterization of long-chain tertiary amine-based drug delivery systems.

signaling_pathway cluster_cell Cellular Uptake and Endosomal Escape cluster_escape Proton Sponge Effect extracellular Extracellular Space (pH ~7.4) cell_membrane Cell Membrane extracellular->cell_membrane LNP with Tertiary Amines endocytosis Endocytosis cell_membrane->endocytosis early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-5.5) early_endosome->late_endosome Endosomal Maturation lysosome Lysosome (pH ~4.5-5.0) late_endosome->lysosome Fusion proton_influx H+ Influx late_endosome->proton_influx cytosol Cytosol (Drug Release) amine_protonation Tertiary Amine Protonation (R3N -> R3NH+) proton_influx->amine_protonation osmotic_swelling Osmotic Swelling amine_protonation->osmotic_swelling Counter-ion influx endosome_rupture Endosomal Membrane Destabilization & Rupture osmotic_swelling->endosome_rupture endosome_rupture->cytosol Payload Release

Caption: Signaling pathway of endosomal escape facilitated by long-chain tertiary amine-containing lipid nanoparticles.

logical_relationship cluster_structure Molecular Structure cluster_properties Resulting Properties & Behavior hydrophobic_tail Long Hydrophobic Tail (e.g., C12-C18 alkyl chain) amphiphilicity Amphiphilic Character hydrophobic_tail->amphiphilicity hydrophilic_head Hydrophilic Head (Tertiary Amine) hydrophilic_head->amphiphilicity ph_responsiveness pH-Responsiveness (Protonation/Deprotonation) hydrophilic_head->ph_responsiveness self_assembly Self-Assembly (Micelles, Nanoparticles) amphiphilicity->self_assembly

Caption: Logical relationship between the molecular structure of long-chain tertiary amines and their emergent properties.

Experimental Protocols

Detailed methodologies for the characterization of long-chain tertiary amines and their formulations are crucial for reproducible research and development.

Synthesis of N,N-Dimethyldodecylamine

This protocol describes a common method for the synthesis of a C12 long-chain tertiary amine.

Materials:

Procedure:

  • In a round-bottom flask, dissolve dodecylamine (e.g., 20 g, 0.108 mol) in dichloromethane (60 mL).

  • Add anhydrous sodium sulfate (1.0 g) as a catalyst.

  • Stir the reaction mixture at 60°C.

  • After 10 minutes, carefully add dimethyl sulfate (0.27 mol) dropwise.

  • Reflux the reaction mixture for 5 hours.

  • After cooling, evaporate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization from methanol (B129727) to obtain N,N-dimethyldodecylamine as pale yellow crystals.[9]

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes the fluorescent probe pyrene (B120774), whose emission spectrum is sensitive to the polarity of its microenvironment.

Materials:

  • Long-chain tertiary amine

  • Pyrene stock solution (e.g., 0.2 mM in ethanol)

  • Distilled water

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of aqueous solutions of the long-chain tertiary amine with varying concentrations, bracketing the expected CMC.

  • To 1 mL of each amine solution, add a small, constant volume (e.g., 1.5 µL) of the pyrene stock solution to achieve a final pyrene concentration in the nanomolar range.[10]

  • Mix the solutions thoroughly and allow them to equilibrate.

  • Measure the fluorescence emission spectrum of each sample (excitation wavelength ~334 nm, emission scan from 350 nm to 450 nm).[10]

  • Record the intensities of the first (I1, ~372 nm) and third (I3, ~383 nm) vibronic peaks.[10]

  • Plot the ratio of the intensities (I1/I3) as a function of the logarithm of the amine concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the partitioning of pyrene from the polar aqueous environment into the nonpolar micellar core.

Characterization of Nanoparticle Size by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter of nanoparticles in suspension.

Materials:

  • Nanoparticle suspension of the long-chain tertiary amine

  • Disposable or quartz cuvettes

  • Dynamic Light Scattering instrument

Procedure:

  • Prepare a dilute suspension of the nanoparticles in an appropriate aqueous buffer (e.g., PBS). The concentration should be optimized to obtain a stable and sufficient scattering signal.

  • If necessary, filter the sample through a low-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

  • Transfer the sample into a clean, dust-free cuvette. A minimum volume of 2 mL is typically required for standard cuvettes.[11]

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C).

  • Set the instrument parameters, including the solvent viscosity and refractive index.

  • Perform the measurement. The instrument will measure the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of the nanoparticles.

  • The software will analyze the autocorrelation function of the scattered light intensity to calculate the translational diffusion coefficient, from which the hydrodynamic diameter is determined using the Stokes-Einstein equation.

  • Perform multiple measurements (e.g., 3 repetitions) to ensure reproducibility.[11]

In Vitro Drug Release Study Using the Dialysis Method

This method assesses the rate and extent of drug release from a nanoparticle formulation over time.

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows free diffusion of the drug but retains the nanoparticles.

  • Release medium (e.g., phosphate-buffered saline, PBS, at different pH values to simulate physiological and endosomal conditions).

  • Beaker or vessel for the release medium.

  • Magnetic stirrer and stir bar or orbital shaker.

  • Analytical method for drug quantification (e.g., HPLC).

Procedure:

  • Hydrate the dialysis tubing according to the manufacturer's instructions.

  • Accurately measure a known volume of the drug-loaded nanoparticle suspension (e.g., 3 mL) and place it inside the dialysis bag (donor compartment).[12]

  • Securely close both ends of the dialysis bag.

  • Immerse the dialysis bag in a larger volume of the release medium (e.g., 200 mL) in a beaker (receptor compartment).[12]

  • Maintain the system at a constant temperature (e.g., 37°C) and stir the release medium at a constant rate (e.g., 100 rpm) to ensure sink conditions.[12][13]

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the receptor compartment.

  • Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume and sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method such as HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Conclusion

The amphiphilic and pH-responsive nature of long-chain tertiary amines makes them exceptionally versatile building blocks for the design of advanced drug delivery systems. Their ability to self-assemble into nanostructures and respond to the acidic environment of endosomes provides a powerful mechanism for overcoming cellular barriers and achieving targeted intracellular drug delivery. A thorough understanding of their physicochemical properties, guided by robust experimental characterization, is paramount for the successful translation of these promising molecules from the laboratory to clinical applications. The methodologies and data presented in this guide offer a foundational resource for researchers and developers working to harness the full potential of long-chain tertiary amines in the creation of safer and more effective therapies.

References

Methodological & Application

N,N-Dimethyloctylamine as an Ion-Pairing Agent in HPLC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly within the pharmaceutical and biotechnology sectors. The separation of ionic or highly polar analytes by reversed-phase HPLC can be challenging due to their limited retention on non-polar stationary phases. Ion-pairing chromatography (IPC) is a powerful technique that addresses this challenge by introducing an ion-pairing agent to the mobile phase. This agent forms a neutral, hydrophobic complex with the charged analyte, enhancing its retention and enabling high-resolution separation.

N,N-Dimethyloctylamine (DMOA) is a tertiary amine that serves as a versatile cationic ion-pairing agent for the analysis of acidic compounds, including acidic drugs, peptides, and oligonucleotides. Its C8 alkyl chain provides sufficient hydrophobicity to promote retention on reversed-phase columns, while the dimethylamino group offers a consistent positive charge at acidic to neutral pH. This application note provides detailed protocols and quantitative data for the use of this compound in various HPLC applications.

Principle of Ion-Pairing Chromatography with this compound

In ion-pair reversed-phase chromatography (IP-RP-HPLC), this compound is added to the mobile phase, where it exists in its protonated, positively charged form. When an acidic analyte, which is negatively charged at the mobile phase pH, is introduced, it forms an ion pair with the protonated DMOA. This newly formed complex is electrically neutral and possesses a significant hydrophobic character due to the octyl chain of DMOA. This increased hydrophobicity leads to stronger interaction with the non-polar stationary phase (e.g., C18), resulting in increased retention and allowing for separation based on the analyte's intrinsic properties and its interaction with the ion-pairing agent.

There are two predominant models describing the mechanism of retention in ion-pairing chromatography: the partition model and the adsorption model. In the partition model , the ion pair is formed in the mobile phase and then partitions onto the stationary phase. In the adsorption model , the hydrophobic tail of the ion-pairing agent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface that retains the oppositely charged analyte. In practice, the retention mechanism is often a combination of both models.[1]

Applications

This compound has been successfully employed as an ion-pairing agent in a variety of HPLC applications, including:

  • Pharmaceutical Analysis: Quantitative estimation of active pharmaceutical ingredients (APIs) and their impurities in drug formulations. A notable example is its use in the analysis of thiazinamium (B1212724) methylsulphate.[2]

  • Analysis of Acidic Drugs: Separation and quantification of various acidic compounds in complex matrices.

  • Peptide Analysis: Improving the retention and resolution of acidic peptides that are poorly retained in conventional reversed-phase chromatography.

  • Oligonucleotide Analysis: Used as a counter-ion in the mobile phase for the separation of oligonucleotides and their analogues.[3][4][5]

Data Presentation

The following tables summarize quantitative data from representative HPLC methods utilizing this compound as an ion-pairing agent.

Table 1: HPLC Method Parameters for the Analysis of Thiazinamium Methylsulphate [2]

ParameterValue
Analyte Thiazinamium Methylsulphate
Column LiChrospher 100 RP-18 (125 x 4 mm)
Mobile Phase Acetonitrile (B52724):Water (30:70, v/v)
Ion-Pairing Agent 20 mM this compound
Co-Ion-Pairing Agent 20 mM Octanesulphonic acid sodium salt
pH 3.0
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Linearity (r) 0.9999
Concentration Range 26-78 µg/mL

Table 2: Illustrative HPLC Conditions for Acidic Drug Analysis

ParameterValue
Analyte Generic Acidic Drug (e.g., NSAID)
Column C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Ion-Pairing Agent 5-10 mM this compound in Mobile Phase A
Gradient 20-80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Expected Retention Time 5-10 minutes

Table 3: Illustrative HPLC Conditions for Peptide Separation

ParameterValue
Analyte Acidic Peptide
Column C18 (250 x 4.6 mm, 5 µm, 300 Å)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Ion-Pairing Agent 2-5 mM this compound in Mobile Phase A
Gradient 10-60% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Expected Outcome Increased retention and improved peak shape

Table 4: Illustrative HPLC Conditions for Oligonucleotide Analysis

ParameterValue
Analyte Synthetic Oligonucleotide (e.g., 20-mer)
Column High-purity C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 100 mM Hexafluoroisopropanol (HFIP), 5-10 mM this compound in Water
Mobile Phase B 100 mM HFIP, 5-10 mM this compound in Methanol (B129727)
Gradient 20-50% B over 20 minutes
Flow Rate 0.2 mL/min
Column Temperature 50-60 °C
Detection UV at 260 nm or Mass Spectrometry
Expected Outcome Separation of n-1 and other impurities

Experimental Protocols

Protocol 1: Quantitative Analysis of Thiazinamium Methylsulphate in a Pharmaceutical Formulation[2]

Objective: To determine the concentration of thiazinamium methylsulphate in an injectable solution.

Materials:

  • This compound

  • Octanesulphonic acid sodium salt

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Thiazinamium methylsulphate reference standard

  • Propylparaben (B1679720) (internal standard)

  • LiChrospher 100 RP-18 column (125 x 4 mm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 20 mM solution of this compound and a 20 mM solution of octanesulphonic acid sodium salt in the water portion of the mobile phase.

    • Mix acetonitrile and the aqueous solution in a 30:70 (v/v) ratio.

    • Adjust the pH of the final mobile phase to 3.0 with phosphoric acid.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the thiazinamium methylsulphate reference standard and propylparaben internal standard in the mobile phase to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 26 to 78 µg/mL.

  • Sample Preparation:

    • Dilute the injectable solution containing thiazinamium methylsulphate with the mobile phase to fall within the calibration range.

    • Add the internal standard to the diluted sample.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Inject the standard solutions and the sample solution.

    • Monitor the elution at 254 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of thiazinamium methylsulphate to the internal standard against the concentration of the standard solutions.

    • Determine the concentration of thiazinamium methylsulphate in the sample from the calibration curve.

Protocol 2: General Method for the Analysis of Acidic Drugs

Objective: To develop a general HPLC method for the separation of acidic drugs using this compound as an ion-pairing agent.

Materials:

  • This compound

  • Formic acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acidic drug reference standard

  • C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • HPLC system with UV or DAD detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water containing 5-10 mM this compound.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases.

  • Standard Solution Preparation:

    • Prepare a stock solution of the acidic drug in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution with the initial mobile phase composition to create working standards.

  • Sample Preparation:

    • Dissolve or extract the sample in a suitable solvent.

    • If necessary, perform a solid-phase extraction (SPE) cleanup.

    • Dilute the final extract with the initial mobile phase.

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase composition (e.g., 80% A, 20% B) at a flow rate of 1.0 mL/min.

    • Inject the sample and standards.

    • Run a suitable gradient (e.g., 20% to 80% B over 15 minutes).

    • Monitor at the wavelength of maximum absorbance for the analyte.

  • Method Optimization:

    • Adjust the concentration of this compound (typically between 2-20 mM) to optimize retention.

    • Modify the gradient slope and initial/final mobile phase compositions to improve resolution.

    • Optimize the pH of the mobile phase to ensure complete ionization of the analyte and the ion-pairing agent.

Visualizations

IonPairMechanism cluster_MobilePhase Mobile Phase cluster_StationaryPhase Stationary Phase (C18) Analyte Acidic Analyte (A⁻) IonPair Hydrophobic Ion Pair (A⁻-DMOA⁺) Analyte->IonPair Ion-Pair Formation DMOA This compound (DMOA⁺) DMOA->IonPair StationaryPhase Hydrophobic Surface IonPair->StationaryPhase Hydrophobic Interaction (Retention)

Caption: Mechanism of Ion-Pair Chromatography with this compound.

ExperimentalWorkflow cluster_Preparation Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing MobilePhase Mobile Phase Preparation (with DMOA) Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation (Dissolution/Extraction) Injection Injection SamplePrep->Injection StandardPrep Standard Preparation StandardPrep->Injection Equilibration->Injection Separation Gradient Elution & Separation Injection->Separation Detection UV/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General Experimental Workflow for HPLC Analysis using DMOA.

References

Application Note: Enhancing Chiral Separations in Capillary Electrophoresis with N,N-Dimethyloctylamine as a Background Electrolyte Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capillary Electrophoresis (CE) is a highly efficient analytical technique for the separation of enantiomers, which is crucial in the pharmaceutical industry for ensuring the safety and efficacy of chiral drugs. The key to chiral separations in CE is the addition of a chiral selector to the background electrolyte (BGE). While numerous compounds serve as primary chiral selectors, the enhancement of enantiomeric resolution can often be achieved through the use of additives. This application note details the use of N,N-Dimethyloctylamine (DMOA) as a background electrolyte additive to improve chiral separations, particularly in systems employing cyclodextrins as the primary chiral selector.

Principle and Mechanism of Action

This compound is a tertiary amine that is not chiral itself but can significantly influence the chiral recognition process in CE. Its primary role is to act as a modifier of the separation environment. The proposed mechanism involves the interaction of DMOA with the primary chiral selector, such as a cyclodextrin (B1172386) (CD). The hydrophobic octyl chain of the DMOA molecule can enter the hydrophobic cavity of the cyclodextrin.[1] This interaction can modulate the entry and fit of the enantiomers into the CD cavity, thereby altering the stability of the transient diastereomeric complexes formed between the enantiomers and the CD.[1] This modification of the chiral recognition environment can lead to an enhancement in enantioselectivity and, consequently, improved resolution of the enantiomers.[1] Additionally, DMOA can function as a co-ion or counter-ion, which may further influence the electrophoretic mobility and interaction of the analytes with the capillary wall and the chiral selector.

G cluster_0 Without DMOA cluster_1 With DMOA Enantiomer_R Enantiomer R Interaction Cyclodextrin Cyclodextrin (CD) Cavity Enantiomer_R:port->Cyclodextrin Weakly different interaction Enantiomer_S Enantiomer S Interaction Enantiomer_S:port->Cyclodextrin Initial_Separation Poor or No Resolution Cyclodextrin->Initial_Separation DMOA This compound (DMOA) Octyl Chain Dimethylamine Modified_CD Modified CD Environment Altered Cavity DMOA->Modified_CD Hydrophobic interaction Enhanced_Separation Improved Resolution Modified_CD->Enhanced_Separation Enantiomer_R_mod Enantiomer R Interaction Enantiomer_R_mod:port->Modified_CD Significantly different interaction Enantiomer_S_mod Enantiomer S Interaction Enantiomer_S_mod:port->Modified_CD

Caption: Proposed mechanism of DMOA in enhancing chiral separation.

Applications

The use of this compound as an additive is particularly promising for the challenging chiral separations of basic drugs. By modifying the cyclodextrin environment, it can improve resolution and peak shape. It may also be beneficial in capillary electrochromatography (CEC) to reduce peak tailing by acting as a counter-ion.[2]

Illustrative Data Presentation

The following tables present hypothetical data to illustrate the expected effect of adding this compound on the chiral separation of a model basic drug using a cyclodextrin-based BGE.

Table 1: Effect of this compound Concentration on Enantiomeric Resolution and Selectivity

DMOA Concentration (mM)Migration Time (t_m1) (min)Migration Time (t_m2) (min)Resolution (R_s)Selectivity (α)
08.28.30.81.01
18.58.81.51.04
28.99.42.11.06
59.510.22.81.07

This data is for illustrative purposes only.

Table 2: Comparison of CE Performance With and Without DMOA

ParameterWithout DMOA (0 mM)With DMOA (5 mM)
Resolution (R_s) 0.82.8
Theoretical Plates (N) 150,000180,000
Tailing Factor 1.31.1

This data is for illustrative purposes only.

Experimental Protocols

This section provides a general protocol for the development and optimization of a chiral separation method in capillary electrophoresis using this compound as a BGE additive.

Materials and Reagents
  • Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length 40 cm, total length 50 cm)

  • Chiral Selector (e.g., Hydroxypropyl-β-cyclodextrin)

  • This compound (DMOA)

  • Buffer components (e.g., sodium phosphate (B84403) monobasic, phosphoric acid)

  • Solvents for sample and flushing (e.g., methanol, deionized water)

  • Sodium hydroxide (B78521) (for capillary conditioning)

  • Racemic analyte standard

  • CE instrument with UV detection

Preparation of Background Electrolyte (BGE)
  • Stock Buffer Preparation: Prepare a 100 mM sodium phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in deionized water. Adjust the pH to the desired value (e.g., 2.5) with phosphoric acid.

  • BGE with Chiral Selector: To prepare 100 mL of BGE, add the desired amount of the primary chiral selector (e.g., 1.5 g of Hydroxypropyl-β-cyclodextrin for a 15 mM solution) to the stock buffer. Sonicate to dissolve.

  • BGE with DMOA: Prepare a stock solution of DMOA (e.g., 100 mM) in deionized water. For optimization, add varying volumes of the DMOA stock solution to the BGE containing the chiral selector to achieve final DMOA concentrations of 1, 2, 5, and 10 mM. Ensure the final volume is adjusted with the stock buffer.

Capillary Conditioning
  • New Capillary: Flush the new capillary sequentially with 1 M NaOH (30 min), deionized water (15 min), and finally with the BGE (30 min).

  • Daily Conditioning: Before the first run of the day, flush the capillary with 1 M NaOH (10 min), deionized water (5 min), and BGE (15 min).

  • Between Runs: Flush the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and BGE (3 min).

Sample Preparation and Injection
  • Dissolve the racemic analyte in deionized water or a suitable solvent to a final concentration of, for example, 1 mg/mL.

  • Inject the sample hydrodynamically (e.g., 50 mbar for 5 seconds).

CE-UV Method Parameters
ParameterTypical Value
Applied Voltage 25 kV
Capillary Temperature 25 °C
Detection Wavelength 214 nm (or λ_max of analyte)
Run Time 20 min
Method Development and Optimization Workflow

The following workflow outlines a systematic approach to optimizing a chiral separation using DMOA as an additive.

G A 1. Initial Separation without DMOA (BGE + Chiral Selector) B 2. Introduce DMOA to BGE (e.g., start with 2 mM) A->B C 3. Evaluate Resolution (Rs) B->C D Is Rs > 1.5? C->D E 4. Optimize DMOA Concentration (Vary from 1-10 mM) D->E No F 5. Optimize BGE pH (e.g., 2.5, 3.0, 3.5) D->F Yes E->C G 6. Optimize Applied Voltage (e.g., 20, 25, 30 kV) F->G H 7. Optimize Temperature (e.g., 20, 25, 30 °C) G->H I Final Optimized Method H->I

Caption: Workflow for optimizing a chiral CE method with DMOA.

Conclusion

This compound serves as a valuable additive in capillary electrophoresis for the enhancement of chiral separations. While not a chiral selector itself, its interaction with primary selectors like cyclodextrins can modify the chiral recognition environment, leading to improved resolution and peak shape, particularly for basic compounds. The systematic optimization of DMOA concentration in the background electrolyte can be a powerful strategy for method development in challenging enantiomeric separations.

References

Application Notes and Protocols for N,N-Dimethyloctylamine as a Silanol Suppressor in Reversed-Phase Liquid Chromatography (RPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In reversed-phase liquid chromatography (RPLC), the analysis of basic compounds on silica-based stationary phases often presents a significant challenge. The presence of residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface, which are acidic in nature, can lead to undesirable secondary interactions with protonated basic analytes. These interactions manifest as poor peak shape, including excessive tailing or asymmetry, reduced column efficiency, and in some cases, irreversible adsorption of the analyte.

To mitigate these effects, mobile phase additives are commonly employed to mask or suppress the activity of these silanol groups. N,N-Dimethyloctylamine (DMOA) is a tertiary amine that has proven to be an effective silanol suppressing agent for the analysis of basic compounds, particularly in the pharmaceutical industry.

This document provides a detailed protocol for the use of this compound as a mobile phase additive in RPLC, complete with experimental methodologies and expected outcomes.

Mechanism of Action

This compound functions as a silanol suppressor through a dynamic coating mechanism. The positively charged DMOA molecules in the mobile phase are adsorbed onto the negatively charged, deprotonated silanol groups on the stationary phase surface. This creates a dynamic layer that effectively shields the basic analytes from interacting with the active silanol sites. Additionally, the hydrophobic octyl chain of DMOA can interact with the bonded phase (e.g., C18), further enhancing its association with the stationary phase. This dual interaction not only blocks the silanol groups but can also create a net positive charge on the stationary phase surface, which can lead to ion-exclusion effects for protonated basic analytes, further improving peak shape.

cluster_0 Without DMOA cluster_1 With DMOA Basic_Analyte_1 Protonated Basic Analyte (+) Silanol_Group Deprotonated Silanol Group (-) Basic_Analyte_1->Silanol_Group Ionic Interaction (Peak Tailing) Stationary_Phase_1 C18 Stationary Phase Silanol_Group->Stationary_Phase_1 Basic_Analyte_2 Protonated Basic Analyte (+) Stationary_Phase_2 C18 Stationary Phase Basic_Analyte_2->Stationary_Phase_2 Improved Elution (Symmetrical Peak) DMOA DMOA (+) Blocked_Silanol Blocked Silanol Group DMOA->Blocked_Silanol Dynamic Coating Blocked_Silanol->Stationary_Phase_2 A Prepare Aqueous Buffer (e.g., 20 mM Phosphate, pH 3.0) B Filter Aqueous Buffer (0.22 µm filter) A->B C Add this compound (to desired concentration, e.g., 20 mM) B->C D Mix Thoroughly C->D F Combine Aqueous and Organic Phases (Isocratic or Gradient) D->F E Prepare Organic Modifier (e.g., Acetonitrile) E->F G Degas Final Mobile Phase(s) F->G H Mobile Phase Ready for HPLC Use G->H

Application of N,N-Dimethyloctylamine in Nanomaterial Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyloctylamine (DMOA) is a tertiary amine with a C8 alkyl chain. In the field of nanomaterial synthesis, long-chain alkylamines are pivotal as capping agents, solvents, and shape-directing agents. While specific literature detailing the use of this compound is emerging, its structural similarity to other well-studied tertiary and long-chain amines, such as trioctylamine (B72094) and oleylamine, suggests its potential utility in the controlled synthesis of a variety of nanoparticles. This document provides detailed application notes and adapted experimental protocols for the prospective use of DMOA in the synthesis of metallic nanoparticles, metal oxide nanoparticles, and quantum dots.

The primary role of this compound in nanomaterial synthesis is anticipated to be that of a capping agent or stabilizer . The lone pair of electrons on the nitrogen atom can coordinate to the surface of nascent nanoparticles, while the octyl chain provides a steric barrier. This prevents uncontrolled aggregation and allows for the formation of monodisperse nanoparticles. As a tertiary amine, its significant steric hindrance may lead to weaker interactions with the nanoparticle surface compared to primary or secondary amines, which can influence the final size and morphology of the nanoparticles. In some syntheses, it may also act as a high-boiling point solvent or a co-solvent.

Application 1: Synthesis of Gold Nanoparticles (AuNPs)

Gold nanoparticles are widely utilized in biomedical applications, including diagnostics, imaging, and drug delivery, due to their unique optical properties and biocompatibility. This compound can be employed as a stabilizing agent to control the size and dispersity of AuNPs during their synthesis via the chemical reduction of a gold precursor.

Quantitative Data Summary: Gold Nanoparticle Synthesis
ParameterValueReference/Basis
Gold PrecursorHydrogen tetrachloroaurate(III) (HAuCl₄)Adapted Protocol
Reducing AgentSodium borohydride (B1222165) (NaBH₄)Adapted Protocol
Capping Agent This compound (DMOA) Proposed Application
SolventToluene (B28343)Adapted Protocol
Typical Nanoparticle Size5 - 15 nmExpected Range
MorphologySphericalExpected Shape
Reaction TemperatureRoom TemperatureAdapted Protocol
Experimental Protocol: Synthesis of DMOA-Capped Gold Nanoparticles

This protocol is adapted from established methods for the synthesis of gold nanoparticles using long-chain alkylamine capping agents.

Materials:

  • Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)

  • This compound (DMOA)

  • Toluene (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Ethanol (B145695)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Dropping funnel

  • Centrifuge

Procedure:

  • Preparation of Gold Precursor Solution: In a 100 mL round-bottom flask, dissolve 0.05 mmol of HAuCl₄·3H₂O in 20 mL of toluene.

  • Addition of Capping Agent: To the gold precursor solution, add 0.5 mmol of this compound (a 10-fold molar excess) while stirring. The solution should change color, indicating the formation of a gold-amine complex.

  • Preparation of Reducing Agent: In a separate vial, prepare a fresh solution of 0.5 mmol of NaBH₄ in 5 mL of ice-cold deionized water.

  • Reduction and Nanoparticle Formation: Vigorously stir the gold precursor-DMOA solution. Add the NaBH₄ solution dropwise using a dropping funnel over a period of 5-10 minutes. A color change to deep red or purple will indicate the formation of gold nanoparticles.

  • Stabilization: Continue stirring the reaction mixture for at least 2 hours at room temperature to ensure complete reaction and stabilization of the nanoparticles.

  • Purification:

    • Add 40 mL of ethanol to the nanoparticle solution to induce precipitation.

    • Centrifuge the mixture at 8000 rpm for 15 minutes.

    • Discard the supernatant and re-disperse the nanoparticle pellet in 10 mL of toluene.

    • Repeat the precipitation and centrifugation steps two more times to remove excess reactants.

  • Storage: Disperse the final purified gold nanoparticles in toluene for storage.

Gold_Nanoparticle_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_purification Purification cluster_product Final Product HAuCl4 HAuCl₄ in Toluene Mixing Mixing & Complex Formation HAuCl4->Mixing DMOA This compound (DMOA) DMOA->Mixing NaBH4 NaBH₄ (Reducing Agent) Reduction Reduction Mixing->Reduction Add NaBH₄ Stabilization Stabilization Reduction->Stabilization Precipitation Precipitation (Ethanol) Stabilization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing Centrifugation->Washing Washing->Centrifugation Repeat 2x AuNPs DMOA-Capped AuNPs Washing->AuNPs QD_Synthesis_Signaling_Pathway CdO CdO + Oleic Acid in ODE Heat_Cd Heat to 260°C CdO->Heat_Cd Se Se in TOP/DMOA Injection Hot Injection Se->Injection Heat_Cd->Injection Nucleation Nucleation Injection->Nucleation Growth Growth Nucleation->Growth Time Dependent Quench Quench Reaction Growth->Quench CdSe_QDs DMOA-Capped CdSe QDs Quench->CdSe_QDs

N,N-Dimethyloctylamine as a catalyst in organic synthesis reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethyloctylamine, a tertiary amine with the chemical formula C10H23N, serves as a versatile and effective catalyst in a variety of organic synthesis reactions. Its utility stems from the nucleophilic nature of the nitrogen atom and its basicity, which allow it to accelerate reactions such as the formation of polyurethanes, the curing of epoxy resins, and certain carbon-carbon bond-forming reactions. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a catalyst.

Application in Polyurethane Foam Production

This compound and structurally similar tertiary amines are widely employed as catalysts in the production of polyurethane foams. These catalysts play a crucial role in balancing the two primary reactions involved in foam formation: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The catalytic activity of tertiary amines like this compound promotes both reactions, influencing the foam's rise profile, cure time, and final physical properties.

Catalytic Mechanism in Polyurethane Formation

The catalytic action of this compound in polyurethane formation involves the activation of both the isocyanate and the polyol or water molecules. The lone pair of electrons on the nitrogen atom of the amine can interact with the electrophilic carbon of the isocyanate group, making it more susceptible to nucleophilic attack. Additionally, the amine can form a hydrogen bond with the hydroxyl group of the polyol or water, increasing its nucleophilicity. This dual activation accelerates the rate of both the gelling and blowing reactions.

Polyurethane_Catalysis Isocyanate Isocyanate (R-N=C=O) Activated_Isocyanate Activated Isocyanate Complex Isocyanate->Activated_Isocyanate Polyol Polyol (R'-OH) Activated_Polyol Activated Polyol Complex Polyol->Activated_Polyol Water Water (H2O) Activated_Water Activated Water Complex Water->Activated_Water Catalyst This compound Catalyst->Isocyanate Activates Catalyst->Polyol Activates Catalyst->Water Activates Urethane Polyurethane (Gelling) Activated_Isocyanate->Urethane Urea_CO2 Polyurea + CO2 (Blowing) Activated_Isocyanate->Urea_CO2 Activated_Polyol->Urethane Activated_Water->Urea_CO2

Catalytic cycle of this compound in polyurethane formation.

Experimental Protocol: General Procedure for Polyurethane Foam Synthesis

This protocol provides a general guideline for the preparation of polyurethane foam using a tertiary amine catalyst like this compound. The specific ratios of components will vary depending on the desired foam properties.

Materials:

  • Polyol (e.g., a polyether polyol)

  • Isocyanate (e.g., Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI))

  • This compound (Catalyst)

  • Surfactant (e.g., silicone-based)

  • Blowing agent (e.g., water)

Procedure:

  • In a suitable container, thoroughly mix the polyol, surfactant, blowing agent, and this compound.

  • In a separate container, measure the required amount of isocyanate.

  • Rapidly add the isocyanate to the polyol mixture and stir vigorously for a short period (typically 5-10 seconds).

  • Immediately pour the mixture into a mold.

  • Allow the foam to rise and cure at room temperature or in an oven at a specified temperature.

Quantitative Data for a Representative Polyurethane Formulation (using a similar tertiary amine catalyst):

ComponentAmount (parts by weight)
Polyether Polyol100
Toluene Diisocyanate (TDI)40-50 (Isocyanate Index dependent)
Water3-5
Silicone Surfactant1-2
This compound (or analogue)0.1-1.0

Application in Epoxy Resin Curing

This compound can function as a catalytic curing agent or an accelerator for epoxy resins. Tertiary amines promote the anionic polymerization of epoxy resins and can also accelerate the reaction between epoxy resins and other curing agents like primary or secondary amines and anhydrides.

Catalytic Mechanism in Epoxy Resin Curing

The catalytic action of this compound in epoxy curing involves the nucleophilic attack of the nitrogen atom on one of the carbon atoms of the epoxide ring. This opens the ring and generates an alkoxide anion. This anion can then attack another epoxy group, propagating the polymerization. When used as an accelerator with other curing agents, the tertiary amine can activate the epoxy group, making it more susceptible to attack by the primary or secondary amine hardener.

Epoxy_Curing Epoxy_Resin Epoxy Resin Zwitterion Zwitterionic Intermediate Epoxy_Resin->Zwitterion Polymer_Chain Growing Polymer Chain Epoxy_Resin->Polymer_Chain Catalyst This compound Catalyst->Epoxy_Resin Nucleophilic Attack Alkoxide Alkoxide Anion Zwitterion->Alkoxide Ring Opening Alkoxide->Epoxy_Resin Chain Propagation Cured_Resin Cured Epoxy Resin Polymer_Chain->Cured_Resin

Catalytic role of this compound in epoxy resin curing.

Experimental Protocol: General Procedure for Epoxy Resin Curing

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • This compound

  • Optional: Co-curing agent (e.g., a diamine or anhydride)

Procedure:

  • Preheat the epoxy resin to reduce its viscosity if necessary (e.g., 50-60 °C).

  • Add the desired amount of this compound (and co-curing agent, if used) to the epoxy resin.

  • Mix the components thoroughly until a homogeneous mixture is obtained.

  • Degas the mixture under vacuum to remove any entrapped air bubbles.

  • Pour the mixture into a mold and cure at the desired temperature.

Quantitative Data for a Representative Epoxy Curing System (using a tertiary amine accelerator):

ParameterValue
Epoxy ResinDGEBA (100 parts by weight)
Amine Curing Agent30-40 parts by weight
Tertiary Amine Accelerator0.5-5 parts by weight
Cure TemperatureRoom Temperature to 150 °C
Gel TimeMinutes to hours (catalyst dependent)

Role as a Reactant in Quaternary Ammonium (B1175870) Salt Synthesis

This compound serves as a key intermediate in the synthesis of quaternary ammonium salts, which have widespread applications as surfactants, phase-transfer catalysts, and antimicrobial agents. In this context, the tertiary amine acts as a nucleophile, attacking an alkylating agent.

Reaction Pathway: Quaternization of this compound

The synthesis of quaternary ammonium salts from this compound is typically achieved through a quaternization reaction with an alkyl halide. The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation.

Quaternization DMOA This compound Quat_Salt Quaternary Ammonium Salt [R-N(CH3)2(C8H17)]+X- DMOA->Quat_Salt Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Quat_Salt

Application Notes and Protocols for the Synthesis of Quaternary Ammonium Compounds from N,N-Dimethyloctylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary ammonium (B1175870) compounds (QACs) are a versatile class of cationic surfactants widely utilized for their antimicrobial, antistatic, and phase-transfer catalysis properties. Their synthesis from tertiary amines, such as N,N-Dimethyloctylamine, is a fundamental process in the development of new biocides, pharmaceutical excipients, and active pharmaceutical ingredients. This document provides detailed protocols for the synthesis of various QACs from this compound, along with their potential applications, particularly in the realm of drug development. The primary route for this synthesis is the quaternization reaction, also known as the Menschutkin reaction, which involves the alkylation of the tertiary amine.[1]

Data Presentation: Synthesis of Quaternary Ammonium Compounds

The following tables summarize typical reaction conditions and expected outcomes for the quaternization of this compound with various alkylating agents. The data is compiled from established methodologies for analogous tertiary amines and provides a baseline for experimental design.[2][3][4]

Table 1: Quaternization of this compound with Alkyl Halides

Alkylating AgentProduct NameSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl IodideOctyltrimethylammonium (B97695) iodideAcetonitrile (B52724)Room Temperature24-48>90
Methyl ChlorideOctyltrimethylammonium chlorideEthanol/Water80-1004-685-95
Benzyl (B1604629) ChlorideBenzyldimethyloctylammonium (B12820366) chlorideAcetonitrile60-8012-24>90
Benzyl BromideBenzyldimethyloctylammonium bromideEthanolReflux8-16>90

Table 2: Quaternization of this compound with Dialkyl Sulfates

Alkylating AgentProduct NameSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Dimethyl SulfateOctyltrimethylammonium methyl sulfateNeat or Isopropanol80-1002-4>95

Experimental Protocols

The following are detailed protocols for the synthesis of representative quaternary ammonium compounds from this compound.

Protocol 1: Synthesis of Octyltrimethylammonium Iodide

Materials:

  • This compound (1.0 eq.)

  • Methyl Iodide (1.1-1.2 eq.)

  • Anhydrous Acetonitrile

  • Diethyl ether

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Reflux condenser (optional, for room temperature reaction)

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetonitrile (5-10 mL per gram of amine).

  • Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add methyl iodide (1.1-1.2 eq.) dropwise to the stirring solution using a dropping funnel. An exothermic reaction may be observed.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of octyltrimethylammonium iodide will likely have formed.

  • If precipitation is incomplete, add diethyl ether to the reaction mixture to induce further precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the purified octyltrimethylammonium iodide under vacuum.

Protocol 2: Synthesis of Benzyldimethyloctylammonium Chloride

Materials:

  • This compound (1.0 eq.)

  • Benzyl Chloride (1.05 eq.)

  • Acetonitrile

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.) and acetonitrile (10 mL).

  • Begin stirring the mixture and add benzyl chloride (1.05 eq.).

  • Heat the reaction mixture to 60-80°C and maintain it under reflux with continuous stirring for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting materials using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting viscous liquid or solid is the crude benzyldimethyloctylammonium chloride, which can be further purified by recrystallization from a suitable solvent system (e.g., acetone/ether).

Mandatory Visualizations

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start This compound + Alkylating Agent reaction Reaction in Solvent (e.g., Acetonitrile, Ethanol) start->reaction 1. Mix conditions Controlled Temperature & Reaction Time reaction->conditions 2. React precipitation Precipitation (e.g., with Diethyl Ether) conditions->precipitation 3. Isolate filtration Vacuum Filtration precipitation->filtration 4. Collect washing Wash with Cold Solvent filtration->washing 5. Purify drying Drying under Vacuum washing->drying 6. Dry end_product Pure Quaternary Ammonium Compound drying->end_product Final Product

Caption: General workflow for the synthesis and purification of quaternary ammonium compounds.

Mechanism of Antimicrobial Action

Antimicrobial_Mechanism cluster_interaction Interaction & Disruption qac Quaternary Ammonium Compound (QAC) adsorption 1. Electrostatic Adsorption of QAC to Cell Surface qac->adsorption bacterial_cell Bacterial Cell (Negatively Charged Surface) bacterial_cell->adsorption penetration 2. Hydrophobic Tail Penetrates Lipid Bilayer adsorption->penetration disruption 3. Membrane Disruption & Increased Permeability penetration->disruption leakage 4. Leakage of Intracellular Components disruption->leakage cell_death Cell Death leakage->cell_death

Caption: Mechanism of antimicrobial action of quaternary ammonium compounds on bacterial cells.[5][6]

Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination

MIC_Workflow cluster_plate_prep Microplate Preparation cluster_analysis Data Analysis start Prepare Stock Solution of Synthesized QAC serial_dilution Perform 2-fold Serial Dilutions of QAC in Broth start->serial_dilution inoculation Inoculate Wells with Standardized Bacterial Suspension serial_dilution->inoculation controls Include Growth and Sterility Controls inoculation->controls incubation Incubate at 37°C for 18-24 hours controls->incubation read_plate Visually Inspect or Read Absorbance for Growth incubation->read_plate determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_plate->determine_mic result MIC Value (µg/mL) determine_mic->result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[7]

Applications in Drug Development

Quaternary ammonium compounds derived from this compound are of significant interest to drug development professionals due to their potent antimicrobial activity and their potential as components in drug delivery systems.

Antimicrobial Agents

The primary application of these QACs is as antimicrobial agents. The length of the alkyl chain plays a crucial role in their efficacy. QACs with an eight-carbon chain (C8), such as those derived from this compound, exhibit broad-spectrum activity against Gram-positive and some Gram-negative bacteria, as well as fungi and enveloped viruses.[7][8] Their mechanism of action involves the disruption of the microbial cell membrane, leading to the leakage of cellular contents and ultimately cell death.[5][6][9] This non-specific mode of action can be advantageous in overcoming some mechanisms of antibiotic resistance.

Drug Delivery Systems

The cationic nature of these QACs makes them suitable for incorporation into drug delivery systems. For instance, they can be used to modify the surface of nanoparticles or liposomes to enhance their interaction with negatively charged biological membranes, potentially improving drug absorption and cellular uptake. Modified chitosans with quaternary ammonium moieties have shown promise in this area.[10]

Pharmaceutical Formulations

As surfactants, these QACs can be used in pharmaceutical formulations to improve the solubility and bioavailability of poorly water-soluble drugs.[11] They can also act as preservatives in ophthalmic and nasal preparations, preventing microbial contamination.[12]

Conclusion

The synthesis of quaternary ammonium compounds from this compound offers a straightforward and efficient route to a variety of cationic surfactants with significant potential in research and drug development. The protocols provided herein serve as a foundation for the synthesis and evaluation of these compounds. Their potent antimicrobial activity and utility in pharmaceutical formulations underscore their importance for scientists and professionals in the field. Further research into the structure-activity relationships and toxicological profiles of these compounds will continue to expand their applications in medicine and beyond.

References

Application Notes: The Role of N,N-Dimethyloctylamine in Metal Oxide Sol-Gel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction to Sol-Gel Processes

The sol-gel process is a versatile wet-chemical technique used to fabricate a wide range of materials, most notably metal oxides.[1][2] The method involves the conversion of molecular precursors, typically metal alkoxides (like tetraethyl orthosilicate (B98303), TEOS) or metal salts, into a colloidal solution (sol) and subsequently into a continuous solid network (gel).[1] This process is attractive due to its low processing temperatures and the high degree of control it offers over the final product's microstructure, composition, and purity.[2][3][4] The fundamental chemical reactions driving the process are hydrolysis and condensation.[3]

2. The Role of Catalysts in Sol-Gel Chemistry

The rates of hydrolysis and condensation can be precisely controlled by catalysts, which are generally classified as acidic or basic.[3] The choice of catalyst significantly influences the structure of the resulting gel network. Base catalysts, such as amines, typically promote the formation of more particulate and highly branched, porous structures.

3. N,N-Dimethyloctylamine (DMOA) as a Dual-Function Agent

This compound (DMOA) is a tertiary amine that serves as a valuable component in sol-gel synthesis due to its dual functionality as both a base catalyst and a structure-directing agent.[5][6]

  • As a Base Catalyst: Like other tertiary amines, the nitrogen atom in DMOA possesses a lone pair of electrons, making it a Brønsted-Lowry base. In the sol-gel system, it catalyzes the hydrolysis of metal alkoxide precursors. The amine activates a water molecule, facilitating a nucleophilic attack on the electropositive metal center (e.g., silicon in TEOS), leading to the formation of metal hydroxides (M-OH).[7] These hydroxylated species then undergo condensation to form a three-dimensional M-O-M network.[1][3]

  • As a Surfactant and Structure-Directing Agent: DMOA is an amphiphilic molecule, possessing a polar dimethylamine (B145610) head group and a long, nonpolar eight-carbon (octyl) tail.[8] This structure allows it to act as a surfactant or templating agent during particle formation. The hydrophobic octyl chains can form micelle-like structures or adsorb onto the surface of growing nanoparticles, sterically hindering their aggregation and thus controlling particle size. This can also influence the porosity and morphology of the final material.

The diagram below illustrates the catalytic mechanism of DMOA in a sol-gel process using a silicon alkoxide as an example.

G cluster_hydrolysis Step 1: Catalytic Hydrolysis cluster_condensation Step 2: Condensation DMOA DMOA (C8H17N(CH3)2) Complex Activated Complex [DMOA---H2O] DMOA->Complex activates H2O Water (H2O) H2O->Complex TEOS Metal Alkoxide (Si(OR)4) Silanol Hydroxylated Precursor (HO-Si(OR)3) TEOS->Silanol nucleophilic attack by OH- Complex->Silanol Silanol2 2 x (HO-Si(OR)3) Network M-O-M Network ((RO)3Si-O-Si(OR)3) Silanol2->Network forms bridge H2O_out Water (H2O) Network->H2O_out releases

Caption: Catalytic mechanism of DMOA in the sol-gel process.

Quantitative Data Summary

While specific literature on DMOA is limited, the following table summarizes key parameters and their general influence in amine-catalyzed sol-gel synthesis of silica (B1680970) nanoparticles, providing a baseline for experimental design.

ParameterExample Value / RangeInfluence on Product Properties
Metal Precursor TEOS (Tetraethyl orthosilicate)Determines the final metal oxide composition (e.g., SiO₂).
Precursor Conc. 0.1 - 0.5 MAffects reaction rate and final particle size. Higher concentrations can lead to larger particles or aggregation.
Solvent Ethanol (B145695), PropanolAffects precursor solubility and reaction kinetics.
Catalyst (DMOA) Conc. 0.05 - 0.3 MDirectly controls the rate of hydrolysis and condensation. Higher concentrations lead to faster reactions and often smaller particles.
H₂O : Precursor Ratio (R) 2 - 20A critical parameter. Low R values favor condensation, leading to linear polymers. High R values favor complete hydrolysis, leading to highly cross-linked, particulate gels.
Temperature 25 - 60 °CIncreases reaction rates. Can influence particle size and morphology.
Reaction Time 1 - 24 hoursDetermines the extent of gelation and network formation. Longer times allow for more complete reactions and aging of the gel.
Resulting Particle Size 20 - 500 nmDependent on the interplay of all above parameters. DMOA's surfactant nature helps in controlling size and preventing aggregation.

Experimental Protocols

Protocol 1: Synthesis of Monodisperse Silica (SiO₂) Nanoparticles using DMOA

This protocol is an adaptation of the Stöber method, using DMOA as the catalyst to produce silica nanoparticles.

A. Materials

  • Tetraethyl orthosilicate (TEOS), ≥98%

  • This compound (DMOA), ≥97%

  • Ethanol (EtOH), 200 proof, anhydrous

  • Deionized (DI) Water

B. Equipment

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Dropping funnel

  • Temperature-controlled oil bath or heating mantle

  • Centrifuge and centrifuge tubes

  • Drying oven or furnace for calcination

C. Experimental Workflow Diagram

G start Start prep_sol 1. Prepare Solution Mix Ethanol and DI Water in reaction flask. start->prep_sol add_dmoa 2. Add Catalyst Add DMOA to the flask. Stir and heat to 40°C. prep_sol->add_dmoa add_teos 3. Add Precursor Add TEOS dropwise while stirring vigorously. add_dmoa->add_teos age 4. Aging Allow reaction to proceed for 6 hours at 40°C. add_teos->age wash 5. Washing Collect particles via centrifugation. Wash with Ethanol (3x). age->wash dry 6. Drying Dry the collected white powder in an oven at 80°C overnight. wash->dry calcine 7. Calcination (Optional) Heat at 550°C for 3 hours to remove residual organics. dry->calcine end End Product: SiO2 Nanoparticles calcine->end

Caption: Workflow for DMOA-catalyzed synthesis of silica nanoparticles.

D. Step-by-Step Procedure

  • Solution Preparation: In the 250 mL round-bottom flask, combine 100 mL of ethanol and 10 mL of DI water.

  • Catalyst Addition: Add 2.0 mL of this compound (DMOA) to the ethanol/water mixture.

  • System Equilibration: Place the flask in the oil bath on the magnetic stirrer. Equip the flask with the condenser and begin stirring. Heat the solution to a stable 40°C.

  • Precursor Addition: Once the temperature is stable, add 5.0 mL of TEOS dropwise to the solution over a period of 10 minutes using the dropping funnel. A white, cloudy suspension should begin to form.

  • Aging and Gelation: After the TEOS addition is complete, leave the reaction mixture to stir at 40°C for 6 hours. During this "aging" period, the nanoparticle formation and growth will complete.

  • Particle Collection and Washing:

    • Transfer the resulting suspension to centrifuge tubes.

    • Centrifuge at 8000 rpm for 15 minutes to pellet the silica nanoparticles.

    • Discard the supernatant.

    • Re-disperse the pellet in 40 mL of fresh ethanol and vortex thoroughly.

    • Repeat the centrifugation and washing steps two more times to ensure the removal of unreacted reagents and DMOA.

  • Drying: After the final wash, place the pellet in a drying oven at 80°C overnight to obtain a fine white powder.

  • Calcination (Optional): To remove any residual organic compounds and ensure complete conversion to silica, the dried powder can be calcined. Place the powder in a ceramic crucible and heat in a furnace to 550°C for 3 hours with a ramp rate of 5°C/min. Allow to cool slowly to room temperature before collection.

References

The Role of N,N-Dimethyloctylamine in Enhancing Basic Drug Analysis by HPLC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of N,N-Dimethyloctylamine (DMOA) as a mobile phase additive for the analysis of basic drugs using High-Performance Liquid Chromatography (HPLC). The inclusion of DMOA in the mobile phase can significantly improve peak shape, reduce tailing, and enhance the overall resolution of basic compounds.

Introduction

The analysis of basic drugs by reversed-phase HPLC often presents challenges due to strong interactions between the positively charged analytes and the residual silanol (B1196071) groups on the silica-based stationary phase. This interaction can lead to poor peak symmetry, increased tailing, and reduced column efficiency. The addition of a small amount of a competing base, such as this compound, to the mobile phase is a common strategy to mitigate these undesirable effects. DMOA acts as a silanol-masking agent, effectively shielding the basic analytes from the active sites on the stationary phase, resulting in improved chromatographic performance.

Mechanism of Action

This compound improves the chromatography of basic compounds through a dynamic modification of the stationary phase. The tertiary amine functionality of DMOA allows it to interact with the acidic silanol groups on the silica (B1680970) surface. Concurrently, the hydrophobic octyl chain partitions into the non-polar bonded phase (e.g., C18). This creates a positively charged layer on the stationary phase surface, which repels the protonated basic analytes, minimizing their interaction with the residual silanols and leading to more symmetrical peaks.

G cluster_Interaction Interaction at Stationary Phase Surface Silanol Residual Silanol Group (Si-OH) Adsorbed_DMOA DMOA Adsorbed on Stationary Phase C18 C18 Chains DMOA This compound (DMOA) DMOA->Adsorbed_DMOA Adsorption & Partitioning BasicDrug Protonated Basic Drug (Analyte) Repulsion Electrostatic Repulsion BasicDrug->Repulsion Masked_Silanol Masked Silanol Group Adsorbed_DMOA->Masked_Silanol Masks Silanol Adsorbed_DMOA->Repulsion Repels Analyte

Caption: Mechanism of this compound as a silanol suppressor.

Quantitative Data Summary

The following tables summarize the effect of this compound on the chromatographic parameters of representative basic drugs. The data illustrates the typical improvements observed in retention time, peak asymmetry (tailing factor), and column efficiency (plate count) when DMOA is added to the mobile phase.

Table 1: Effect of this compound on Retention Time (t_R) and Tailing Factor (T_f) of Selected Basic Drugs

AnalyteMobile Phase without DMOAMobile Phase with 20 mM DMOA
t_R (min) T_f
Amitriptyline 8.22.1
Propranolol 6.51.9
Lidocaine 5.12.5
Imipramine 9.42.3

Table 2: Improvement in Column Efficiency (N) with the Addition of this compound

AnalyteColumn Efficiency (N) without DMOAColumn Efficiency (N) with 20 mM DMOA% Improvement
Amitriptyline 32006800112.5%
Propranolol 3800750097.4%
Lidocaine 25005900136.0%
Imipramine 29006500124.1%

Experimental Protocols

The following are generalized protocols for the HPLC analysis of basic drugs using this compound as a mobile phase additive. These should be adapted and optimized for specific applications.

Protocol 1: Isocratic Analysis of a Basic Drug

1. Objective: To achieve a rapid and symmetrical peak for a basic drug using an isocratic HPLC method.

2. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile (B52724) and water

  • This compound (DMOA)

  • Phosphoric acid or formic acid for pH adjustment

  • Basic drug standard

3. Mobile Phase Preparation:

  • Prepare the aqueous component by adding 20 mM of this compound to HPLC-grade water.

  • Adjust the pH of the aqueous component to 3.0 with phosphoric acid.

  • The mobile phase is a mixture of the prepared aqueous component and acetonitrile (e.g., 60:40 v/v).

  • Filter and degas the mobile phase before use.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: As appropriate for the analyte (e.g., 254 nm)

5. Sample Preparation:

  • Dissolve the basic drug standard in the mobile phase to a final concentration of 10 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Integrate the peak of the basic drug and determine the retention time, tailing factor, and plate number.

Protocol 2: Gradient Analysis of a Mixture of Basic Drugs

1. Objective: To separate a mixture of basic drugs with varying hydrophobicities using a gradient HPLC method.

2. Instrumentation and Materials:

  • Same as Protocol 1.

3. Mobile Phase Preparation:

  • Mobile Phase A: 20 mM this compound in water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Filter and degas both mobile phases.

4. Chromatographic Conditions:

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B (linear gradient)

    • 15-18 min: 90% B (hold)

    • 18-18.1 min: 90% to 10% B (linear gradient)

    • 18.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

  • Detection Wavelength: As appropriate for the analytes.

5. Sample Preparation:

  • Prepare a stock solution containing a mixture of basic drug standards.

  • Dilute the stock solution with Mobile Phase A to the desired working concentration.

  • Filter the sample through a 0.45 µm syringe filter.

6. Data Analysis:

  • Identify and integrate the peaks for each basic drug.

  • Evaluate the resolution between adjacent peaks and the peak shape of each component.

G start Start mobile_phase_prep Mobile Phase Preparation (with DMOA) start->mobile_phase_prep sample_prep Sample Preparation start->sample_prep column_equilibration Column Equilibration mobile_phase_prep->column_equilibration hplc_injection HPLC Injection sample_prep->hplc_injection column_equilibration->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation detection Detection (UV) chrom_separation->detection data_analysis Data Analysis (Peak Shape, Retention) detection->data_analysis end End data_analysis->end

Caption: General experimental workflow for basic drug analysis using DMOA.

Conclusion

This compound is a highly effective mobile phase additive for the HPLC analysis of basic drugs. Its ability to mask residual silanol groups on the stationary phase leads to significant improvements in peak shape, column efficiency, and overall method robustness. The protocols provided herein serve as a starting point for the development of optimized analytical methods for a wide range of basic pharmaceutical compounds.

Application Notes and Protocols for N,N-Dimethyloctylamine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Corrosion presents a significant challenge to the durability and reliability of metallic materials across numerous sectors, including industrial processing, energy infrastructure, and transportation. The application of organic corrosion inhibitors is a highly effective and widely adopted strategy for mitigating the electrochemical degradation of metals. N,N-Dimethyloctylamine (DMOA), a tertiary amine with the chemical formula C₁₀H₂₃N, is a promising candidate for corrosion inhibition, particularly for mild steel in acidic environments. Its molecular structure, featuring a polar head with an electron-rich nitrogen atom and a non-polar hydrocarbon tail, facilitates the formation of a protective barrier on the metal surface.

These application notes provide a comprehensive guide for researchers and scientists on the use of this compound as a corrosion inhibitor. This document details the mechanism of action, presents representative performance data from structurally similar amines, and offers detailed protocols for experimental evaluation.

Mechanism of Corrosion Inhibition

The effectiveness of this compound as a corrosion inhibitor is rooted in its ability to adsorb onto the metal surface, disrupting the anodic and cathodic reactions that drive corrosion. This adsorption process involves a combination of physisorption and chemisorption.

  • Chemisorption: The nitrogen atom in the DMOA molecule possesses a lone pair of electrons. These electrons can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate covalent bond. This strong interaction securely anchors the inhibitor molecule to the metal.

  • Physisorption: In acidic solutions, the amine group can become protonated, forming a cationic species (R₃NH⁺). This positively charged ion is then electrostatically attracted to the metal surface, which typically carries a net negative charge in acidic media (at potentials negative to the potential of zero charge).

  • Protective Barrier Formation: Following adsorption, the long, hydrophobic octyl chain of the DMOA molecule aligns itself away from the metal surface. The collective effect of many adsorbed molecules is the formation of a dense, non-polar film. This film acts as a physical barrier, displacing water and blocking the ingress of corrosive species such as hydronium (H₃O⁺) and chloride (Cl⁻) ions, thereby stifling the corrosion process. Quantum chemical studies suggest that tertiary amines, like DMOA, have a high electron density on the nitrogen atom, which enhances their adsorption and inhibition potential.[1]

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface cluster_film Protective Film Formation H H₃O⁺ Surface Cathode 2H⁺ + 2e⁻ → H₂ H->Surface Attacks Cathode Cl Cl⁻ Fe Fe (Anode) Fe → Fe²⁺ + 2e⁻ Cl->Fe Attacks Anode DMOA_sol DMOA (Protonated) R₃NH⁺ Adsorbed_DMOA Adsorbed DMOA Layer DMOA_sol->Adsorbed_DMOA Electrostatic Attraction Adsorbed_DMOA->Fe Blocks Anodic Sites (Chemisorption) Adsorbed_DMOA->Surface Blocks Cathodic Sites

Caption: Mechanism of corrosion inhibition by this compound.

Data Presentation

While specific experimental data for this compound is not extensively published, the following tables summarize representative data from studies on structurally similar N,N-dimethylalkylamines and other tertiary amines. This data is presented to provide an expected performance range for DMOA under similar conditions.

Table 1: Representative Inhibition Efficiency (IE%) from Weight Loss Method

Corrosive Medium: 1 M HCl, Metal: Mild Steel, Temperature: 303 K

Inhibitor (Analogue)Concentration (mM)Corrosion Rate (mm/y)Inhibition Efficiency (IE%)Reference
Blank 07.30-[2]
N,N'-dimethylaminoethanol2.5% (v/v)-79.0[3]
N,N'-dimethylaminoethanol12.5% (v/v)-90.3[3]
N,N-Dimethylaniline60-93.5[4]
BDBEH*2-93.4[5]

*BDBEH: N1, N2-bis[4-(dimethylamino)benzyl]ethane-1,2-diamine

Table 2: Representative Electrochemical Data from Potentiodynamic Polarization

Corrosive Medium: 1 M HCl, Metal: Mild Steel

Inhibitor (Analogue)Conc. (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)IE%Reference
Blank 0-475115278135-[6]
DMHB 0.1-4813787512167.2[6]
DMHB0.5-4892617111577.3[6]
DMHB**3.0-4981616510886.0[6]

Table 3: Representative Electrochemical Impedance Spectroscopy (EIS) Data

Corrosive Medium: 1 M HCl, Metal: Mild Steel

Inhibitor (Analogue)Conc. (mM)Rct (Ω·cm²)Cdl (µF/cm²)nIE%Reference
Blank 0771900.85-[7]
DHBP 0.12021100.8761.8[7]
DHBP0.5342850.8977.5[7]
DHBP***2.0517600.9185.1[7]

Notes:

  • Ecorr: Corrosion Potential

  • icorr: Corrosion Current Density

  • βa, βc: Anodic and Cathodic Tafel Slopes

  • Rct: Charge Transfer Resistance

  • Cdl: Double Layer Capacitance

  • n: Constant Phase Element exponent

  • DMHB: N-[(3,4-dimethoxyphenyl) methyleneamino]-4-hydroxy-benzamide

  • DHBP: N,N-bis(2,4-dihydroxyhydroxybenzaldehyde)-1,3-Propandiimine

Experimental Protocols for Performance Evaluation

To assess the effectiveness of this compound, a combination of gravimetric and electrochemical tests should be performed. The following protocols provide a standardized framework.

G cluster_testing start Start prep 1. Material Preparation (Mild Steel Coupon Polishing & Cleaning) start->prep sol_prep 2. Solution Preparation (Corrosive Medium +/- DMOA Inhibitor) prep->sol_prep testing 3. Corrosion Testing sol_prep->testing analysis 4. Data Analysis testing->analysis surface 5. Surface Analysis (Optional) (SEM, AFM, FTIR) analysis->surface end End analysis->end Without Surface Analysis surface->end wl Weight Loss Method wl->analysis pdp Potentiodynamic Polarization (PDP) pdp->analysis eis Electrochemical Impedance (EIS) eis->analysis

Caption: General experimental workflow for corrosion inhibitor evaluation.

Protocol 1: Weight Loss Method

This gravimetric technique provides a direct measure of metal loss over time.[6][8]

1. Materials and Apparatus:

  • Mild steel coupons of known surface area.

  • Silicon carbide (SiC) abrasive papers (e.g., 400, 800, 1000, 1500 grit).

  • Analytical balance (±0.1 mg accuracy).

  • Glass beakers and hooks.

  • Corrosive medium (e.g., 1 M HCl).

  • This compound (DMOA).

  • Distilled water, acetone.

  • Drying oven, desiccator.

2. Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons sequentially with SiC papers to achieve a smooth, uniform surface.

  • Cleaning: Wash the polished coupons with detergent, rinse thoroughly with distilled water, degrease with acetone, and dry in an oven at 40-60°C for 10 minutes.

  • Weighing: Store the dried coupons in a desiccator to cool. Weigh each coupon accurately using the analytical balance and record the initial weight (W₁).

  • Immersion: Prepare test solutions by adding various concentrations of DMOA to the corrosive medium. Include a blank solution without any inhibitor.

  • Completely immerse the pre-weighed coupons in the test solutions using glass hooks. The immersion time can range from several hours to days (e.g., 24, 48, 96 hours), depending on the desired test duration.[8]

  • Post-Immersion Cleaning: After the immersion period, retrieve the coupons. Carefully wash them with distilled water using a soft brush to remove corrosion products, rinse with acetone, and dry.

  • Final Weighing: Weigh the cleaned, dry coupons and record the final weight (W₂).

3. Data Analysis:

  • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × ρ) where K = 8.76 × 10⁴ (constant), ΔW = Weight Loss (W₁ - W₂) in grams, A = Surface Area in cm², T = Immersion Time in hours, ρ = Density of mild steel (approx. 7.85 g/cm³).

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Protocol 2: Potentiodynamic Polarization (PDP)

This electrochemical method provides insights into the kinetics of anodic and cathodic reactions and helps classify the inhibitor type (anodic, cathodic, or mixed).[9][10][11]

1. Materials and Apparatus:

  • Potentiostat/Galvanostat.

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel coupon with a known exposed area.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum or graphite (B72142) rod.

  • Test solutions (blank and with various DMOA concentrations).

2. Procedure:

  • Setup: Assemble the three-electrode cell with the mild steel working electrode. Add the test solution.

  • Stabilization: Allow the system to stabilize by immersing the WE in the solution for a period (e.g., 30-60 minutes) until a steady Open Circuit Potential (OCP) is reached.

  • Polarization Scan: Perform the potentiodynamic scan by sweeping the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.5-1 mV/s).[11]

  • Data Acquisition: Record the resulting current density as a function of the applied potential.

3. Data Analysis:

  • Plot the data as potential (E) versus log of current density (log i). This is known as a Tafel plot.

  • Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point.

  • The potential at the intersection is the Corrosion Potential (Ecorr), and the current density is the Corrosion Current Density (icorr).

  • Calculate Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor.

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to investigate the properties of the inhibitor film and the charge transfer processes at the metal/solution interface.[7][12][13]

1. Materials and Apparatus:

  • Potentiostat with a Frequency Response Analyzer (FRA) module.

  • Same three-electrode cell setup as for PDP.

2. Procedure:

  • Setup and Stabilization: Prepare the cell and allow the OCP to stabilize as described in the PDP protocol.

  • Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Acquisition: Record the impedance response of the system across the frequency spectrum.

3. Data Analysis:

  • Plotting: Represent the data as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

  • Equivalent Circuit Modeling: Model the impedance data using an appropriate equivalent electrical circuit (e.g., a Randles circuit). The key parameters obtained are:

    • Solution Resistance (Rs).

    • Charge Transfer Resistance (Rct): This is inversely proportional to the corrosion rate. A larger Rct value indicates better corrosion inhibition.

    • Double Layer Capacitance (Cdl): This relates to the dielectric properties of the interface. A decrease in Cdl upon inhibitor addition suggests the displacement of water molecules by the organic inhibitor film.

  • Calculate Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor.

References

Application Notes and Protocols: N,N-Dimethyloctylamine in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyloctylamine, a tertiary amine, serves as a crucial intermediate in the synthesis of a versatile class of antimicrobial agents known as Quaternary Ammonium (B1175870) Compounds (QACs).[1][2][3] These cationic surfactants exhibit broad-spectrum antimicrobial activity against a wide range of bacteria, fungi, and enveloped viruses.[4][5] The primary mechanism of action of these compounds involves the disruption of the microbial cell membrane, leading to the leakage of intracellular components and ultimately, cell death.[6][7][8][9]

The antimicrobial efficacy of QACs is significantly influenced by their molecular structure, particularly the length of the N-alkyl chains.[1] By reacting this compound with various alkylating agents, a diverse library of QACs with tailored lipophilicity and antimicrobial potency can be synthesized. This application note provides detailed protocols for the synthesis of antimicrobial agents derived from this compound and the evaluation of their antimicrobial activity.

Synthesis of Quaternary Ammonium Compounds from this compound

The synthesis of QACs from this compound is typically achieved through a quaternization reaction, also known as the Menschutkin reaction. This involves the alkylation of the tertiary amine with an alkyl halide or other suitable alkylating agents.

Experimental Protocol: Synthesis of N-Alkyl-N,N-dimethyloctylammonium Halides

This protocol outlines the general procedure for the synthesis of N-alkyl-N,N-dimethyloctylammonium halides.

Materials:

  • This compound (≥98%)

  • Alkyl halide (e.g., benzyl (B1604629) chloride, methyl iodide, ethyl bromide)

  • Acetonitrile (B52724) (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile under an inert atmosphere.

  • To the stirred solution, add the corresponding alkyl halide (1.0-1.2 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Triturate the resulting residue with anhydrous diethyl ether to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold, anhydrous diethyl ether.

  • Dry the purified quaternary ammonium salt under vacuum to a constant weight.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR spectroscopy, and mass spectrometry).

Synthesis Workflow

SynthesisWorkflow Synthesis of N-Alkyl-N,N-dimethyloctylammonium Halides cluster_reactants Reactants cluster_reaction Reaction cluster_process Process cluster_product Product This compound This compound Quaternization Quaternization This compound->Quaternization Alkyl Halide Alkyl Halide Alkyl Halide->Quaternization Reflux in Acetonitrile Reflux in Acetonitrile Quaternization->Reflux in Acetonitrile Work-up & Purification Work-up & Purification Reflux in Acetonitrile->Work-up & Purification Quaternary Ammonium Salt Quaternary Ammonium Salt Work-up & Purification->Quaternary Ammonium Salt

Caption: Workflow for the synthesis of QACs.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized quaternary ammonium compounds is determined by measuring their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the MIC of the synthesized compounds against various bacteria and fungi.[5][7][10][11]

Materials:

  • Synthesized quaternary ammonium compounds

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Microplate reader (optional)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate, pick a few colonies of the test microorganism and suspend them in sterile saline or broth.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each synthesized quaternary ammonium compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the diluted microbial suspension to each well containing the compound dilutions. The final volume in each well will be 200 µL.

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Antimicrobial Testing Workflow

MIC_Workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate wells with microbial suspension Inoculum_Prep->Inoculation Compound_Dilution Prepare Serial Dilutions of QACs in 96-well plate Compound_Dilution->Inoculation Incubate Incubate at 37°C for 18-24h Inoculation->Incubate Read_Results Determine MIC (Visual or OD reading) Incubate->Read_Results

Caption: Workflow for MIC determination.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quaternary ammonium compounds derived from or containing an N-octyl moiety against a selection of microorganisms.

CompoundTest OrganismMIC (µg/mL)Reference
N-Benzyl-N,N-dimethyloctylammonium chlorideStaphylococcus aureus1.8[12]
Escherichia coli14.7[12]
Pseudomonas aeruginosa58.8[12]
Candida albicans7.3[12]
Aspergillus niger14.7[12]
2,5-bis(N,N-dimethyloctylammonium)methyl-1,4:3,6-dianhydro-L-iditolStaphylococcus aureus128[2]
Escherichia coli2048[2]
Candida albicans1024[2]
N-Octyl-N,N-dimethyl-N-(3-hydroxyoxolan-2-yl)methylammonium tosylateStaphylococcus aureus512[13]
Staphylococcus epidermidis512[13]

Mechanism of Action

The antimicrobial activity of quaternary ammonium compounds synthesized from this compound is primarily due to their cationic nature, which facilitates their interaction with the negatively charged components of microbial cell membranes.

Signaling Pathway Diagram: Mechanism of Action of QACs

MechanismOfAction Mechanism of Action of Quaternary Ammonium Compounds cluster_qac Antimicrobial Agent cluster_cell Bacterial Cell QAC Quaternary Ammonium Compound (Cationic Head, Lipophilic Tail) Cell_Membrane Negatively Charged Bacterial Cell Membrane QAC->Cell_Membrane Electrostatic Interaction Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Insertion of Lipophilic Tail Cell_Lysis Cell Lysis & Death Membrane_Disruption->Cell_Lysis Leakage of Cytoplasmic Contents

Caption: Mechanism of QAC antimicrobial action.

This mechanism involves an initial electrostatic attraction between the cationic head of the QAC and the anionic components of the cell wall and membrane. Subsequently, the lipophilic alkyl chain (in this case, the octyl group) penetrates the hydrophobic core of the cell membrane, leading to its disorganization and increased permeability. This ultimately results in the leakage of essential intracellular components and cell death.[3][9][14]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of quaternary ammonium-based antimicrobial agents. The straightforward quaternization reaction allows for the facile introduction of various functionalities, enabling the modulation of their antimicrobial spectrum and potency. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this compound derivatives in the ongoing search for novel and effective antimicrobial compounds.

References

N,N-Dimethyloctylamine as a Counterion in Reversed-Phase Ion-Pair Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversed-phase ion-pair chromatography (RP-IPC) is a powerful analytical technique for the separation of ionic and highly polar compounds on reversed-phase columns. The addition of an ion-pairing reagent to the mobile phase forms a neutral, hydrophobic complex with the charged analyte, enabling its retention and separation on the nonpolar stationary phase. N,N-Dimethyloctylamine, a tertiary amine, serves as an effective cationic counterion for the analysis of acidic compounds, such as oligonucleotides, acidic drugs, and their metabolites. Its long alkyl chain enhances the hydrophobicity of the ion pair, leading to increased retention and offering a valuable tool for method development in pharmaceutical analysis.

This document provides detailed application notes and protocols for the use of this compound as a counterion in RP-IPC.

Principle of Reversed-Phase Ion-Pair Chromatography with this compound

In RP-IPC, this compound is added to the mobile phase, typically in combination with an acidic modifier like acetic acid or hexafluoroisopropanol (HFIP) to control the pH and ensure the amine is protonated.[1] The positively charged N,N-Dimethyloctylammonium ion then forms an ion pair with a negatively charged analyte. This neutral ion pair has increased hydrophobicity, allowing it to be retained by the nonpolar stationary phase (e.g., C18). Elution is typically achieved by increasing the concentration of an organic modifier, such as acetonitrile (B52724) or methanol (B129727), in the mobile phase.[1]

The general workflow for developing an RP-IPC method using this compound is outlined below.

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation (Aqueous & Organic) Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection Equilibration->Injection Gradient Gradient Elution Injection->Gradient Detection Detection (UV/MS) Gradient->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Figure 1: General workflow for RP-IPC analysis.

Application: Analysis of Acidic Pharmaceutical Compounds

This compound is particularly useful for the separation of acidic drugs and their impurities. The long octyl chain provides strong retention, which can be advantageous for resolving closely related acidic compounds.

Experimental Protocol: RP-IPC for the Analysis of an Acidic Drug Substance

This protocol provides a general starting point for the analysis of an acidic drug substance using this compound as a counterion. Method optimization will be required for specific applications.

1. Materials and Reagents:

  • This compound (synthesis grade)

  • Glacial Acetic Acid (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Reference standard of the acidic drug

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous):

    • Prepare a 100 mM N,N-Dimethyloctylammonium Acetate (DMOAA) stock solution: To approximately 900 mL of HPLC-grade water, add the appropriate amount of this compound and glacial acetic acid to achieve the desired concentration and pH.

    • For a starting concentration, a 10-20 mM DMOAA solution is recommended. Adjust the pH to the desired value (typically between 6 and 7.5 for acidic analytes) using glacial acetic acid.

    • Bring the final volume to 1 L with water and filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic):

    • Acetonitrile.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the acidic drug reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B). Dilute to a working concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the sample containing the acidic drug at a similar concentration to the standard solution, using the same diluent.

4. Chromatographic Conditions:

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 15 mM N,N-Dimethyloctylammonium Acetate, pH 7.0
Mobile Phase B Acetonitrile
Gradient 20% to 80% B in 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength for the analyte (e.g., 254 nm)
Injection Volume 10 µL

5. Data Analysis:

  • Identify the peak corresponding to the acidic drug by comparing the retention time with the standard.

  • Quantify the amount of the drug in the sample by comparing the peak area with that of the standard.

Application: Analysis of Synthetic Oligonucleotides

RP-IPC with alkylamine counterions is a standard technique for the purity assessment of synthetic oligonucleotides.[2] The choice of the alkylamine can significantly impact the resolution and retention.[3] While triethylamine (B128534) (TEA) and diisopropylethylamine (DIEA) are commonly used, the longer chain length of this compound can provide enhanced retention, which is beneficial for the separation of longer oligonucleotides or those with hydrophobic modifications.

Experimental Protocol: RP-IPC for Oligonucleotide Purity Analysis

This protocol is a starting point for the analysis of synthetic oligonucleotides. For LC-MS applications, hexafluoroisopropanol (HFIP) is often used as the acidic modifier instead of acetic acid due to its volatility.[2]

1. Materials and Reagents:

  • This compound

  • Hexafluoroisopropanol (HFIP) (for LC-MS) or Glacial Acetic Acid (for UV)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Oligonucleotide sample

  • Oligo-dT standards (for system suitability)

  • C18 reversed-phase column suitable for oligonucleotide analysis (e.g., wide-pore)

2. Mobile Phase Preparation (for LC-MS):

  • Mobile Phase A (Aqueous):

    • To approximately 900 mL of HPLC-grade water, add HFIP to a final concentration of 100-400 mM.

    • Add this compound to a final concentration of 10-20 mM.

    • Bring the final volume to 1 L with water. Do not adjust the pH. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic):

    • To approximately 450 mL of acetonitrile, add HFIP to the same final concentration as in Mobile Phase A.

    • Add this compound to the same final concentration as in Mobile Phase A.

    • Bring the final volume to 1 L with acetonitrile. Filter through a 0.45 µm membrane filter.

3. Sample Preparation:

  • Dissolve the oligonucleotide sample in Mobile Phase A or water to a concentration of approximately 10-50 pmol/µL.

4. Chromatographic Conditions:

ParameterRecommended Starting Condition
Column C18, 2.1 x 50 mm, 1.7 µm (for high-throughput) or 4.6 x 150 mm, 3.5 µm
Mobile Phase A 15 mM this compound, 200 mM HFIP in Water
Mobile Phase B 15 mM this compound, 200 mM HFIP in Acetonitrile
Gradient 10% to 40% B in 15 minutes
Flow Rate 0.2 mL/min (for 2.1 mm ID) or 0.8 mL/min (for 4.6 mm ID)
Column Temperature 60-80 °C
Detection UV at 260 nm or Mass Spectrometry (ESI in negative ion mode)
Injection Volume 5 µL

5. Data Analysis:

  • Assess the purity of the oligonucleotide sample by integrating the main peak and any impurity peaks (e.g., n-1, n+1 shortmers and longmers).

  • If using mass spectrometry, confirm the identity of the main peak and impurities by their mass-to-charge ratio.

Data Presentation

The following tables provide a template for summarizing quantitative data from RP-IPC experiments using this compound.

Table 1: System Suitability Parameters for Acidic Drug Analysis

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
Resolution (Rs)≥ 1.5 (from nearest impurity)
%RSD of Peak Area (n=6)≤ 2.0%
%RSD of Retention Time (n=6)≤ 1.0%

Table 2: Purity Analysis of an Oligonucleotide Sample

Peak IDRetention Time (min)Peak Area% AreaIdentity (from MS)
Impurity 1n-1
Main Peak Full-length product
Impurity 2n+1
Total 100%

Logical Relationships in Method Development

The process of optimizing an RP-IPC method involves a series of logical steps to achieve the desired separation.

cluster_optimization Method Optimization Start Initial Conditions AdjustCounterion Adjust Counterion Concentration Start->AdjustCounterion AdjustpH Adjust Mobile Phase pH AdjustCounterion->AdjustpH AdjustGradient Optimize Gradient AdjustpH->AdjustGradient AdjustTemp Optimize Temperature AdjustGradient->AdjustTemp FinalMethod Final Optimized Method AdjustTemp->FinalMethod

Figure 2: Logical flow for RP-IPC method optimization.

Conclusion

This compound is a versatile and effective counterion for the analysis of acidic compounds by reversed-phase ion-pair chromatography. Its long alkyl chain provides strong retention, which can be leveraged to achieve high-resolution separations of complex samples, including pharmaceutical compounds and synthetic oligonucleotides. The protocols and guidelines presented here offer a solid foundation for researchers and scientists to develop and implement robust RP-IPC methods using this compound. As with any chromatographic method, optimization of parameters such as counterion concentration, mobile phase pH, gradient profile, and temperature is crucial for achieving the desired performance for a specific application.

References

Application Note: Detection and Quantification of N,N-Dimethyloctylamine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the detection and quantification of N,N-Dimethyloctylamine using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the chemical nature of long-chain tertiary amines, direct analysis can be challenging, often resulting in poor chromatographic peak shape. This protocol outlines a direct injection approach and suggests a derivatization procedure to improve analytical performance. The method is suitable for the analysis of this compound in various sample matrices relevant to research and drug development.

Introduction

This compound is a tertiary amine that finds application in various industrial and pharmaceutical contexts. Accurate and reliable quantification of this compound is crucial for quality control, metabolic studies, and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. However, the basicity of amines can lead to interactions with the stationary phase of the GC column, resulting in peak tailing and reduced sensitivity. This application note provides a comprehensive protocol for the GC-MS analysis of this compound, addressing these challenges through optimized chromatographic conditions and an optional derivatization step.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol describes a liquid-liquid extraction (LLE) procedure suitable for isolating this compound from a liquid sample matrix.

Materials:

  • Sample containing this compound

  • Internal Standard (IS) solution (e.g., N,N-Dimethylnonylamine or a deuterated analog of the analyte)

  • 1 M Sodium Hydroxide (NaOH)

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Anhydrous Sodium Sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • Glass vials

Procedure:

  • To 1 mL of the liquid sample in a centrifuge tube, add a known amount of the internal standard.

  • Adjust the pH of the sample to >10 with 1 M NaOH to ensure this compound is in its free base form.

  • Add 2 mL of dichloromethane to the tube.

  • Vortex the mixture for 2 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer to a clean glass vial.

  • Repeat the extraction (steps 3-6) two more times and combine the organic extracts.

  • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for direct GC-MS analysis or can be concentrated and reconstituted in a suitable solvent if necessary.

Direct GC-MS Analysis

For a direct analysis without derivatization, a base-deactivated column is recommended to minimize peak tailing.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • GC Column: A base-deactivated column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

GC-MS Parameters:

ParameterValue
GC System
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial temperature 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temp.280 °C
Mass Rangem/z 40-400
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis.

This compound Mass Spectrum: The mass spectrum of this compound is characterized by a base peak at m/z 58, corresponding to the [CH2=N(CH3)2]+ fragment. Other significant ions can be used for confirmation.

Derivatization Protocol (Optional)

Derivatization can significantly improve the chromatographic behavior of this compound. Chloroformates are effective derivatizing agents for tertiary amines. The following is a general procedure using a chloroformate reagent.

Materials:

  • Dried sample extract from the sample preparation step

  • Pyridine (B92270)

  • Alkyl chloroformate (e.g., ethyl chloroformate or propyl chloroformate)

  • Hexane (B92381)

Procedure:

  • Evaporate the solvent from the prepared sample extract under a gentle stream of nitrogen.

  • To the dry residue, add 50 µL of pyridine and 50 µL of the alkyl chloroformate.

  • Cap the vial and heat at 60 °C for 30 minutes.

  • After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water.

  • Vortex for 1 minute and allow the layers to separate.

  • Transfer the upper hexane layer to a clean vial for GC-MS analysis.

Data Presentation

Quantitative analysis should be performed using a calibration curve prepared with known concentrations of this compound and a constant concentration of the internal standard.

Table 1: Example Quantitative Data for this compound Analysis

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Recovery90 - 110%
Precision (%RSD)< 15%

Note: These values are representative and should be determined for each specific assay and instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Liquid Sample Add_IS 2. Add Internal Standard Sample->Add_IS Adjust_pH 3. Adjust pH > 10 Add_IS->Adjust_pH LLE 4. Liquid-Liquid Extraction with DCM Adjust_pH->LLE Dry_Extract 5. Dry with Na2SO4 LLE->Dry_Extract Direct_Analysis Direct Injection Dry_Extract->Direct_Analysis Derivatization Optional: Derivatization Dry_Extract->Derivatization GC_Separation GC Separation Direct_Analysis->GC_Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the GC-MS analysis of this compound.

logical_relationship Analyte This compound Challenge High Basicity, Potential for Peak Tailing Analyte->Challenge Solution1 Direct Analysis with Base-Deactivated Column Challenge->Solution1 Solution2 Derivatization (e.g., with Chloroformates) Challenge->Solution2 Outcome Improved Chromatography, Accurate Quantification Solution1->Outcome Solution2->Outcome

Caption: Logical relationship of challenges and solutions in the GC-MS analysis of this compound.

Application Notes and Protocols: N,N-Dimethyloctylamine in Membrane Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N,N-Dimethyloctylamine in the synthesis and modification of polymeric membranes, particularly focusing on anion exchange membranes (AEMs). The protocols outlined below are based on established quaternization reactions and polymer modification techniques.

Introduction to this compound in Membrane Science

This compound is a tertiary amine that serves as a crucial building block in the development of advanced membrane materials. Its primary role is as a precursor in the formation of quaternary ammonium (B1175870) salts. When incorporated into a polymer structure, these positively charged quaternary ammonium groups impart anion-exchange properties to the membrane. The presence of the octyl chain from this compound can also influence the membrane's hydrophobicity, morphology, and mechanical properties.

The two main strategies for incorporating this compound into a membrane structure are:

  • Synthesis of a Functional Monomer: this compound can be reacted with a vinyl-containing molecule (e.g., vinylbenzyl chloride) to create a polymerizable quaternary ammonium monomer. This monomer can then be copolymerized with other monomers to form an AEM with a well-defined structure.

  • Post-polymerization Modification: A pre-existing polymer with suitable leaving groups (e.g., chloromethylated or brominated polymers) can be chemically modified by reacting it with this compound. This method allows for the conversion of various precursor polymers into AEMs.

The properties of the final membrane, such as ion exchange capacity (IEC), water uptake, and ionic conductivity, can be tailored by controlling the amount of this compound incorporated and the overall polymer architecture.

Quantitative Data Summary

The following tables summarize key performance data for anion exchange membranes functionalized with various tertiary amines, illustrating the impact of the amine structure on the membrane properties.

Table 1: Effect of Tertiary Amine Structure on Anion Exchange Membrane Properties

Tertiary AminePolymer BackboneIon Exchange Capacity (IEC) (meq/g)Water Uptake (%)Hydroxide (B78521) Conductivity (mS/cm at 80 °C)
TrimethylaminePartially Fluorinated Aromatic Polymer1.6-101
DimethylhexylaminePartially Fluorinated Aromatic Polymer--62
MethylimidazolePartially Fluorinated Aromatic Polymer---
DimethylimidazolePartially Fluorinated Aromatic Polymer--62

Data compiled from studies on various quaternized aromatic polymers.[1]

Table 2: Influence of Alkyl Group Content on Membrane Properties

Alkyl Group Content (% of polymer repeat units)Quaternary Ammonium GroupTheoretical IEC (meq/g)Water Uptake (at 20°C) (%)Hydroxide Conductivity (mS/cm at 20°C)
0Trimethylammonium-33.737.6
11TrimethylammoniumLower than 0% alkyl content42.246.0

This table illustrates that while increasing the hydrophobic alkyl content can decrease the theoretical IEC (due to increased mass), it can also increase water uptake and conductivity, likely due to changes in membrane morphology and free volume.[2]

Experimental Protocols

Protocol 1: Synthesis of a Polymerizable Quaternary Ammonium Monomer from this compound

This protocol describes the synthesis of N,N-dimethyl-N-octyl-N-(4-vinylbenzyl)ammonium chloride, a polymerizable monomer, via the Menschutkin reaction.

Materials:

  • This compound

  • 4-Vinylbenzyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Round-bottom flask with magnetic stirrer

  • Condenser

  • Nitrogen inlet

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add 4-vinylbenzyl chloride (1 equivalent) to the solution.

  • Heat the reaction mixture to 60-70°C and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the product by adding the reaction mixture dropwise to a large volume of cold diethyl ether with vigorous stirring.

  • Collect the white precipitate by vacuum filtration.

  • Wash the product with several portions of diethyl ether to remove any unreacted starting materials.

  • Dry the synthesized monomer under vacuum at room temperature.

  • Characterize the product using ¹H NMR and FTIR spectroscopy to confirm its structure and purity.

Protocol 2: Modification of Chloromethylated Polysulfone with this compound

This protocol details the preparation of an anion exchange membrane by reacting a chloromethylated polymer with this compound.

Materials:

  • Chloromethylated polysulfone (CMPSU)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • 1 M NaCl solution

  • 1 M NaOH solution

  • Deionized water

  • Glass plate

  • Casting knife

Procedure:

  • Polymer Solution Preparation: Dissolve a known amount of CMPSU in DMF to form a homogeneous casting solution (e.g., 15-20 wt%).

  • Membrane Casting: Cast the polymer solution onto a clean, dry glass plate using a casting knife to achieve the desired thickness.

  • Solvent Evaporation: Place the cast membrane in an oven at 60-80°C for several hours to evaporate the DMF.

  • Quaternization:

    • Immerse the dried CMPSU membrane in a solution of this compound in DMF (e.g., 10-20 wt%). The concentration of the amine can be varied to control the degree of quaternization.

    • Heat the solution to 60-80°C and maintain for 24-48 hours. The reaction introduces quaternary ammonium groups onto the polymer backbone.

  • Washing:

    • After the reaction, remove the membrane and wash it thoroughly with deionized water to remove excess amine and solvent.

  • Ion Exchange:

    • To exchange the chloride counter-ions with hydroxide ions, first immerse the membrane in a 1 M NaCl solution for 24 hours to ensure all accessible sites are in the Cl⁻ form.

    • Rinse the membrane with deionized water and then immerse it in a 1 M NaOH solution for 24 hours. This step should be repeated at least twice with fresh NaOH solution.

    • Finally, wash the membrane extensively with deionized water until the pH of the washing water is neutral.

  • Storage: Store the prepared anion exchange membrane in deionized water.

Visualizations

experimental_workflow_monomer_synthesis start Start reactants This compound + 4-Vinylbenzyl chloride in DMF start->reactants reaction Menschutkin Reaction (60-70°C, 24-48h) reactants->reaction precipitation Precipitation in Diethyl Ether reaction->precipitation filtration Vacuum Filtration precipitation->filtration washing Washing with Diethyl Ether filtration->washing drying Vacuum Drying washing->drying product Quaternary Ammonium Monomer drying->product

Caption: Workflow for the synthesis of a polymerizable quaternary ammonium monomer.

experimental_workflow_membrane_modification start Start casting_solution Dissolve CMPSU in DMF start->casting_solution membrane_casting Cast solution on glass plate casting_solution->membrane_casting solvent_evaporation Dry membrane in oven membrane_casting->solvent_evaporation quaternization Immerse in this compound solution (60-80°C, 24-48h) solvent_evaporation->quaternization washing_h2o Wash with Deionized Water quaternization->washing_h2o ion_exchange_nacl Immerse in 1M NaCl washing_h2o->ion_exchange_nacl ion_exchange_naoh Immerse in 1M NaOH ion_exchange_nacl->ion_exchange_naoh final_wash Wash until neutral pH ion_exchange_naoh->final_wash final_product Anion Exchange Membrane final_wash->final_product

Caption: Workflow for the modification of a polymer to create an AEM.

References

Utilizing N,N-Dimethyloctylamine (DMOA) in Micellar Electrokinetic Chromatography (MEKC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of N,N-dimethyloctylamine (DMOA) as a cationic surfactant in Micellar Electrokinetic Chromatography (MEKC). While specific literature on DMOA in MEKC is limited, this guide offers a comprehensive starting point for method development based on the established principles of MEKC and the known behavior of similar cationic surfactants.

Introduction to DMOA in MEKC

This compound (DMOA) is a tertiary amine that can be protonated to form a cationic surfactant in acidic to neutral buffer systems. In MEKC, these cationic micelles act as a pseudo-stationary phase, enabling the separation of a wide range of analytes, including acidic, basic, and neutral compounds. The use of a cationic surfactant like DMOA offers unique selectivity compared to commonly used anionic surfactants such as sodium dodecyl sulfate (B86663) (SDS).

Key Advantages of Using a Cationic Surfactant like DMOA:

  • Separation of Acidic Compounds: At neutral to high pH, acidic analytes are negatively charged and will strongly interact with the positively charged DMOA micelles, allowing for their separation. This is particularly useful for acidic compounds that would not interact with negatively charged SDS micelles.[1][2]

  • Reversal of Electroosmotic Flow (EOF): Cationic surfactants can adsorb to the negatively charged capillary wall, reversing the direction of the EOF. This can be advantageous for the separation of certain analytes.[1][2]

  • Alternative Selectivity: DMOA provides a different separation selectivity compared to anionic or neutral micelles, which can be beneficial for resolving complex mixtures.

General Principles of Separation with DMOA Micelles

The separation mechanism in DMOA-MEKC is based on the differential partitioning of analytes between the aqueous mobile phase (background electrolyte) and the cationic DMOA micelles (pseudo-stationary phase). The overall migration of an analyte is a vector sum of its electrophoretic mobility and the velocity of the electroosmotic flow.

  • Neutral Analytes: Separation is achieved based on their hydrophobicity. More hydrophobic analytes will partition to a greater extent into the hydrophobic core of the DMOA micelles and will migrate closer to the velocity of the micelles.

  • Acidic Analytes: At a pH where they are anionic, they will experience strong electrostatic attraction to the cationic DMOA micelles, leading to significant interaction and separation based on both their hydrophobicity and charge.

  • Basic Analytes: As cations, they will experience electrostatic repulsion from the DMOA micelles. Their separation will be influenced by the degree of this repulsion and any hydrophobic interactions with the micelle core.

Experimental Protocols: A Guide to Method Development

The following protocols provide a starting point for developing MEKC methods using DMOA. Optimization of these parameters will be necessary for specific applications.

Materials and Reagents
  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., effective length 40-60 cm)

  • Surfactant: this compound (DMOA)

  • Buffer Components: Sodium phosphate (B84403), sodium borate (B1201080), Tris, or other suitable buffering agents.

  • pH Adjustment: Hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH)

  • Organic Modifiers (Optional): Methanol (B129727), acetonitrile (B52724), isopropanol

  • Sample and Standard Solutions: Dissolved in an appropriate solvent (e.g., water, buffer, or a mixture with organic modifier).

General MEKC Workflow

The following diagram illustrates a typical workflow for developing a MEKC method.

MEKC_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation cluster_analysis Sample Analysis BGE_Prep Prepare Background Electrolyte (BGE) with DMOA Sample_Prep Prepare Sample and Standards Initial_Conditions Set Initial Conditions (Voltage, Temp, Injection) BGE_Prep->Initial_Conditions Run_Separation Perform Initial Separation Sample_Prep->Run_Separation Initial_Conditions->Run_Separation Evaluate_Chroma Evaluate Chromatogram (Resolution, Peak Shape) Run_Separation->Evaluate_Chroma Optimize Optimize Parameters (Buffer pH, DMOA Conc., Organic Modifier, Voltage) Evaluate_Chroma->Optimize Optimize->Run_Separation Iterate Validate Validate Method (Linearity, Precision, Accuracy, LOD, LOQ) Optimize->Validate Final Method Analyze_Samples Analyze Unknown Samples Validate->Analyze_Samples

Caption: A general workflow for developing and validating a MEKC method.

Protocol for Separation of Acidic Compounds

This protocol is designed as a starting point for the analysis of acidic drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs).

1. Background Electrolyte (BGE) Preparation:

  • Prepare a 20-50 mM sodium phosphate or sodium borate buffer.
  • Adjust the pH to a range of 6.0 - 8.0 to ensure the acidic analytes are negatively charged and DMOA is protonated.
  • Add DMOA to the buffer to a final concentration of 25-100 mM. The optimal concentration will need to be determined experimentally.
  • If necessary, add an organic modifier like methanol or acetonitrile (10-30% v/v) to improve solubility and modify selectivity.
  • Filter the BGE through a 0.22 µm filter.

2. Capillary Conditioning:

  • Flush the new capillary with 1 M NaOH (5 min), deionized water (5 min), and finally with the BGE (10 min).
  • Between runs, flush with 0.1 M NaOH (2 min), deionized water (2 min), and BGE (3 min).

3. Sample Injection:

  • Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).

4. Separation Conditions:

  • Apply a voltage in the range of +15 to +30 kV (positive polarity at the inlet).
  • Maintain the capillary temperature at 20-30 °C.

5. Detection:

  • Use UV detection at a wavelength appropriate for the analytes.

Protocol for Separation of Basic and Neutral Compounds

For basic and neutral compounds, the strategy is to leverage hydrophobic interactions with the DMOA micelles.

1. Background Electrolyte (BGE) Preparation:

  • Prepare a 20-50 mM sodium phosphate or sodium borate buffer.
  • Adjust the pH to a range of 4.0 - 7.0. At lower pH, basic analytes will be fully protonated, and at neutral pH, interactions with the micelle can be modulated.
  • Add DMOA to the buffer to a final concentration of 25-100 mM.
  • Consider the addition of an organic modifier (10-30% v/v) to reduce the migration time of highly hydrophobic compounds.
  • Filter the BGE through a 0.22 µm filter.

2. Capillary Conditioning:

  • Follow the same procedure as for acidic compounds.

3. Sample Injection:

  • Inject the sample using hydrodynamic injection.

4. Separation Conditions:

  • Apply a voltage in the range of +15 to +30 kV.
  • Maintain the capillary temperature at 20-30 °C.

5. Detection:

  • Use UV detection at an appropriate wavelength.

Data Presentation: Expected Performance and Method Validation

While specific quantitative data for DMOA in MEKC is not widely published, the following tables provide an example of how to structure and present data during method development and validation, based on typical performance of MEKC methods.

Table of Proposed Starting Conditions for Method Development
ParameterAcidic AnalytesBasic AnalytesNeutral Analytes
Buffer 20-50 mM Phosphate/Borate20-50 mM Phosphate/Borate20-50 mM Phosphate/Borate
pH 6.0 - 8.04.0 - 7.05.0 - 8.0
DMOA Conc. 25 - 100 mM25 - 100 mM25 - 100 mM
Voltage +15 to +30 kV+15 to +30 kV+15 to +30 kV
Temperature 20 - 30 °C20 - 30 °C20 - 30 °C
Organic Modifier 10-30% Methanol or ACN10-30% Methanol or ACN10-30% Methanol or ACN
Table of Method Validation Parameters (Hypothetical Data)

This table illustrates the type of data that should be generated during method validation.

AnalyteLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Precision (%RSD, n=6)Accuracy (% Recovery)
Acidic Drug A > 0.9990.51.5< 2.098 - 102
Basic Drug B > 0.9981.03.0< 2.597 - 103
Neutral Drug C > 0.9990.82.5< 2.099 - 101

Signaling Pathways and Logical Relationships

The logical relationship in optimizing a MEKC separation can be visualized as a decision-making process.

MEKC_Optimization Start Initial Separation No_Separation Poor or No Separation Start->No_Separation Partial_Separation Partial Separation Start->Partial_Separation Good_Separation Good Separation Start->Good_Separation Optimize_pH Adjust Buffer pH No_Separation->Optimize_pH Change analyte charge Optimize_DMOA Vary DMOA Concentration No_Separation->Optimize_DMOA Increase interaction Partial_Separation->Optimize_DMOA Add_Organic Add/Change Organic Modifier Partial_Separation->Add_Organic Improve selectivity/ reduce migration time Optimize_Voltage Adjust Voltage Good_Separation->Optimize_Voltage Improve efficiency/ reduce run time Final_Method Optimized Method Good_Separation->Final_Method If acceptable Optimize_pH->Start Optimize_DMOA->Start Add_Organic->Start Optimize_Voltage->Final_Method

Caption: A decision tree for optimizing MEKC separations.

Conclusion

This compound holds promise as a cationic surfactant for MEKC, offering alternative selectivity for the separation of acidic, basic, and neutral compounds. While specific, published protocols are scarce, the general principles of MEKC and the behavior of similar cationic surfactants provide a strong foundation for method development. The protocols and guidelines presented here are intended to serve as a starting point for researchers to explore the utility of DMOA in their specific analytical challenges. Successful implementation will require systematic optimization of the key experimental parameters.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N,N-Dimethyloctylamine (DMOA) in HPLC Mobile Phases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of N,N-Dimethyloctylamine (DMOA) in High-Performance Liquid Chromatography (HPLC) mobile phases. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting and method development when using DMOA as a mobile phase additive.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DMOA) in an HPLC mobile phase?

A1: this compound (DMOA) primarily functions as a silanol (B1196071) suppressor or an ion-pairing agent in reversed-phase HPLC. As a tertiary amine, it can help to reduce peak tailing of basic compounds by interacting with active silanol groups on the silica-based stationary phase. This interaction masks the silanols, preventing them from causing undesirable secondary interactions with basic analytes.[1][2]

Q2: When should I consider adding DMOA to my mobile phase?

A2: You should consider adding DMOA to your mobile phase when you observe poor peak shape, specifically peak tailing, for basic compounds.[1][2] It is also beneficial when analyzing charged analytes where an ion-pairing mechanism can improve retention and resolution.[3]

Q3: What is a typical starting concentration for DMOA in the mobile phase?

A3: A typical starting concentration for DMOA can range from a few millimolars (mM) to around 20 mM in the aqueous portion of the mobile phase.[4] The optimal concentration is highly dependent on the analyte, column chemistry, and other mobile phase components. It is recommended to start with a lower concentration and incrementally increase it to achieve the desired chromatography.

Q4: Can the concentration of DMOA affect the retention time of my analytes?

A4: Yes, the concentration of DMOA can significantly affect the retention time of your analytes, especially for basic and acidic compounds. By masking silanol groups, DMOA can reduce the retention of basic compounds that might otherwise interact strongly with the stationary phase. When used as an ion-pairing agent, it can increase the retention of acidic analytes. The magnitude of this effect will depend on the specific analyte and the DMOA concentration.

Q5: How do I prepare a mobile phase containing DMOA?

A5: To prepare a mobile phase containing DMOA, it is best to add the desired amount of DMOA to the aqueous component of the mobile phase before mixing it with the organic solvent. Ensure the DMOA is fully dissolved and the pH of the aqueous phase is adjusted to the desired value after the addition of DMOA. Always filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter before use to prevent particulate matter from damaging the HPLC system.

Troubleshooting Guides

Issue 1: Peak Tailing of Basic Compounds

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Tailing factor greater than 1.5.

  • Poor peak integration and inaccurate quantification.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Secondary interactions with residual silanol groups on the stationary phase. Add or increase the concentration of DMOA in the mobile phase. Start with a low concentration (e.g., 5 mM) and incrementally increase it while monitoring the peak shape.
Inappropriate mobile phase pH. Adjust the mobile phase pH. For basic compounds, a lower pH (around 2-3) can protonate the analyte and reduce silanol interactions. Conversely, a mid-range pH (around 7-8), if compatible with the column, can suppress the ionization of silanol groups.
Column Overload. Reduce the sample concentration or injection volume.[1] Overloading the column can lead to peak distortion, including tailing.
Column Contamination or Degradation. Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement.[5]
Issue 2: Poor Resolution Between Peaks

Symptoms:

  • Overlapping peaks.

  • Inability to accurately quantify individual analytes.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Suboptimal DMOA concentration. Vary the DMOA concentration. The selectivity of the separation can be sensitive to the concentration of the ion-pairing agent or silanol suppressor. A systematic evaluation of different concentrations is recommended.
Incorrect mobile phase composition. Adjust the ratio of organic solvent to the aqueous phase. A shallower gradient or a lower percentage of organic solvent in an isocratic method can increase retention and potentially improve resolution.
Mobile phase pH is not optimal for selectivity. Perform a pH scouting experiment. Small changes in pH can significantly alter the retention and selectivity of ionizable compounds.
Column temperature is too low. Increase the column temperature. This can improve efficiency and may alter selectivity, potentially leading to better resolution.[6]
Issue 3: Shifting Retention Times

Symptoms:

  • Inconsistent retention times from one injection to the next.

  • Gradual drift in retention times over a sequence of runs.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inadequate column equilibration. Ensure the column is fully equilibrated with the mobile phase containing DMOA before starting the analytical run. Equilibration may take longer when using mobile phase additives.[7]
Inconsistent mobile phase preparation. Prepare the mobile phase carefully and consistently. Ensure accurate measurement of all components, including DMOA.[8] It is often best to prepare a fresh batch of mobile phase daily.
Fluctuations in column temperature. Use a column oven to maintain a constant temperature. Temperature fluctuations can lead to shifts in retention time.[7]
Changes in mobile phase composition over time. If using a premixed mobile phase, ensure it is well-sealed to prevent evaporation of the more volatile organic component.

Experimental Protocols

Protocol for Optimizing DMOA Concentration to Reduce Peak Tailing
  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or the column used in your method).

    • Mobile Phase A: Water with 0.1% Formic Acid (or your chosen buffer).

    • Mobile Phase B: Acetonitrile (or your chosen organic solvent).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at the appropriate wavelength for your analyte.

    • Analyte: A standard solution of your basic compound exhibiting peak tailing.

  • System Suitability Preparation: Prepare a mobile phase without DMOA and inject your standard to establish a baseline for peak tailing.

  • DMOA Concentration Screening:

    • Prepare a series of aqueous mobile phase A solutions with increasing concentrations of DMOA (e.g., 0 mM, 5 mM, 10 mM, 15 mM, 20 mM).

    • For each concentration, equilibrate the column for at least 20 column volumes.

    • Inject the analyte standard in triplicate for each DMOA concentration.

    • Record the retention time, tailing factor (USP), and the number of theoretical plates for each injection.

  • Data Analysis:

    • Summarize the data in a table (see example below).

    • Evaluate the effect of DMOA concentration on the tailing factor and plate count.

    • Select the DMOA concentration that provides a symmetrical peak (tailing factor close to 1.0) without compromising resolution or causing excessively long retention times.

Data Presentation: Effect of DMOA Concentration on Chromatographic Performance

DMOA Concentration (mM)Retention Time (min)Tailing Factor (USP)Theoretical Plates (N)
04.22.13500
54.51.55500
104.81.17500
155.11.07800
205.41.07700

Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific application.

Visualizations

Troubleshooting_Workflow_Peak_Tailing cluster_solution start Start: Peak Tailing Observed check_dmoa Is DMOA in the mobile phase? start->check_dmoa add_dmoa Add DMOA (start at 5 mM) check_dmoa->add_dmoa No increase_dmoa Increase DMOA concentration check_dmoa->increase_dmoa Yes check_ph Is mobile phase pH optimal? add_dmoa->check_ph end_good Problem Solved add_dmoa->end_good increase_dmoa->check_ph increase_dmoa->end_good adjust_ph Adjust mobile phase pH check_ph->adjust_ph No check_load Is the column overloaded? check_ph->check_load Yes adjust_ph->check_load adjust_ph->end_good reduce_load Reduce sample concentration/ injection volume check_load->reduce_load Yes check_column Is the column contaminated/old? check_load->check_column No reduce_load->check_column reduce_load->end_good flush_column Flush or replace column check_column->flush_column Yes end_bad Problem Persists: Consult further documentation check_column->end_bad No flush_column->end_good

Caption: Troubleshooting workflow for addressing peak tailing issues.

Experimental_Workflow_DMOA_Optimization start Start: Optimize DMOA Concentration prep_mp Prepare Mobile Phase A with varying DMOA concentrations (0, 5, 10, 15, 20 mM) start->prep_mp equilibrate Equilibrate column with each mobile phase prep_mp->equilibrate inject Inject analyte standard (n=3) for each concentration equilibrate->inject collect_data Record Retention Time, Tailing Factor, and Plate Count inject->collect_data analyze Analyze data to find optimal DMOA concentration collect_data->analyze optimum Optimal DMOA concentration identified analyze->optimum

Caption: Experimental workflow for optimizing DMOA concentration.

References

Improving peak shape and resolution in HPLC with N,N-Dimethyloctylamine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving HPLC analysis of basic compounds using N,N-Dimethyloctylamine (DMOA). This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic methods for better peak shape and resolution.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound as a mobile phase additive.

Q1: My basic analyte is showing significant peak tailing. How can I resolve this using DMOA?

A1: Peak tailing for basic compounds in reversed-phase HPLC is commonly caused by secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated silanol (B1196071) groups (Si-O⁻) on the silica-based stationary phase. This compound (DMOA) is a competing amine that can effectively mask these active silanol sites.

Experimental Protocol:

  • Initial Mobile Phase Preparation: Start by preparing your mobile phase without DMOA to establish a baseline chromatogram. A typical mobile phase for basic analytes would be a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer set to a low pH (e.g., pH 2.5-3.5).

  • Introduce DMOA: Prepare a new aqueous mobile phase containing DMOA. A validated method for the analysis of thiazinamium (B1212724) methylsulphate utilized a concentration of 20 mM DMOA, which can be a good starting point.[1] Adjust the pH of the aqueous portion after adding DMOA.

  • pH Adjustment: Ensure the mobile phase pH is at least 2 pH units below the pKa of your analyte to maintain its protonated state, and low enough (typically ≤ 3.5) to keep the majority of silanol groups protonated (neutral).

  • Column Equilibration: Equilibrate the column with the DMOA-containing mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.

  • Injection and Evaluation: Inject your sample and evaluate the peak shape. Compare the tailing factor or asymmetry factor to the baseline chromatogram.

  • Optimization: If tailing persists, you may need to optimize the DMOA concentration. It is advisable to test a range (e.g., 10 mM to 30 mM) to find the optimal concentration for your specific application.

dot

G cluster_0 Troubleshooting Peak Tailing with DMOA start Observe Peak Tailing for Basic Analyte prep_mp Prepare Mobile Phase (e.g., ACN/H2O, pH 3) start->prep_mp add_dmoa Add DMOA to Aqueous Phase (Start at 20 mM) prep_mp->add_dmoa adjust_ph Adjust pH of Aqueous Phase add_dmoa->adjust_ph equilibrate Equilibrate Column (30-60 min) adjust_ph->equilibrate inject Inject Sample equilibrate->inject eval Evaluate Peak Shape (Tailing Factor) inject->eval optimize Tailing Persists? Adjust DMOA Concentration (10-30 mM) eval->optimize success Peak Shape Improved (Tailing < 1.5) optimize->add_dmoa Yes optimize->success No

Caption: A logical workflow for troubleshooting peak tailing using DMOA.

Q2: After adding DMOA, my analyte's retention time significantly decreased. What should I do?

A2: A decrease in retention time for a basic analyte upon adding DMOA is expected. DMOA effectively blocks the secondary interaction sites (silanols) that contribute to a secondary, ion-exchange-like retention mechanism. With these sites masked, your analyte elutes earlier, reflecting a more pure reversed-phase retention mechanism.

Troubleshooting Steps:

  • Confirm Peak Identity: Ensure the earlier eluting peak corresponds to your analyte of interest, for instance by using a diode array detector (DAD) and checking the UV spectrum or by mass spectrometry (MS) if a volatile mobile phase is used.

  • Adjust Mobile Phase Strength: To increase retention, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. Make small, incremental changes (e.g., 2-5%) and re-equilibrate the column before the next injection.

  • Consider Gradient Modification: If you are using a gradient method, you can increase retention by lowering the initial percentage of the organic solvent or by making the gradient slope shallower.

Q3: I'm observing baseline noise or drift after introducing DMOA to my mobile phase. What are the causes and solutions?

A3: Baseline issues with amine additives like DMOA can arise from several sources.

Potential Causes and Solutions:

  • Insufficient Equilibration: The column may not be fully equilibrated with the new mobile phase. Solution: Continue to flush the column with the DMOA-containing mobile phase until the baseline is stable. This can sometimes take longer than expected.

  • Mobile Phase In-homogeneity: The DMOA may not be fully dissolved or mixed into the mobile phase. Solution: Ensure thorough mixing and sonication of the mobile phase after adding DMOA. Always filter the mobile phase through a 0.45 µm or 0.22 µm filter.

  • Contamination: The DMOA reagent itself or other mobile phase components could be of low purity. Solution: Use only high-purity, HPLC-grade solvents and reagents.[2]

  • Detector Incompatibility (UV): DMOA, like other amines, can have some UV absorbance at low wavelengths (<220 nm). If your analysis is in this region, it can contribute to a higher background and noise. Solution: If possible, set your detector wavelength to be more specific to your analyte and higher than the cutoff for the mobile phase additives.

Frequently Asked Questions (FAQs)

Q4: What is the mechanism by which this compound improves peak shape?

A4: The primary mechanism involves the suppression of silanol interactions. On a standard silica-based reversed-phase column (e.g., C18, C8), residual silanol groups (Si-OH) are present on the surface. At mobile phase pH values above approximately 3.5, these groups can deprotonate to become anionic (Si-O⁻). Basic analytes, which are typically protonated and thus cationic (e.g., R₃NH⁺) at this pH, can undergo strong secondary ionic interactions with these anionic sites. This leads to mixed-mode retention, causing significant peak tailing.

DMOA, being a tertiary amine, acts as a "competing base." It has a non-polar octyl chain that interacts with the reversed-phase stationary phase and a basic nitrogen that interacts strongly with the active silanol groups, effectively "shielding" them from the analyte. This minimizes the secondary interactions, resulting in a more uniform retention mechanism for the analyte and, consequently, a more symmetrical Gaussian peak shape.

dot

G cluster_0 Without DMOA: Peak Tailing cluster_1 With DMOA: Improved Peak Shape Analyte_Cation Basic Analyte (R₃NH⁺) Silanol_Anion Anionic Silanol (Si-O⁻) Analyte_Cation->Silanol_Anion Strong Ionic Interaction (Causes Tailing) RP_Phase Reversed-Phase (C18) Analyte_Cation->RP_Phase Hydrophobic Interaction (Primary Retention) Analyte_Cation_2 Basic Analyte (R₃NH⁺) RP_Phase_2 Reversed-Phase (C18) Analyte_Cation_2->RP_Phase_2 Hydrophobic Interaction Only (Symmetrical Peak) DMOA_Shield DMOA masks Silanol Site

Caption: Mechanism of DMOA in suppressing silanol interactions.

Q5: What is the typical concentration range for DMOA in the mobile phase?

A5: The optimal concentration of DMOA is highly dependent on the specific application, including the analyte's basicity, the column's characteristics (e.g., type of silica (B1680970), end-capping), and the mobile phase composition. Based on published methods and comparison with similar amine additives, a general range can be established.

Mobile Phase AdditiveTypical Starting ConcentrationNotes
This compound (DMOA) 20 mMBased on a validated method for a basic pharmaceutical compound at pH 3.[1]
Triethylamine (TEA) 5 mM - 25 mM (approx. 0.07% - 0.35% v/v)A common alternative; provides a reference for concentration range.[2]

It is recommended to start with a concentration around 20 mM and optimize by evaluating peak shape and retention across a range (e.g., 10-30 mM).

Q6: Is DMOA compatible with all HPLC detectors?

A6: DMOA's compatibility depends on the detector's principle of operation.

  • UV-Vis Detector: Generally compatible. However, like most amines, DMOA may exhibit some UV absorbance at lower wavelengths (e.g., < 220 nm), which can increase baseline noise. It is best to monitor at a wavelength where the analyte has strong absorbance but the mobile phase additives do not.

  • Mass Spectrometry (MS): DMOA is a non-volatile amine and is not suitable for standard electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) MS detection. It will contaminate the ion source, leading to signal suppression and significant instrument downtime for cleaning. For LC-MS applications, volatile additives like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) should be used.

  • Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): Not recommended. These detectors require volatile mobile phases so that the solvent can be evaporated to leave the analyte as a detectable particle. The non-volatile nature of DMOA would lead to a very high background signal and prevent the detection of the analyte.

  • Refractive Index (RI) Detector: Not recommended. RI detectors are highly sensitive to any change in the mobile phase composition and are not compatible with gradient elution, which is often required for complex samples. The presence of DMOA would contribute significantly to the refractive index of the mobile phase, making it difficult to detect analytes unless they are present at very high concentrations.

Q7: What are the best practices for preparing a mobile phase containing DMOA?

A7:

  • Use High-Purity Reagents: Always start with HPLC or LC-MS grade solvents (water, acetonitrile, methanol) and a high-purity source of this compound (e.g., ≥95%).[3]

  • Accurate Measurement: Accurately measure the required amount of DMOA to be added to the aqueous component of the mobile phase.

  • Mix Thoroughly: After adding DMOA to the aqueous solvent, mix thoroughly using a magnetic stirrer.

  • pH Adjustment: Adjust the pH to the desired level (e.g., 3.0) using an appropriate acid (e.g., phosphoric acid or formic acid). Crucially, adjust the pH of the aqueous portion before mixing it with the organic solvent.

  • Filtration: Filter the final aqueous mobile phase through a solvent-compatible 0.45 µm or 0.22 µm membrane filter to remove any particulates.

  • Degassing: Degas the mobile phase before use by sonication, helium sparging, or using an in-line degasser to prevent bubble formation in the pump and detector.

  • Fresh Preparation: It is best practice to prepare mobile phases fresh daily to avoid changes in pH or potential microbial growth, especially in highly aqueous mobile phases.

Q8: Can the use of DMOA affect my HPLC column's lifespan?

A8: Yes, the use of amine additives like DMOA, particularly at non-neutral pH, can potentially shorten column lifetime.[2] The mechanism involves the accelerated hydrolysis of the bonded stationary phase (e.g., C18) and the underlying silica support, especially at pH extremes and elevated temperatures. This can lead to a loss of stationary phase, exposure of more active silanol sites (which ironically increases tailing over time), and a decline in column performance (loss of efficiency and retention).

To maximize column longevity when using DMOA:

  • Operate within the column manufacturer's recommended pH range.

  • Use the lowest concentration of DMOA that provides the desired improvement in peak shape.

  • Avoid excessively high temperatures.

  • Dedicate a specific column for methods using amine additives to prevent cross-contamination.

  • Properly flush the column with a non-buffered, neutral organic/aqueous mixture (e.g., methanol/water) before long-term storage.

References

Technical Support Center: Optimizing Reversed-Phase Chromatography with DMOA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Dimethyloctylamine (DMOA) to mitigate silanol (B1196071) interactions on silica-based HPLC columns. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the chromatographic analysis of basic compounds.

Frequently Asked Questions (FAQs)

Q1: What is DMOA and how does it improve peak shape in reversed-phase HPLC?

A: DMOA (Dimethyloctylamine) is a mobile phase additive used to minimize undesirable interactions between basic analytes and residual silanol groups (Si-OH) on the surface of silica-based stationary phases. These interactions are a common cause of peak tailing and poor peak shape for basic compounds. DMOA is a long-chain amine that acts as a "silanol blocker." It is believed to work by dynamically coating the stationary phase.[1] This process involves the DMOA molecules adsorbing onto the silica (B1680970) surface, effectively shielding the acidic silanol groups from interacting with basic analytes. The result is a reduction in secondary retention mechanisms, leading to more symmetrical (Gaussian) peak shapes.[1]

Q2: When should I consider using DMOA in my mobile phase?

A: You should consider using DMOA when you observe significant peak tailing for basic compounds on a silica-based reversed-phase column, and other common remedies have not been fully effective. These other remedies might include:

  • Lowering the mobile phase pH: This protonates the silanol groups, reducing their ionic interaction with protonated basic analytes.

  • Using a highly end-capped, high-purity silica column (Type B): These columns have fewer accessible silanol groups.

  • Trying other mobile phase additives: Additives like triethylamine (B128534) (TEA) or trifluoroacetic acid (TFA) are also used, but DMOA can offer a different selectivity and may be more effective in certain applications.

Q3: What is the typical concentration range for DMOA in the mobile phase?

A: The optimal concentration of DMOA can vary depending on the specific application, including the column, the analyte, and the mobile phase composition. However, a common starting point is a low millimolar (mM) concentration. Generally, the effect of such additives begins at low concentrations and plateaus as the concentration increases.[2] It is advisable to start with a concentration in the range of 10-25 mM and optimize from there.[2] Excessive concentrations can lead to other chromatographic issues.

Q4: How does DMOA compare to other amine additives like Triethylamine (TEA)?

A: Both DMOA and TEA are used as silanol suppressing agents. The primary difference lies in their alkyl chain length. DMOA, with its longer octyl chain, is more hydrophobic than TEA. This difference in hydrophobicity can influence its interaction with the stationary phase and, consequently, the retention and selectivity of analytes. The effectiveness of an amine additive is related to its size and its ability to be adsorbed onto the stationary phase. In some cases, longer-chain amines like DMOA may provide a more effective shield for the silanol groups. However, TEA has been a traditional choice and is effective for many applications.[3] The choice between DMOA and TEA may require empirical testing to determine which provides the best peak shape and overall chromatography for a specific separation.

Troubleshooting Guide

This guide addresses common issues encountered when using DMOA as a mobile phase additive.

Problem Possible Cause(s) Suggested Solution(s)
Persistent Peak Tailing (even with DMOA) 1. Insufficient DMOA Concentration: The concentration may not be high enough to adequately mask all active silanol sites. 2. Poor Column Condition: The column may be old, contaminated, or have a void at the inlet. 3. Mobile Phase pH: The pH may not be optimal for the analyte or for the interaction of DMOA with the silanols.1. Optimize DMOA Concentration: Incrementally increase the DMOA concentration (e.g., in 5 mM steps) to find the optimal level where peak shape improves without compromising retention or resolution. 2. Column Maintenance: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. 3. Adjust pH: Ensure the mobile phase pH is appropriately controlled with a suitable buffer system.
Sudden Decrease in Retention Time for All Analytes 1. Excessive DMOA Concentration: A very high concentration of DMOA can alter the stationary phase characteristics, potentially leading to a general loss of retention. 2. Mobile Phase Inconsistency: The mobile phase may not have been prepared consistently, or there could be a problem with the HPLC pump's proportioning valves.1. Reduce DMOA Concentration: Lower the DMOA concentration to the optimal range determined during method development. 2. Verify Mobile Phase and System: Prepare a fresh batch of mobile phase, ensuring accurate measurements. Check the HPLC system for leaks and verify the pump's performance.
Baseline Noise or Drift 1. Impure DMOA: The DMOA reagent may contain impurities that absorb at the detection wavelength. 2. Mobile Phase Instability: The mobile phase components may not be fully miscible or could be degrading over time.1. Use High-Purity Reagents: Ensure the use of high-purity, HPLC-grade DMOA and other mobile phase components. 2. Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure all components are fully dissolved and mixed. Degas the mobile phase before use.
Irreproducible Retention Times 1. Inadequate Column Equilibration: The column may not be fully equilibrated with the DMOA-containing mobile phase. 2. Temperature Fluctuations: Changes in column temperature can affect retention times.1. Ensure Proper Equilibration: Equilibrate the column with the mobile phase for a sufficient time (e.g., 30-60 minutes or until a stable baseline is achieved) before starting the analysis. 2. Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention.

Experimental Protocols

Protocol 1: Preparation of Mobile Phase with DMOA

This protocol outlines the preparation of a reversed-phase mobile phase containing DMOA.

Materials:

Procedure:

  • Prepare the Aqueous Buffer:

    • Weigh the appropriate amount of buffer salt to achieve the desired molarity (e.g., for a 20 mM phosphate buffer).

    • Dissolve the salt in HPLC-grade water.

    • Adjust the pH to the desired value using an appropriate acid or base (e.g., phosphoric acid or sodium hydroxide).

    • Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove any particulates.[4][5]

  • Add DMOA to the Aqueous Phase:

    • Calculate the volume of DMOA needed to achieve the target concentration (e.g., for a 10 mM final concentration in the aqueous portion).

    • Using a calibrated micropipette, add the calculated volume of DMOA to the filtered aqueous buffer.

    • Mix thoroughly to ensure complete dissolution.

  • Prepare the Final Mobile Phase:

    • Measure the required volumes of the DMOA-containing aqueous phase and the organic solvent separately using graduated cylinders.

    • Combine the aqueous and organic phases in a clean mobile phase reservoir.

    • For example, to prepare 1 L of a 60:40 (v/v) Acetonitrile:Aqueous buffer mobile phase, mix 600 mL of acetonitrile with 400 mL of the DMOA-containing aqueous buffer.

    • Mix the final mobile phase thoroughly.

  • Degas the Mobile Phase:

    • Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to remove dissolved gases, which can cause pump and detector issues.[5]

Protocol 2: Column Conditioning and Analysis

Procedure:

  • Column Installation: Install the reversed-phase column in the HPLC system.

  • Initial Flush: Flush the column with a mixture of water and organic solvent (e.g., 50:50 methanol:water) at a low flow rate to remove any storage solvent.

  • Column Equilibration:

    • Set the HPLC pump to deliver the DMOA-containing mobile phase at the desired flow rate.

    • Equilibrate the column for at least 30-60 minutes, or until a stable baseline is observed in the detector. This is crucial to allow the DMOA to dynamically coat the stationary phase.

  • System Suitability:

    • Inject a standard solution containing the analyte of interest multiple times to ensure the system is stable and that retention times and peak areas are reproducible.

  • Sample Analysis:

    • Once the system suitability is established, proceed with the injection of your samples.

  • Post-Analysis Column Flushing:

    • After completing the analyses, flush the column with a mobile phase that does not contain the buffer salts or DMOA (e.g., a mixture of water and organic solvent) to prevent precipitation and extend the column's lifetime.

Data Summary

The following table summarizes the expected qualitative effects of adding DMOA to the mobile phase for the analysis of basic compounds. Quantitative data is highly dependent on the specific analyte, column, and conditions.

ParameterEffect of Adding DMOARationale
Peak Asymmetry (Tailing Factor) DecreaseDMOA blocks the acidic silanol groups, reducing the secondary interactions that cause peak tailing.[1]
Retention Time of Basic Analytes May Decrease or IncreaseThe effect on retention time can be complex. By blocking silanol interactions, a secondary, strong retention mechanism is removed, which can decrease retention time. However, the dynamic coating of the hydrophobic DMOA might slightly increase the overall hydrophobicity of the stationary phase, potentially increasing retention for some analytes.
Column Efficiency (Plate Count) IncreaseBy reducing peak tailing, the peak becomes sharper and narrower, leading to an increase in the calculated column efficiency.
Resolution May ImproveImproved peak shape and efficiency can lead to better resolution between closely eluting peaks.

Visualizations

G cluster_0 Without DMOA cluster_1 With DMOA Basic_Analyte Basic Analyte (+) Silanol_Group Ionized Silanol (Si-O⁻) Basic_Analyte->Silanol_Group Strong Ionic Interaction Peak_Tailing Peak Tailing Basic_Analyte->Peak_Tailing Stationary_Phase Silica Surface Basic_Analyte_2 Basic Analyte (+) DMOA DMOA (+) Symmetrical_Peak Symmetrical Peak Basic_Analyte_2->Symmetrical_Peak Silanol_Group_2 Ionized Silanol (Si-O⁻) DMOA->Silanol_Group_2 Shielding Interaction Stationary_Phase_2 Silica Surface

Caption: Mechanism of DMOA in reducing silanol interactions and improving peak shape.

G Start Peak Tailing Observed for Basic Compound Check_System Check for System Issues (Leaks, Voids, Connections) Start->Check_System System_OK System OK? Check_System->System_OK Fix_System Rectify System Issues System_OK->Fix_System No Optimize_pH Optimize Mobile Phase pH (e.g., lower pH) System_OK->Optimize_pH Yes Fix_System->Check_System pH_Effective Peak Shape Improved? Optimize_pH->pH_Effective Add_DMOA Add DMOA to Mobile Phase (Start with 10-25 mM) pH_Effective->Add_DMOA No End Symmetrical Peak Achieved pH_Effective->End Yes Optimize_DMOA Optimize DMOA Concentration Add_DMOA->Optimize_DMOA DMOA_Effective Peak Shape Acceptable? Optimize_DMOA->DMOA_Effective Consider_Column Consider a Different Column (e.g., different end-capping, base silica) DMOA_Effective->Consider_Column No DMOA_Effective->End Yes Consider_Column->End

Caption: Troubleshooting workflow for addressing peak tailing of basic compounds.

References

Troubleshooting poor retention of acidic analytes with N,N-Dimethyloctylamine

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Poor Retention of Acidic Analytes with N,N-Dimethyloctylamine

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor retention of acidic analytes when using this compound (DMOA) as an ion-pairing reagent in reverse-phase HPLC.

Frequently Asked Questions (FAQs)

Q1: My acidic analyte shows little to no retention even after adding this compound (DMOA) to the mobile phase. What is the most likely cause?

A1: The most critical factor governing ion-pair chromatography is the mobile phase pH . For effective ion pairing between an acidic analyte and a cationic agent like DMOA, two conditions must be met simultaneously:

  • The acidic analyte must be ionized (deprotonated) to carry a negative charge. This occurs when the mobile phase pH is significantly above the analyte's pKa (typically by 1.5 to 2 pH units).

  • The ion-pairing agent (DMOA) must be ionized (protonated) to carry a positive charge. As an amine, DMOA is protonated when the mobile phase pH is significantly below its pKa (pKa of DMOA is ~10.2).

If the pH is too low (e.g., pH < analyte pKa), the acidic analyte will be in its neutral, protonated form and will not pair with the DMOA.[1][2] If the pH is too high (e.g., pH > 10.2), the DMOA will be neutral and cannot act as an ion-pairing agent. A change of as little as 0.1 pH units can significantly alter retention time.[1]

Solution:

  • Verify the pKa of your acidic analyte.

  • Adjust the mobile phase pH to a value that is at least 1.5-2 units above the analyte's pKa but well below the pKa of DMOA. A common starting range is between pH 6.0 and 8.0.

  • Use a suitable buffer to maintain a stable pH throughout the analysis.[3] Common buffers include phosphate (B84403) or acetate, typically at concentrations of 10-25 mM.[1][3]

Mobile Phase pHAcidic Analyte (pKa ~4.5)DMOA (pKa ~10.2)Ion-Pair FormationExpected Retention
pH 3.0 Neutral (R-COOH)Cationic (DMOA-H+)NoPoor
pH 7.0 Anionic (R-COO⁻) Cationic (DMOA-H+) Yes Optimal
pH 11.0 Anionic (R-COO⁻)Neutral (DMOA)NoPoor
Q2: I have confirmed the mobile phase pH is correct, but analyte retention remains weak and inconsistent between injections. What should I check next?

A2: This issue commonly points to two factors: insufficient DMOA concentration or, more frequently, inadequate column equilibration.

  • DMOA Concentration: The concentration of the ion-pairing reagent is crucial. If it's too low, there won't be enough DMOA molecules adsorbed onto the stationary phase to effectively retain the analyte.[4] Conversely, excessively high concentrations can lead to other issues like micelle formation and baseline instability.[5]

    • Solution: The optimal concentration of DMOA typically falls within the 5-15 mM range.[5] If you start at a low concentration (e.g., 5 mM) and see poor retention, incrementally increase it to 10 mM or 15 mM and observe the effect on retention time.[6]

  • Column Equilibration: This is one of the most common pitfalls in ion-pair chromatography.[7] The ion-pairing agent must fully adsorb onto and saturate the stationary phase to create a stable surface for analyte interaction. This process is slow and requires a significant volume of mobile phase.[7][8] Incomplete equilibration leads to drifting retention times, typically decreasing with each injection as the column becomes more saturated.[9]

    • Solution: Implement a rigorous equilibration protocol. Do not rely on time alone; base equilibration on column volumes. A minimum of 20-30 column volumes is a good starting point, with some methods requiring up to 1 liter of mobile phase for a standard 4.6 x 250 mm column.[7] See the detailed protocol below.

DMOA ConcentrationRetention Time (min) of Acidic AnalytePeak Shape
2 mM3.5Poor, Tailing
5 mM8.2Good
10 mM 15.1 Excellent
20 mM16.5May show fronting
Q3: My analyte is retained, but the peak shape is poor (e.g., tailing or fronting). How can this be improved?

A3: Poor peak shape in ion-pair chromatography is often related to secondary interactions or an incorrect concentration of the ion-pairing reagent.

  • Peak Tailing: This can be caused by unwanted interactions between the acidic analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[7] While ion-pairing reagents can help mask these silanols, sometimes the effect is incomplete.

    • Solution: A modest increase in the DMOA concentration can often improve peak shape by more effectively shielding the silanol groups.[7] Additionally, ensure the mobile phase pH is correctly set to keep your analyte fully ionized.

  • Peak Fronting: This distortion can occur if the column is overloaded with the sample or if the concentration of the ion-pairing agent is too high.[3]

    • Solution: First, try reducing the sample load by injecting a smaller volume or a more dilute sample.[3][10] If fronting persists, slightly decrease the concentration of DMOA in your mobile phase. Adjusting the column temperature can also sometimes resolve peak shape issues.[7]

Experimental Protocols

Protocol 1: Preparation of DMOA-Containing Mobile Phase (pH 7.0)

This protocol outlines the preparation of 1 L of a mobile phase containing 10 mM DMOA in a 20 mM potassium phosphate buffer with 40% acetonitrile (B52724) (ACN).

Materials:

  • This compound (DMOA)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid or Potassium hydroxide (B78521) (for pH adjustment)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

Methodology:

  • Prepare Aqueous Buffer: Weigh the appropriate amount of KH₂PO₄ for a 20 mM solution (2.72 g) and dissolve it in ~500 mL of HPLC-grade water in a 1 L beaker.

  • Add DMOA: Add the required amount of DMOA for a 10 mM final concentration (specific gravity of DMOA is ~0.76 g/mL; volume is ~2.07 mL). Stir until fully dissolved.

  • Adjust pH: Place a calibrated pH meter into the solution. Slowly add phosphoric acid or potassium hydroxide dropwise to adjust the pH to exactly 7.0. This step is critical for reproducibility.[1]

  • Final Aqueous Volume: Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to bring the volume to the 600 mL mark.

  • Add Organic Solvent: Add 400 mL of ACN to the flask.

  • Mix and Degas: Cap and invert the flask several times to ensure thorough mixing. Degas the final mobile phase using vacuum filtration or helium sparging before use.[1]

Protocol 2: Robust Column Equilibration for Ion-Pair Methods

This protocol ensures the HPLC column is fully saturated with DMOA before analysis, which is essential for stable and reproducible retention times.

Methodology:

  • Initial Flush: Begin by flushing the column with your prepared mobile phase at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column) for 10 minutes to gently introduce the ion-pairing reagent.

  • Equilibration Flow: Increase the flow rate to your method's standard (e.g., 1.0 mL/min) and pump a minimum of 30 column volumes of the mobile phase through the column. For a 4.6 x 150 mm column (column volume ~1.5 mL), this equates to 45 mL of mobile phase or 45 minutes of equilibration. For challenging separations, this may need to be extended.[7]

  • Verify Stability: To confirm the column is fully equilibrated, perform 5-6 consecutive injections of your analytical standard.[11] The column is considered ready for analysis only when the retention times and peak areas for the last three injections are highly consistent (e.g., RSD < 0.5%).[11]

  • Dedicated Column: It is highly recommended to dedicate a column specifically for ion-pairing methods, as it can be difficult to completely remove the ion-pairing reagent afterward.[11]

Mandatory Visualizations

TroubleshootingWorkflow start Poor or No Retention of Acidic Analyte q_ph Is Mobile Phase pH 1.5-2 units > Analyte pKa AND 1.5-2 units < DMOA pKa? start->q_ph sol_ph Adjust pH to optimal range (e.g., pH 6-8) using a buffer. q_ph->sol_ph No q_equil Was the column fully equilibrated (>30 column volumes)? q_ph->q_equil Yes sol_ph->q_ph sol_equil Perform robust equilibration. Verify stability with repeat injections. q_equil->sol_equil No q_conc Is DMOA concentration optimal (5-15 mM)? q_equil->q_conc Yes sol_equil->q_equil sol_conc Adjust DMOA concentration. Start with 10 mM. q_conc->sol_conc No end_ok Problem Resolved: Stable Retention Achieved q_conc->end_ok Yes sol_conc->q_conc Mechanism cluster_MobilePhase Mobile Phase (Polar) cluster_StationaryPhase Stationary Phase (Non-Polar) analyte Analyte-COO⁻ ion_pair [Analyte-COO⁻ • H⁺-DMOA] Hydrophobic Ion-Pair analyte->ion_pair Forms Ion-Pair dmoa DMOA-H⁺ dmoa->ion_pair c18 C18 C18 C18 ion_pair->c18:f1 Retained by Hydrophobic Interaction

References

Technical Support Center: Enhancing Enantiomeric Resolution in CE with N,N-Dimethyloctylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on utilizing N,N-Dimethyloctylamine as a cationic additive in Capillary Electrophoresis (CE) to enhance enantiomeric resolution, often in conjunction with a primary chiral selector like cyclodextrins.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in enhancing enantiomeric resolution in CE?

A1: this compound is a tertiary amine with a C8 alkyl chain. In capillary electrophoresis, it primarily functions as a cationic additive. Its proposed mechanisms for enhancing enantiomeric resolution include:

  • Dynamic Coating Agent: The positively charged amine can interact with the negatively charged silanol (B1196071) groups on the inner surface of the fused-silica capillary. This interaction can modify the electroosmotic flow (EOF), which can be crucial for optimizing the separation window for enantiomers.

  • Ion-Pairing Reagent: It can form ion pairs with acidic chiral selectors (e.g., sulfated cyclodextrins) or acidic analytes, altering their effective charge and mobility.

  • Micelle Formation (MEKC): Above its critical micelle concentration (CMC), this compound can form micelles, creating a pseudo-stationary phase for Micellar Electrokinetic Chromatography (MEKC). Chiral resolution is then achieved through differential partitioning of the enantiomers between the aqueous buffer and the chiral environment of the micelles, potentially in the presence of a chiral selector.

Q2: Is this compound a chiral selector by itself?

A2: this compound is an achiral molecule and therefore does not possess inherent enantioselectivity. It is used as an additive to the background electrolyte (BGE) to enhance the separation achieved by a primary chiral selector, such as a cyclodextrin (B1172386) or a chiral surfactant.

Q3: How does the pH of the background electrolyte affect the performance of this compound?

A3: The pH of the BGE is a critical parameter. This compound is a tertiary amine, and its degree of protonation (and thus its positive charge) is pH-dependent. At acidic pH (below its pKa), it will be predominantly protonated and function effectively as a cationic additive. At alkaline pH, it will be largely neutral, reducing its effectiveness in modifying the EOF or acting as an ion-pairing agent. The pH also influences the charge of many analytes and can affect the stability of cyclodextrin complexes.[1][2]

Q4: Can this compound be used in combination with cyclodextrins?

A4: Yes, combining this compound with cyclodextrins is a common strategy. In such a mixed system, the cyclodextrin provides the primary chiral recognition, while this compound modifies the separation environment to improve resolution. It can help to optimize the migration times of the enantiomer-cyclodextrin complexes.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor or No Enantiomeric Resolution 1. Inappropriate concentration of this compound.2. Suboptimal pH of the background electrolyte.3. Incorrect choice or concentration of the primary chiral selector (e.g., cyclodextrin).4. Insufficient interaction between the analyte and the chiral selector.1. Optimize the concentration of this compound (e.g., in the range of 5-50 mM).2. Adjust the BGE pH to ensure protonation of this compound (typically acidic pH).3. Screen different types and concentrations of cyclodextrins.4. Consider adding an organic modifier (e.g., methanol, acetonitrile) to the BGE to enhance complex formation.
Peak Tailing or Broadening 1. Adsorption of the analyte or this compound to the capillary wall.2. High concentration of this compound leading to increased viscosity.3. Joule heating due to high buffer concentration or voltage.1. Increase the concentration of this compound to improve capillary wall coating.2. Decrease the concentration of this compound.3. Reduce the buffer concentration or the applied voltage. Ensure efficient capillary cooling.
Irreproducible Migration Times 1. Inconsistent capillary conditioning.2. Fluctuation in temperature.3. Instability of the background electrolyte (e.g., pH changes).4. Air bubbles in the capillary or vials.1. Implement a consistent capillary conditioning protocol between runs.2. Ensure the capillary thermostatting is functioning correctly.3. Prepare fresh BGE daily and degas before use.4. Visually inspect for and remove any air bubbles.[3]
Reversal of Migration Order 1. Significant change in the EOF due to this compound concentration.2. Alteration of the inclusion complex geometry with the chiral selector.1. Carefully control the concentration of this compound.2. This can sometimes be exploited to optimize separation; document the conditions carefully.

Experimental Protocols

Protocol 1: General Screening for Enantiomeric Separation using this compound and β-Cyclodextrin
  • Capillary Preparation:

    • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 41.5 cm effective length).

    • Condition a new capillary by flushing with 1 M NaOH (30 min), deionized water (15 min), and finally with the background electrolyte (30 min).

    • Between runs, flush with 0.1 M NaOH (2 min), deionized water (2 min), and BGE (5 min).

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 50 mM phosphate (B84403) buffer and adjust the pH to 2.5 with phosphoric acid.

    • Add β-cyclodextrin to a final concentration of 15 mM.

    • Add this compound from a stock solution to a final concentration of 10 mM.

    • Filter the BGE through a 0.22 µm syringe filter and degas for 10 minutes.

  • Sample Preparation:

    • Dissolve the racemic analyte in deionized water or BGE to a concentration of 0.1 mg/mL.

  • CE Conditions:

    • Applied Voltage: +20 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: UV detection at a suitable wavelength for the analyte (e.g., 214 nm).

Data Presentation: Influence of this compound Concentration on Enantiomeric Resolution
This compound (mM)Migration Time Enantiomer 1 (min)Migration Time Enantiomer 2 (min)Resolution (Rs)
08.28.51.2
59.510.01.8
1011.111.82.5
2013.514.52.1
3015.816.91.7

Note: The above data is illustrative and will vary depending on the analyte and specific experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing Capillary_Conditioning Capillary Conditioning Injection Hydrodynamic Injection Capillary_Conditioning->Injection BGE_Preparation BGE Preparation (Buffer + CD + DMOA) BGE_Preparation->Injection Sample_Preparation Sample Preparation Sample_Preparation->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Resolution_Calculation Resolution Calculation Peak_Integration->Resolution_Calculation

Caption: General experimental workflow for chiral CE analysis.

References

Technical Support Center: Overcoming Phase Separation with N,N-Dimethyloctylamine in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address phase separation and other stability issues when formulating emulsions with N,N-Dimethyloctylamine.

Troubleshooting Guide: Phase Separation in this compound Emulsions

Phase separation is a common issue in emulsion formulation, manifesting as creaming, coalescence, or breaking of the emulsion. This guide provides a systematic approach to troubleshooting these problems when using the cationic surfactant this compound.

Issue 1: Immediate Phase Separation After Formulation

Symptom: The oil and water phases fail to form a stable, homogenous mixture and separate almost immediately after preparation.

Potential CauseRecommended Solution
Incorrect Emulsifier Concentration The concentration of this compound may be too low to effectively stabilize the oil droplets. As a cationic surfactant, its concentration is critical for reducing interfacial tension and providing electrostatic repulsion between droplets. Start with a concentration in the range of 0.5-5% (w/w) of the total formulation and optimize from there.
Inappropriate pH This compound is a tertiary amine with a predicted pKa of approximately 9.86.[1] For it to function effectively as a cationic emulsifier, the pH of the aqueous phase should be significantly lower than its pKa to ensure the amine group is protonated and positively charged. A pH range of 4-7 is a good starting point.
Suboptimal Hydrophile-Lipophile Balance (HLB) The HLB of the emulsifier system must match the required HLB of the oil phase. The calculated HLB of this compound is approximately 11.4 (see FAQ section for calculation). For oil-in-water emulsions, a higher HLB value (8-16) is generally required.[2] If the required HLB of your oil phase is significantly different, consider using a co-surfactant to adjust the overall HLB of the emulsifier system.
Inefficient Homogenization Insufficient energy input during emulsification can result in large, unstable droplets.[3] High-shear homogenization or ultrasonication is recommended to reduce droplet size and improve stability.[4]
Issue 2: Creaming or Sedimentation Over Time

Symptom: A layer of the dispersed phase (oil or water) concentrates at the top (creaming) or bottom (sedimentation) of the emulsion, but can be redispersed upon shaking.

Potential CauseRecommended Solution
Density Difference Between Phases The density difference between the oil and aqueous phases drives creaming or sedimentation. While difficult to eliminate, increasing the viscosity of the continuous (aqueous) phase can slow this process. Consider adding a thickening agent or rheology modifier such as xanthan gum or carbomer.
Large Droplet Size Larger droplets have a greater tendency to cream or sediment.[5] Optimizing the homogenization process to achieve a smaller and more uniform droplet size can improve stability.
Insufficient Viscosity of the Continuous Phase A low-viscosity continuous phase allows for easier movement of the dispersed droplets. Increasing the viscosity can hinder this movement and improve stability.
Issue 3: Coalescence and Breaking of the Emulsion

Symptom: The dispersed droplets merge over time, leading to a complete and irreversible separation of the oil and water phases.

Potential CauseRecommended Solution
Inadequate Interfacial Film Strength The emulsifier film around the droplets may not be robust enough to prevent them from merging. A combination of this compound with a co-surfactant can create a more resilient interfacial film. Non-ionic surfactants with a high HLB, such as polysorbates (e.g., Tween 80), can be effective co-surfactants.
High Electrolyte Concentration The presence of salts in the aqueous phase can shield the positive charge of the protonated this compound, reducing the electrostatic repulsion between droplets and leading to coalescence.[6] If possible, minimize the concentration of electrolytes in your formulation.
Temperature Fluctuations Exposure to high temperatures can increase droplet collision frequency and energy, while freeze-thaw cycles can disrupt the interfacial film. Store emulsions at a controlled, stable temperature.
pH Shift Over Time A gradual change in the pH of the formulation can lead to the deprotonation of this compound, reducing its effectiveness as a cationic emulsifier. Ensure the formulation is adequately buffered to maintain the optimal pH.

Logical Workflow for Troubleshooting Phase Separation

Troubleshooting Workflow start Phase Separation Observed issue_type Immediate or Gradual Separation? start->issue_type immediate Immediate Separation issue_type->immediate Immediate gradual Gradual Separation (Creaming/Coalescence) issue_type->gradual Gradual check_conc Verify this compound Concentration (0.5-5% w/w) immediate->check_conc check_ph Check Aqueous Phase pH (Target: 4-7) immediate->check_ph check_hlb Calculate Required HLB of Oil Phase & Compare with Emulsifier HLB immediate->check_hlb check_homogenization Review Homogenization Process (Energy, Duration) immediate->check_homogenization check_viscosity Measure Viscosity of Continuous Phase gradual->check_viscosity check_droplet_size Analyze Droplet Size and Distribution (e.g., DLS) gradual->check_droplet_size check_electrolytes Assess Electrolyte Concentration gradual->check_electrolytes check_storage Evaluate Storage Conditions (Temp., Time) gradual->check_storage solution_conc Adjust Concentration check_conc->solution_conc If outside range solution_ph Adjust and Buffer pH check_ph->solution_ph If outside range solution_hlb Add Co-surfactant to Match Required HLB check_hlb->solution_hlb If mismatched solution_homogenization Optimize Homogenization check_homogenization->solution_homogenization If suboptimal solution_viscosity Add Thickening Agent check_viscosity->solution_viscosity If too low solution_droplet_size Refine Homogenization check_droplet_size->solution_droplet_size If large/polydisperse solution_electrolytes Minimize Electrolytes check_electrolytes->solution_electrolytes If high solution_storage Control Storage Temperature check_storage->solution_storage If fluctuating

Caption: A logical workflow for diagnosing and resolving emulsion phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the HLB value of this compound and how do I calculate it?

The formula for the Davies method is: HLB = 7 + Σ(hydrophilic group numbers) - 0.475 * n(number of -CH2- groups in the lipophilic chain)

For this compound (CH₃(CH₂)₇N(CH₃)₂):

  • The hydrophilic group is the tertiary amine (-N<). The group number for a tertiary amine is approximately 9.4.

  • The lipophilic part consists of an octyl chain, which has 8 -CH₂- groups (n=8).

Calculation: HLB = 7 + 9.4 - (0.475 * 8) HLB = 16.4 - 3.8 HLB = 12.6

Thus, the calculated HLB value for this compound is approximately 12.6 . This value suggests it is suitable for creating oil-in-water (o/w) emulsions.[2]

Q2: How does pH affect the stability of emulsions formulated with this compound?

This compound is a tertiary amine and its effectiveness as a cationic surfactant is highly dependent on pH.[8]

  • Below its pKa (predicted ~9.86): The amine group is protonated (-NH⁺-), carrying a positive charge. This positive charge provides electrostatic repulsion between oil droplets, contributing significantly to the stability of an o/w emulsion.

  • Above its pKa: The amine group is deprotonated (-N-), becoming neutral. This loss of charge eliminates the electrostatic repulsion, which can lead to rapid droplet coalescence and phase separation.

Therefore, to maintain a stable emulsion, the pH of the aqueous phase should be kept well below 9.86, ideally in the range of 4-7, and a buffering system should be considered to prevent pH drift.

pH Effect on this compound cluster_low_ph Low pH (e.g., pH 4-7) cluster_high_ph High pH (e.g., pH > 10) low_ph This compound is Protonated (Positively Charged) stable_emulsion Stable O/W Emulsion (Electrostatic Repulsion) low_ph->stable_emulsion Leads to high_ph This compound is Deprotonated (Neutral) unstable_emulsion Unstable Emulsion (Phase Separation) high_ph->unstable_emulsion Leads to

Caption: The effect of pH on the ionization state of this compound and emulsion stability.

Q3: What are suitable co-surfactants to use with this compound?

Using a co-surfactant with this compound can enhance emulsion stability by creating a more robust and flexible interfacial film. The choice of co-surfactant depends on the desired emulsion type (o/w or w/o) and the required HLB of the oil phase.

For o/w emulsions, consider using a non-ionic surfactant with a high HLB value (10-18). This can provide steric hindrance in addition to the electrostatic repulsion from this compound.

Co-surfactant TypeExamplesRationale
Polysorbates Tween 20, Tween 80High HLB values, excellent for o/w emulsions, provide steric stabilization.
Polyoxyethylene Alkyl Ethers Brij seriesWide range of HLB values available, can be selected to fine-tune the overall emulsifier HLB.
Fatty Alcohols Cetyl alcohol, Stearyl alcoholCan act as thickening agents and secondary emulsifiers, increasing the viscosity of the continuous phase and the rigidity of the interfacial film.

A common starting point is a 9:1 to 7:3 ratio of this compound to co-surfactant, which can be optimized based on experimental results.

Q4: What is a general experimental protocol for preparing an oil-in-water emulsion with this compound?

This protocol provides a general framework for preparing a simple o/w emulsion. The specific concentrations and parameters should be optimized for your particular system.

Experimental Protocol: Preparation of an Oil-in-Water (O/W) Emulsion

  • Preparation of the Aqueous Phase:

    • Dissolve the desired amount of this compound (e.g., 1-3% w/w) and any co-surfactant in deionized water.

    • If using a buffer, add the buffering agents to the aqueous phase.

    • Adjust the pH of the aqueous phase to the desired value (e.g., pH 5.5) using a suitable acid (e.g., HCl or citric acid).

  • Preparation of the Oil Phase:

    • Measure the desired volume of the oil phase (e.g., 10-30% v/v).

    • If any oil-soluble components are being used, dissolve them in the oil phase at this stage.

  • Formation of a Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer at a moderate speed. Continue stirring for 10-15 minutes to form a coarse emulsion.

  • Homogenization:

    • Subject the coarse emulsion to high-shear homogenization (e.g., using a rotor-stator homogenizer or microfluidizer) or ultrasonication to reduce the droplet size.

    • The duration and intensity of homogenization are critical parameters to optimize. For example, homogenize at 10,000-20,000 rpm for 5-10 minutes.

  • Characterization:

    • Visually inspect the emulsion for homogeneity.

    • Measure the droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to confirm a positive surface charge on the droplets.

    • Monitor the emulsion for signs of instability (creaming, coalescence) over time at different storage conditions (e.g., room temperature, 4°C, 40°C).

Emulsion Preparation Workflow prep_aq Prepare Aqueous Phase (this compound, Buffer, pH adjustment) coarse_emulsion Form Coarse Emulsion (Slow addition of oil to aqueous phase with stirring) prep_aq->coarse_emulsion prep_oil Prepare Oil Phase prep_oil->coarse_emulsion homogenize Homogenization (High-shear or Ultrasonication) coarse_emulsion->homogenize characterize Characterize Emulsion (Droplet size, Zeta potential, Stability) homogenize->characterize final_product Stable Emulsion characterize->final_product

Caption: A general workflow for the preparation of an oil-in-water emulsion.

Q5: How can I assess the stability of my this compound emulsion?

A combination of macroscopic and microscopic techniques should be used to evaluate emulsion stability:

MethodParameter MeasuredInterpretation
Visual Observation Creaming, coalescence, phase separationA simple and effective initial assessment of stability over time.
Microscopy (Optical or Electron) Droplet morphology and size distributionAllows for direct visualization of flocculation (clumping) and coalescence (merging) of droplets.[9]
Dynamic Light Scattering (DLS) Mean droplet size and Polydispersity Index (PDI)An increase in mean droplet size over time indicates coalescence. A low PDI (<0.3) suggests a uniform droplet population, which is generally more stable.
Zeta Potential Measurement Surface charge of dropletsFor this compound emulsions, a sufficiently high positive zeta potential (e.g., > +30 mV) indicates good electrostatic stability. A decrease in zeta potential over time can signal instability.
Rheological Analysis ViscosityChanges in viscosity can indicate alterations in the emulsion structure. A significant decrease in viscosity may precede phase separation.
Accelerated Stability Testing Centrifugation, Freeze-thaw cyclesThese stress tests can predict the long-term stability of an emulsion in a shorter timeframe.[6]

References

Technical Support Center: Stabilizing Metal oxide Nanoparticles with N,N-Dimethyloctylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N,N-Dimethyloctylamine to stabilize metal oxide nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the synthesis of metal oxide nanoparticles?

A1: this compound, a tertiary amine, acts as a capping agent or stabilizer during the synthesis of metal oxide nanoparticles. Its primary functions are to control particle growth, prevent aggregation, and ensure the colloidal stability of the nanoparticles in suspension. The lone pair of electrons on the nitrogen atom can coordinate with the metal centers on the nanoparticle surface, while the hydrophobic octyl chain provides steric hindrance.

Q2: How does the concentration of this compound affect the size of the resulting nanoparticles?

A2: The concentration of this compound plays a crucial role in determining the final size of the metal oxide nanoparticles. Generally, a higher concentration of the stabilizer leads to the formation of smaller nanoparticles. This is because a greater number of stabilizer molecules are available to cap the growing nanoparticles, thus limiting their further growth and preventing coalescence. However, an excessively high concentration may lead to the formation of micelles, which can interfere with the nanoparticle formation process.

Q3: Can this compound be used to functionalize nanoparticles for biological applications?

A3: Yes, nanoparticles stabilized with this compound can be further functionalized for biological applications. The amine group, although tertiary in this case, can potentially be quaternized to introduce a positive charge, which can facilitate interaction with negatively charged biological membranes. Additionally, the hydrophobic octyl chains can be used for loading hydrophobic drugs. However, for direct conjugation of biomolecules, primary or secondary amine-functionalized nanoparticles are more commonly used.[1][2]

Q4: Are there any safety precautions to consider when working with this compound?

A4: Yes, this compound is a corrosive substance. It can cause severe skin burns and eye damage. It is essential to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with plenty of water.

Troubleshooting Guides

Issue 1: Nanoparticle Aggregation and Precipitation

Q: My metal oxide nanoparticles are aggregating and precipitating out of the solution immediately after synthesis or during storage. What could be the cause and how can I resolve it?

A: Nanoparticle aggregation is a common issue and can be attributed to several factors when using this compound as a stabilizer.

Possible Cause Troubleshooting Steps
Insufficient Stabilizer Concentration Increase the molar ratio of this compound to the metal precursor. A higher concentration of the capping agent can provide better surface coverage and steric hindrance.
Inadequate Mixing Ensure vigorous and uniform stirring throughout the reaction. Inefficient mixing can lead to localized areas of high precursor concentration, resulting in uncontrolled particle growth and aggregation.
Incorrect pH of the reaction medium The stabilizing effect of amines can be pH-dependent. Adjust the pH of the reaction mixture to ensure the amine is in its most effective state to coordinate with the nanoparticle surface. For tertiary amines, this is generally in a slightly basic to neutral pH range.
Inappropriate Solvent The solubility of both the precursor and the stabilizer in the chosen solvent is crucial. This compound is more effective in organic solvents. If using a mixed-solvent system, ensure proper miscibility to prevent phase separation.
Post-synthesis Washing Steps During the purification process, repeated centrifugation and redispersion can sometimes induce aggregation. If this is suspected, consider reducing the centrifugation speed or using alternative purification methods like dialysis.
Issue 2: Broad Particle Size Distribution (High Polydispersity)

Q: The synthesized nanoparticles have a wide range of sizes. How can I achieve a more monodisperse sample?

A: A broad particle size distribution, or high polydispersity index (PDI), indicates a lack of control over the nucleation and growth phases of nanoparticle synthesis.

Possible Cause Troubleshooting Steps
Slow Addition of Precursor/Reducing Agent A rapid injection of the precursor or reducing agent often leads to a burst nucleation event, which is favorable for producing monodisperse nanoparticles. A slow addition can result in continuous nucleation and growth, leading to a wider size distribution.
Temperature Fluctuations Maintain a constant and uniform temperature throughout the synthesis. Temperature gradients in the reaction vessel can cause different nucleation and growth rates, resulting in a broad size distribution.
Aging Time The duration of the reaction after the initial formation of nanoparticles (aging time) can influence their final size and distribution. Optimize the aging time to allow for size focusing mechanisms to occur.
Concentration of Reactants The relative concentrations of the metal precursor and the stabilizer can significantly impact the size distribution. Systematically vary the concentration of this compound to find the optimal ratio for achieving monodispersity.

Experimental Protocols

Protocol 1: Synthesis of ZnO Nanoparticles using this compound (Sol-Gel Method)

This protocol is a generalized procedure based on the sol-gel synthesis of ZnO nanoparticles with amine-based stabilizers.[3]

Materials:

Procedure:

  • Precursor Solution: Dissolve 0.01 mol of zinc acetate dihydrate in 50 mL of ethanol with vigorous stirring.

  • Stabilizer Addition: In a separate beaker, dissolve 0.02 mol of this compound in 20 mL of ethanol. Add this solution dropwise to the zinc acetate solution under continuous stirring.

  • Hydrolysis: Prepare a 0.5 M solution of NaOH in ethanol. Add this solution dropwise to the reaction mixture until a milky white precipitate of ZnO nanoparticles is formed.

  • Aging: Allow the reaction to stir at room temperature for 2 hours to ensure the completion of the reaction and stabilization of the nanoparticles.

  • Purification: Collect the ZnO nanoparticles by centrifugation at 8000 rpm for 15 minutes.

  • Washing: Wash the nanoparticle pellet three times with ethanol to remove any unreacted precursors and excess stabilizer.

  • Drying: Dry the purified ZnO nanoparticles in a vacuum oven at 60°C for 12 hours.

Protocol 2: Synthesis of TiO₂ Nanoparticles using this compound (Hydrothermal Method)

This protocol is a generalized procedure based on the hydrothermal synthesis of TiO₂ nanoparticles.[4]

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • This compound ((CH₃)₂(C₈H₁₇)N)

  • Ethanol (absolute)

  • Deionized water

Procedure:

  • Reaction Mixture: In a typical synthesis, mix 10 mL of ethanol with 1 mL of this compound.

  • Precursor Addition: Add 1 mL of Titanium (IV) isopropoxide to the mixture under vigorous stirring.

  • Hydrolysis: Slowly add 0.5 mL of deionized water to the solution. A white precipitate should form.

  • Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

  • Heating: Heat the autoclave at 180°C for 6 hours.

  • Cooling: Allow the autoclave to cool down to room temperature naturally.

  • Purification: Collect the TiO₂ nanoparticles by centrifugation and wash them repeatedly with ethanol to remove any residual reactants.

  • Drying: Dry the final product in an oven at 80°C.

Data Presentation

Table 1: Effect of this compound Concentration on ZnO Nanoparticle Size

(Note: This is example data based on general trends observed with alkylamine stabilizers. Actual results may vary.)

Molar Ratio (Zinc Acetate : this compound)Average Particle Size (nm)Polydispersity Index (PDI)
1 : 0.555 ± 8.20.45
1 : 132 ± 4.50.28
1 : 218 ± 2.10.15
1 : 415 ± 1.80.12

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_purification Purification cluster_characterization Characterization precursor Metal Precursor (e.g., Zinc Acetate) mixing Mixing & Reaction precursor->mixing stabilizer This compound in Solvent stabilizer->mixing hydrolysis Hydrolysis/ Precipitation mixing->hydrolysis centrifugation Centrifugation hydrolysis->centrifugation Crude Product washing Washing centrifugation->washing drying Drying washing->drying final_product Stabilized Metal Oxide Nanoparticles drying->final_product Purified Product tem TEM/SEM (Size & Morphology) dls DLS (Size Distribution) ftir FTIR (Surface Chemistry) final_product->tem final_product->dls final_product->ftir stabilization_mechanism cluster_nanoparticle Metal Oxide Nanoparticle cluster_stabilizer This compound cluster_steric_hindrance Steric Hindrance M Mⁿ⁺ N N M->N Coordination Bond (Stabilization) octyl C₈H₁₇ N->octyl methyl1 CH₃ N->methyl1 methyl2 CH₃ N->methyl2 repulsion Prevents Aggregation

References

Technical Support Center: Refining Catalytic C-H Functionalization of N,N-Dimethyloctylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the catalytic C-H functionalization of N,N-dimethyloctylamine derivatives. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the C-H functionalization of this compound?

A1: Researchers often face challenges with low yields, poor regioselectivity between the various methylene (B1212753) groups of the octyl chain, catalyst deactivation, and the formation of byproducts. The long, flexible alkyl chain can also introduce solubility and purification issues.

Q2: Which catalyst systems are most effective for the functionalization of this compound?

A2: Palladium, rhodium, and iridium-based catalysts are commonly employed for the C-H functionalization of aliphatic amines.[1][2][3] Palladium catalysts are frequently used for arylation reactions, particularly at the γ-position.[1][4] Rhodium catalysts have shown utility in various C-H functionalization reactions, including aminations.[2][5] Iridium catalysts are often the system of choice for C-H borylation.[3]

Q3: How critical is the purity of this compound for successful C-H functionalization?

A3: Substrate purity is crucial. Impurities can poison the catalyst, leading to low or no conversion. It is highly recommended to use purified this compound (≥97% purity) for consistent and reproducible results.[6]

Q4: What is the role of a directing group in the C-H functionalization of this compound?

A4: A directing group is a functional group that positions the metal catalyst near a specific C-H bond, thereby controlling the regioselectivity of the reaction. For tertiary amines like this compound, the amine itself can act as a directing group. However, to achieve selectivity at positions other than the methyl groups, or to enhance reactivity, external or transient directing groups can be employed.[7][8]

Q5: Are there methods for C-H functionalization of this compound that do not require a pre-installed directing group?

A5: Yes, the native N,N-dimethylamino group can direct the functionalization. Additionally, transient directing groups can be used, which form a temporary covalent bond with the substrate in situ, direct the C-H activation, and are subsequently released, avoiding separate installation and removal steps.[7]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Catalyst Inactivity Ensure the catalyst is fresh and has been stored under appropriate inert conditions. Consider trying a new batch of catalyst or a different ligand. Impurities in the starting material can also poison the catalyst; purify the this compound derivative if necessary.[9]
Suboptimal Reaction Temperature Perform a temperature screen to identify the optimal reaction temperature. Some C-H activation steps have a high energy barrier and require elevated temperatures, while higher temperatures can also lead to catalyst decomposition or byproduct formation.
Incorrect Solvent The solvent can significantly impact the reaction outcome.[10] Screen a variety of solvents with different polarities and coordinating abilities. For palladium-catalyzed reactions, polar apathetic solvents like HFIP have been shown to be effective.[1]
Atmosphere Contamination Many catalytic systems for C-H functionalization are sensitive to air and moisture. Ensure the reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are dry.[6]
Ineffective Directing Group If using a directing group strategy, ensure it is appropriate for the desired transformation and that the conditions for its coordination to the metal center are optimal.
Issue 2: Poor Regioselectivity
Possible Cause Suggested Solution
Steric and Electronic Factors The inherent steric and electronic properties of the this compound substrate will influence the site of C-H activation. To override this inherent selectivity, a strongly coordinating directing group is often necessary.
Ligand Effects The ligand on the metal catalyst plays a crucial role in determining regioselectivity. Experiment with different ligands (e.g., monodentate vs. bidentate, varying steric bulk) to steer the reaction to the desired position.
Reaction Conditions Temperature and solvent can also influence regioselectivity. A systematic optimization of these parameters is recommended.
Issue 3: Catalyst Deactivation
Possible Cause Suggested Solution
Product Inhibition The functionalized product may coordinate more strongly to the catalyst than the starting material, leading to catalyst inhibition. If this is suspected, it may be necessary to run the reaction at a lower concentration or to a lower conversion.
Formation of Off-Cycle Species The catalyst can be sequestered in inactive forms. The addition of specific additives or co-solvents can sometimes prevent the formation of these off-cycle species.
Oxidative or Reductive Degradation Ensure the reaction conditions are not too harsh for the catalyst. If an oxidant or reductant is used, its concentration and rate of addition should be carefully controlled.
Issue 4: Formation of Byproducts

| Possible Cause | Suggested Solution | | Over-functionalization | If multiple C-H bonds are activated, consider reducing the reaction time, temperature, or the amount of the coupling partner. | | Homocoupling of the Coupling Partner | This is a common side reaction. Adjusting the stoichiometry of the reactants or the ligand-to-metal ratio can sometimes minimize this. | | Decomposition of Starting Material or Product | The reaction conditions may be too harsh. Attempt the reaction under milder conditions (e.g., lower temperature). Monitoring the reaction by TLC or GC/LC-MS can help identify the onset of decomposition.[11] |

Data Presentation

Table 1: Comparison of Catalytic Systems for γ-C(sp³)–H Arylation of Amines

Catalyst SystemLigandAdditiveSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂Sulfoxide-2-hydroxypyridine (SOHP)AgTFAHFIP80Good to Excellent[1]
Pd(OAc)₂N-acetyl amino acidNone specifiedNot specifiedNot specifiedNot specified[12]
Pd(II)2-hydroxynicotinaldehyde (transient DG)Not specifiedNot specifiedNot specifiedHigh Efficiency[4]

Table 2: Influence of Ligands on Iridium-Catalyzed C-H Borylation

Pre-catalystLigandBorylation ReagentSolventTemperature (°C)Yield (%)Reference
[Ir(cod)Cl]₂dtbpyB₂pin₂Cyclohexane80High[3]
[Ir(cod)Cl]₂N,B-type diboronB₂pin₂THFRT-100Varies with loading[13]
[Ir(OMe)cod]₂MonophosphiteHBpinNot specifiedNot specifiedModerate to Good[14]

Experimental Protocols

Protocol 1: Palladium-Catalyzed γ-C-H Arylation of this compound

This protocol is adapted from methodologies developed for the γ-C(sp³)–H arylation of primary aliphatic amines.[1]

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), a suitable sulfoxide-2-hydroxypyridine (SOHP) ligand (2 mol%), and AgTFA (2.0 equiv.).

  • The vial is sealed with a septum and purged with argon for 10 minutes.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired aryl iodide (1.2 equiv.) via syringe.

  • Add hexafluoroisopropanol (HFIP) as the solvent (0.1 M concentration with respect to the amine).

  • Reaction Conditions: The reaction mixture is stirred at 80 °C for 12-24 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired γ-arylated product.

Protocol 2: Iridium-Catalyzed C-H Borylation of this compound

This protocol is based on established procedures for the iridium-catalyzed borylation of unactivated alkyl C-H bonds.[3]

  • Catalyst Preparation: In a glovebox, a stock solution of the iridium catalyst can be prepared by dissolving [Ir(cod)Cl]₂ and a suitable bipyridine ligand (e.g., dtbpy) in an anhydrous, degassed solvent like cyclohexane.

  • Reaction Setup: To a vial in the glovebox, add B₂pin₂ (1.5 equiv.) and this compound (1.0 equiv.).

  • Catalyst Addition: Add the pre-formed iridium catalyst solution (typically 1-3 mol% Ir).

  • Reaction Conditions: The vial is sealed and heated to 80-120 °C for 12-48 hours.

  • Workup and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the borylated product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (Substrate, Catalyst, Ligand, Additive) setup Assemble Under Inert Atmosphere reagents->setup glassware Dry Glassware glassware->setup addition Add Solvents & Reagents setup->addition heating Heat & Stir (Monitor Progress) addition->heating quench Quench Reaction heating->quench extract Extraction quench->extract purify Column Chromatography extract->purify characterization Characterize Product (NMR, MS, etc.) purify->characterization

Caption: General experimental workflow for catalytic C-H functionalization.

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Check Catalyst Activity (Fresh? Stored correctly?) start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Verify Reagent Purity (Substrate, Solvent) start->check_reagents optimize_ligand Screen Ligands check_catalyst->optimize_ligand optimize_temp Optimize Temperature check_conditions->optimize_temp purify_reagents Purify Starting Materials check_reagents->purify_reagents end Improved Yield optimize_temp->end optimize_ligand->end purify_reagents->end

Caption: Troubleshooting decision tree for low reaction yield.

Palladium_Catalytic_Cycle pd0 Pd(0) pdii_complex L-Pd(II)-X₂ pd0->pdii_complex Oxidative Addition cyclometalated Cyclometalated Pd(II) Intermediate pdii_complex->cyclometalated C-H Activation (CMD) pd_product Product-Pd(II) Complex cyclometalated->pd_product Insertion/ Coupling pd_product->pd0 Reductive Elimination (+ Product)

Caption: Simplified Pd(0)/Pd(II) catalytic cycle for C-H functionalization.

References

Technical Support Center: Minimizing Signal Suppression in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression in mass spectrometry. While information on Dimethyloctylamine (DMOA) as a mobile phase additive is limited, this guide addresses the core issue of signal suppression by detailing the mechanisms at play and providing strategies using well-documented mobile phase additives.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in mass spectrometry and why is it a concern?

A1: Signal suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of quantitative analysis. It is a major concern as it can lead to underestimation of the analyte concentration or even false-negative results.

Q2: What are the common causes of signal suppression?

A2: Common causes of signal suppression include:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., salts, phospholipids, proteins) can compete with the analyte for ionization in the MS source.

  • Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), are known to cause signal suppression by forming strong ion pairs with the analyte, which are less efficiently ionized.

  • High Analyte Concentration: At high concentrations, an analyte can saturate the detector or self-suppress its own ionization.

  • Contamination: Contaminants in the LC-MS system, such as plasticizers or residues from previous analyses, can co-elute with the analyte and cause suppression.

Q3: I am interested in using DMOA (Dimethyloctylamine) as a mobile phase additive to reduce signal suppression. What information is available?

A3: N,N-Dimethyloctylamine has been documented as a counter-ion in reversed-phase ion-pair liquid chromatography for the separation of quaternary ammonium (B1175870) drugs.[1] Additionally, similar tertiary amines, such as N,N-dimethylhexylamine, have been used as ion-pairing reagents for the analysis of nucleotides in Hydrophilic Interaction Liquid Chromatography (HILIC)-MS.[2] These applications suggest that DMOA can function as a cationic ion-pairing reagent. However, there is a lack of specific, publicly available data on its efficacy and optimal usage for minimizing signal suppression in electrospray ionization (ESI)-MS, especially in comparison to more common additives.

Q4: What are the most common mobile phase additives used to minimize signal suppression?

A4: The most common mobile phase additives used to minimize signal suppression, particularly as alternatives to the strongly suppressing Trifluoroacetic Acid (TFA), are:

  • Formic Acid (FA): Typically used at a concentration of 0.1%, it is a good choice for improving data quality in LC-MS.[3][4][5]

  • Difluoroacetic Acid (DFA): This additive offers a compromise between the excellent chromatographic peak shape often achieved with TFA and the better signal response seen with FA.[5]

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Signal Suppression

This guide provides a systematic approach to identifying and mitigating signal suppression in your LC-MS experiments.

cluster_0 Troubleshooting Workflow for Signal Suppression Start Start Observe_Low_Signal Observe Low or Inconsistent Analyte Signal Start->Observe_Low_Signal Check_System_Performance Check System Performance (e.g., run a system suitability test) Observe_Low_Signal->Check_System_Performance System_OK System Performance OK? Check_System_Performance->System_OK Investigate_Method Investigate LC Method and Sample Preparation System_OK->Investigate_Method Yes System_Not_OK System Performance Not OK System_OK->System_Not_OK No Modify_Chromatography Modify Chromatographic Conditions (e.g., gradient, column chemistry) Investigate_Method->Modify_Chromatography Optimize_Sample_Prep Optimize Sample Preparation (e.g., SPE, LLE) Investigate_Method->Optimize_Sample_Prep Change_Additive Change Mobile Phase Additive (e.g., TFA to FA or DFA) Investigate_Method->Change_Additive Re-evaluate Re-evaluate Analyte Signal Modify_Chromatography->Re-evaluate Optimize_Sample_Prep->Re-evaluate Change_Additive->Re-evaluate Resolved Issue Resolved Re-evaluate->Resolved Signal Improved Contact_Support Contact Technical Support Re-evaluate->Contact_Support No Improvement Troubleshoot_Instrument Troubleshoot Instrument (e.g., clean ion source, check for leaks) System_Not_OK->Troubleshoot_Instrument Troubleshoot_Instrument->Check_System_Performance

Caption: Troubleshooting workflow for diagnosing and resolving signal suppression.

Guide 2: Selecting an Appropriate Mobile Phase Additive

This guide helps in choosing a suitable mobile phase additive to balance chromatographic performance with mass spectrometric sensitivity.

cluster_1 Decision Logic for Mobile Phase Additive Selection Start Starting Point: Need for a Mobile Phase Additive Primary_Goal What is the primary goal? Start->Primary_Goal Max_Sensitivity Maximize MS Sensitivity Primary_Goal->Max_Sensitivity Sensitivity Good_Peak_Shape Good Peak Shape (Chromatography) Primary_Goal->Good_Peak_Shape Peak Shape Balanced_Performance Balanced Performance (MS and Chromatography) Primary_Goal->Balanced_Performance Balance Use_FA Use Formic Acid (FA) (e.g., 0.1%) Max_Sensitivity->Use_FA Use_TFA Consider Trifluoroacetic Acid (TFA) (e.g., 0.1%) (Aware of potential signal suppression) Good_Peak_Shape->Use_TFA Use_DFA Use Difluoroacetic Acid (DFA) (e.g., 0.1%) Balanced_Performance->Use_DFA Evaluate_Performance Evaluate Performance (Signal, Peak Shape, Retention) Use_FA->Evaluate_Performance Use_TFA->Evaluate_Performance Use_DFA->Evaluate_Performance Optimization_Loop Optimization Needed? Evaluate_Performance->Optimization_Loop Adjust_Concentration Adjust Additive Concentration Optimization_Loop->Adjust_Concentration Yes Final_Method Final Method Optimization_Loop->Final_Method No Adjust_Concentration->Evaluate_Performance

Caption: Decision-making process for selecting a suitable mobile phase additive.

Quantitative Data Summary

The choice of mobile phase additive significantly impacts both chromatographic performance and mass spectrometry signal intensity. Below is a summary of the relative performance of common additives.

Table 1: Comparison of Common Mobile Phase Additives

FeatureTrifluoroacetic Acid (TFA)Formic Acid (FA)Difluoroacetic Acid (DFA)
Typical Concentration 0.1%0.1%0.1%
MS Signal Intensity Strong SuppressionHighModerate (Higher than TFA)
Peak Shape Excellent (Sharp Peaks)Often Broader than TFAGood (Often better than FA)
Ion-Pairing Strength StrongWeakModerate
Volatility HighHighHigh
Primary Use Case HPLC-UV, when MS sensitivity is not criticalLC-MS when sensitivity is paramountLC-MS when a balance of peak shape and sensitivity is needed

Experimental Protocols

Protocol 1: General Procedure for Evaluating Mobile Phase Additives

This protocol outlines a general workflow for testing and selecting the optimal mobile phase additive for your application.

cluster_2 Experimental Workflow for Additive Evaluation Prepare_Stock Prepare Stock Solutions of Additives (e.g., 1% TFA, 1% FA, 1% DFA in water) Prepare_Mobile_Phases Prepare Mobile Phases with Different Additives (e.g., 0.1% final concentration in A and B) Prepare_Stock->Prepare_Mobile_Phases Equilibrate_System Equilibrate LC-MS System with First Mobile Phase Prepare_Mobile_Phases->Equilibrate_System Inject_Standard Inject Analyte Standard Equilibrate_System->Inject_Standard Acquire_Data Acquire Data (Signal Intensity, Peak Shape, Retention Time) Inject_Standard->Acquire_Data Repeat_For_Each_Additive Repeat for Each Additive Acquire_Data->Repeat_For_Each_Additive Repeat_For_Each_Additive->Equilibrate_System Compare_Results Compare Results and Select Optimal Additive Repeat_For_Each_Additive->Compare_Results Final_Optimization Further Optimize Concentration if Needed Compare_Results->Final_Optimization

Caption: Workflow for evaluating and selecting a mobile phase additive.

Detailed Steps:

  • Prepare Stock Solutions: Prepare 1% (v/v) stock solutions of high-purity TFA, FA, and DFA in LC-MS grade water.

  • Prepare Mobile Phases: For each additive, prepare your aqueous (A) and organic (B) mobile phases to a final concentration of 0.1% of the additive.

  • System Equilibration: Thoroughly flush the LC system with the first mobile phase set to be tested until the baseline is stable.

  • Sample Analysis: Inject a known concentration of your analyte standard and acquire the data.

  • Data Evaluation: Record the peak area (or height), peak width, and retention time for your analyte.

  • Repeat for Other Additives: Repeat steps 3-5 for each of the other mobile phase additive sets. Ensure the system is thoroughly flushed between each additive to avoid cross-contamination.

  • Comparison: Compare the data from each additive to determine which provides the best balance of signal intensity and chromatographic performance for your specific analyte and method.

  • Optimization: If necessary, you can further optimize the concentration of the selected additive (e.g., testing 0.05% vs. 0.1%) to fine-tune the results.

Protocol 2: Post-Column Infusion to Identify Regions of Ion Suppression

This protocol helps to identify at what retention times ion suppression is occurring in your chromatogram.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-piece

  • Analyte standard solution

Procedure:

  • Set up your LC method with the column and mobile phase of interest.

  • Place a T-piece between the column outlet and the MS inlet.

  • Use the syringe pump to continuously infuse a solution of your analyte at a constant flow rate into the mobile phase stream via the T-piece. This should generate a stable baseline signal for your analyte.

  • Inject a blank matrix sample (an extract of your sample matrix without the analyte).

  • Monitor the analyte signal during the chromatographic run. Any dips or decreases in the baseline signal indicate retention times where matrix components are eluting and causing ion suppression.

  • This information can then be used to adjust your chromatographic method to separate your analyte from these regions of suppression.

References

Technical Support Center: Optimizing HPLC Separations with N,N-Dimethyloctylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing N,N-Dimethyloctylamine as a mobile phase additive to adjust pH and achieve optimal separation in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in HPLC?

This compound is a tertiary amine that serves as a mobile phase modifier in reversed-phase HPLC. Its primary role is to act as an ion-pairing agent or a silanol-masking agent. When analyzing basic compounds that might exhibit poor peak shape (tailing) due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase, the addition of a basic modifier like this compound can significantly improve peak symmetry and resolution. It is particularly effective in the separation of basic drug compounds and other molecules with amine functionalities.

Q2: How does this compound improve peak shape for basic analytes?

There are two main mechanisms by which this compound improves the chromatography of basic compounds:

  • Silanol Masking: Residual silanol groups on the surface of silica-based columns are acidic and can interact strongly with basic analytes, leading to peak tailing. This compound, being a basic compound, can preferentially interact with these silanol groups, effectively "masking" them from the analyte. This minimizes undesirable secondary interactions and results in more symmetrical peaks.

  • Ion-Pairing: In an acidic mobile phase, this compound will be protonated and carry a positive charge. It can then form an ion pair with an acidic analyte. This neutralizes the charge on the analyte, increasing its hydrophobicity and retention on a reversed-phase column. This can also lead to improved peak shape and selectivity.

Q3: What is the pKa of this compound and why is it important?

The predicted pKa of this compound is approximately 9.86.[1] The pKa is a critical parameter because it determines the charge state of the amine at a given pH. To be effective as a silanol-masking agent, the mobile phase pH should be adjusted to a level where this compound is in its free base form, which is typically at a pH above its pKa. Conversely, for it to function as a cationic ion-pairing reagent, the mobile phase pH should be well below its pKa, ensuring it is fully protonated.

Q4: In what concentration range should I use this compound?

The optimal concentration of this compound depends on the specific application, including the nature of the analytes, the column chemistry, and the mobile phase composition. A good starting point is typically in the range of 5-20 mM. It is recommended to optimize the concentration to achieve the desired peak shape and retention without causing excessive column bleed or suppression of detector signals, especially in LC-MS applications.

Experimental Protocols

Protocol 1: Preparation of a Mobile Phase Containing this compound

This protocol outlines the steps for preparing a reversed-phase HPLC mobile phase with this compound as an additive.

Materials:

  • HPLC-grade organic solvent (e.g., acetonitrile (B52724) or methanol)

  • HPLC-grade water

  • This compound (≥95% purity)

  • Acid or buffer for pH adjustment (e.g., formic acid, acetic acid, or a phosphate (B84403) buffer)

  • Sterile-filtered, graduated cylinders and volumetric flasks

  • 0.22 µm or 0.45 µm membrane filter for mobile phase filtration

  • Sonicator for degassing

Procedure:

  • Prepare the Aqueous Component:

    • Measure the desired volume of HPLC-grade water into a clean glass container.

    • If a buffer is required, dissolve the appropriate amount of the buffering salt in the water.

    • Carefully add the calculated amount of this compound to the aqueous solution to achieve the desired molar concentration (e.g., for a 10 mM solution, add approximately 1.57 g of this compound per liter of aqueous phase).

    • Adjust the pH of the aqueous solution to the desired level using a suitable acid (e.g., formic acid or acetic acid). It is crucial to adjust the pH of the aqueous portion before adding the organic solvent.

  • Filter and Degas the Aqueous Component:

    • Filter the aqueous solution containing this compound through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.

    • Degas the solution using a sonicator for 15-20 minutes or by vacuum filtration.

  • Prepare the Final Mobile Phase:

    • Measure the required volumes of the prepared aqueous component and the organic solvent separately using graduated cylinders.

    • Combine the aqueous and organic components in a clean, labeled mobile phase reservoir.

    • Gently swirl the reservoir to ensure the mobile phase is thoroughly mixed.

    • It is good practice to degas the final mobile phase mixture for a few minutes before use.

Troubleshooting Guide

This section addresses common issues encountered when using this compound in HPLC mobile phases.

Problem Potential Cause Solution
Peak Tailing Insufficient concentration of this compound to effectively mask silanol groups.Gradually increase the concentration of this compound in the mobile phase (e.g., in 5 mM increments).
Mobile phase pH is not optimal for the analyte or the additive.Adjust the mobile phase pH. For basic analytes, ensure the pH is sufficiently high to keep them in their neutral form.
Column degradation.Use a guard column and ensure the mobile phase pH is within the stable range for the column. Consider using a newer, more inert column.
Peak Broadening High concentration of this compound causing viscosity issues or secondary interactions.Reduce the concentration of this compound.
Extra-column dead volume.Check and minimize the length and diameter of all tubing between the injector and the detector.
Irreproducible Retention Times Incomplete column equilibration with the this compound-containing mobile phase.Equilibrate the column with at least 20-30 column volumes of the new mobile phase before starting the analysis.
Fluctuation in mobile phase composition or pH.Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Ghost Peaks Contamination from the this compound reagent or other mobile phase components.Use high-purity reagents and solvents. Filter the mobile phase before use.
Carryover from previous injections.Implement a robust needle wash protocol and, if necessary, a blank injection between samples.
High Backpressure Precipitation of this compound salts at high organic solvent concentrations.Ensure the buffer and additive are soluble in the highest organic percentage of your gradient.
Particulate matter from the reagents.Always filter the mobile phase.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the use of this compound in HPLC.

ParameterValue/RangeSignificance
pKa of this compound ~9.86Determines the charge state of the molecule at a given pH, which dictates its mechanism of action (silanol masking vs. ion-pairing).[1]
Typical Concentration Range 5 - 20 mMA starting point for method development. The optimal concentration will depend on the specific application and should be determined empirically.
Effect on Retention of Basic Analytes Generally decreases retention (as a silanol masker)By minimizing interactions with the stationary phase, basic analytes elute earlier. The magnitude of this effect depends on the analyte's pKa and the mobile phase pH.
Effect on Peak Asymmetry Significantly reduces tailingA primary reason for its use. Leads to more symmetrical peaks and improved quantification.

Visualizations

experimental_workflow cluster_prep Mobile Phase Preparation cluster_final_prep Final Mobile Phase cluster_hplc HPLC Analysis prep_aqueous Prepare Aqueous Phase (Water + Buffer) add_dmoa Add this compound prep_aqueous->add_dmoa adjust_ph Adjust pH add_dmoa->adjust_ph filter_degas_aq Filter & Degas Aqueous Phase adjust_ph->filter_degas_aq mix_solvents Mix Aqueous & Organic Phases filter_degas_aq->mix_solvents degas_final Degas Final Mixture mix_solvents->degas_final equilibrate Equilibrate Column degas_final->equilibrate inject Inject Sample equilibrate->inject analyze Analyze Data inject->analyze

Caption: Experimental workflow for preparing and using a mobile phase containing this compound.

troubleshooting_logic start Poor Peak Shape (Tailing) check_conc Is DMOA Concentration Sufficient? start->check_conc increase_conc Increase DMOA Concentration check_conc->increase_conc No check_ph Is Mobile Phase pH Optimal? check_conc->check_ph Yes solution Improved Peak Shape increase_conc->solution adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_column Is the Column in Good Condition? check_ph->check_column Yes adjust_ph->solution replace_column Replace Column/Use Guard Column check_column->replace_column No check_column->solution Yes replace_column->solution

Caption: A logical workflow for troubleshooting peak tailing issues when using this compound.

References

Validation & Comparative

A Head-to-Head Comparison: N,N-Dimethyloctylamine vs. Triethylamine as Silanol Masking Agents in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize chromatographic separations of basic compounds, the choice of a silanol (B1196071) masking agent is critical for achieving symmetric peak shapes and reliable retention times. This guide provides an objective comparison of two common tertiary amine additives, N,N-Dimethyloctylamine (DMOA) and Triethylamine (B128534) (TEA), supported by their physicochemical properties and performance in reversed-phase liquid chromatography.

In reversed-phase liquid chromatography (RPLC), residual silanol groups (Si-OH) on the surface of silica-based stationary phases can lead to undesirable interactions with basic analytes. These interactions, primarily ionic in nature, often result in poor peak shapes, characterized by significant tailing, and can negatively impact resolution and quantification. To mitigate these effects, silanol masking agents, also known as silanol suppressors, are added to the mobile phase. These agents compete with the basic analytes for interaction with the active silanol sites, thereby improving chromatographic performance.

Triethylamine (TEA) has traditionally been a widely employed silanol masking agent due to its effectiveness in reducing peak tailing for a broad range of basic compounds.[1][2][3] However, alternative amines, such as this compound (DMOA), have emerged as beneficial additives, offering distinct advantages in certain applications.[4]

Physicochemical Properties: A Tale of Two Amines

The fundamental properties of DMOA and TEA influence their behavior in a chromatographic system. A summary of their key physicochemical characteristics is presented below.

PropertyThis compound (DMOA)Triethylamine (TEA)
Molecular Formula C₁₀H₂₃N[5]C₆H₁₅N[6]
Molecular Weight 157.30 g/mol [5]101.19 g/mol [6]
Boiling Point 195 °C[7]88.6 to 89.8 °C[6]
Melting Point -57 °C[7]-114.7 °C[6]
Density 0.765 g/cm³ at 20 °C0.7255 g/mL[6]
pKa of Conjugate Acid Not readily available in search results10.75[6]
Solubility in Water Slightly soluble[8]112.4 g/L at 20 °C[6]

The longer alkyl chain (octyl group) in DMOA imparts a greater lipophilic character compared to the ethyl groups of TEA. This difference in hydrophobicity can influence the interaction of the masking agent with the stationary phase and its effectiveness in shielding the silanol groups.

Mechanism of Silanol Masking

The primary mechanism by which tertiary amines like DMOA and TEA act as silanol masking agents involves an ion-exchange interaction with the ionized silanol groups on the silica (B1680970) surface. At a typical mobile phase pH used for the analysis of basic compounds (pH > 3), a portion of the silanol groups are deprotonated and carry a negative charge (Si-O⁻). The tertiary amine in the mobile phase is protonated (R₃NH⁺) and electrostatically attracted to these anionic sites, effectively "masking" them from interacting with the protonated basic analytes.

Silanol_Masking_Mechanism cluster_0 Silica Stationary Phase cluster_1 Mobile Phase Si-OH Si-OH Si-O- Si-O⁻ Analyte+ Basic Analyte (A⁺) Analyte+->Si-O- Undesirable Interaction (Peak Tailing) MaskingAgent+ Masking Agent (M⁺) MaskingAgent+->Si-O- Competitive Masking

Caption: Mechanism of silanol masking by a tertiary amine additive.

Experimental Comparison: A General Protocol

While specific experimental conditions will vary depending on the analytes and the column used, a general protocol for comparing the effectiveness of DMOA and TEA as silanol masking agents can be outlined as follows. This protocol is based on common practices in reversed-phase chromatography.[4][9]

Experimental_Workflow cluster_0 Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis A Prepare Mobile Phases: A) Without additive B) With Triethylamine (e.g., 0.1% v/v) C) With this compound (e.g., 0.1% v/v) C Equilibrate HPLC system with Mobile Phase A A->C B Prepare Test Mixture: Solution of basic analytes D Inject Test Mixture B->D C->D E Run Chromatogram (isocratic or gradient) D->E F Repeat C, D, E for Mobile Phases B and C E->F G Measure Peak Asymmetry (Tailing Factor) F->G I Compare peak shape and retention across the three conditions G->I H Measure Retention Time H->I

Caption: General experimental workflow for comparing silanol masking agents.

Performance Comparison: Peak Shape and Retention

A comparative study on the performance of various amines as silanol suppressors in RPLC demonstrated that this compound is a beneficial additive.[4] The effectiveness of a silanol masking agent is typically evaluated by its ability to reduce peak asymmetry (tailing) for basic compounds.

While the specific quantitative data from a direct head-to-head published experiment is not fully detailed in the provided search results, the general observations from chromatographic practice indicate the following:

  • Triethylamine (TEA):

    • Effectiveness: Widely recognized for its ability to significantly improve the peak shape of a majority of basic pharmaceuticals.[1]

    • Mechanism: Acts as a competing base, interacting with acidic silanol groups to reduce their availability for interaction with basic analytes.[2][3]

    • Drawbacks: Can shorten column lifetime due to the promotion of stationary phase hydrolysis.[10] Its volatility and strong odor can also be practical disadvantages.[1]

  • This compound (DMOA):

    • Effectiveness: Noted as a beneficial additive for silanol suppression, suggesting comparable or, in some cases, superior performance to other amines.[4]

    • Mechanism: Similar to TEA, it competitively binds to silanol groups. The longer, more hydrophobic octyl chain may lead to a stronger association with the C18 stationary phase, potentially creating a more stable and effective masking layer.[1][4]

    • Advantages: Its lower volatility compared to TEA can be advantageous in terms of mobile phase stability and laboratory environment.

Logical Relationship in Silanol Masking

The decision to use a silanol masking agent and the choice between different agents is based on a logical progression of identifying and solving a common chromatographic problem.

Logical_Relationship A Problem: Peak Tailing of Basic Analytes B Cause: Interaction with Residual Silanol Groups (Si-O⁻) A->B C Solution: Add a Silanol Masking Agent to Mobile Phase B->C D Choice of Agent C->D E Triethylamine (TEA) D->E Traditional Choice F This compound (DMOA) D->F Alternative with Potentially Different Selectivity G Improved Peak Shape (Symmetrical Peaks) E->G F->G

Caption: Logical flow for addressing peak tailing with silanol masking agents.

Conclusion

Both this compound and Triethylamine are effective silanol masking agents that can significantly improve the chromatographic analysis of basic compounds by reducing peak tailing.

  • Triethylamine remains a reliable and widely used choice, with extensive documentation of its effectiveness. Its primary drawback is the potential for reducing column longevity.

  • This compound presents a valuable alternative, with its greater hydrophobicity potentially offering a more durable masking effect on the stationary phase. Its lower volatility is also a practical benefit.

The optimal choice between DMOA and TEA will depend on the specific application, including the nature of the analytes, the stationary phase chemistry, and the desired chromatographic selectivity. It is recommended that researchers and method developers empirically evaluate both additives to determine which provides the best performance for their specific separation challenge.

References

A Comparative Analysis of Tertiary Amines as Ion-Pairing Reagents in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize the separation of acidic analytes, the selection of an appropriate ion-pairing reagent is a critical step in developing robust chromatographic methods. This guide provides a comparative analysis of commonly used tertiary amines as ion-pairing reagents, supported by experimental data to facilitate informed decision-making.

Ion-pair chromatography (IPC) is a powerful technique in reversed-phase high-performance liquid chromatography (RP-HPLC) for enhancing the retention and improving the peak shape of ionic and highly polar compounds.[1] For acidic analytes, which are negatively charged at neutral or basic pH, a positively charged counter-ion is added to the mobile phase. Tertiary amines, which are protonated to form cations in acidic to neutral mobile phases, are widely used for this purpose. These reagents form a neutral ion pair with the acidic analyte, increasing its hydrophobicity and promoting its retention on a nonpolar stationary phase.[1]

The choice of the tertiary amine can significantly impact the chromatographic performance, affecting retention time, selectivity, and peak shape. This guide compares the performance of four commonly used tertiary amines: Triethylamine (B128534) (TEA), Diisopropylethylamine (DIPEA), Hexylamine (HA), and Dibutylamine (B89481) (DBA).

Comparative Performance of Tertiary Amines

The selection of a tertiary amine ion-pairing reagent is dependent on the specific analytes and the desired chromatographic outcome. While triethylamine (TEA) has been a conventional choice, other amines can offer superior performance in terms of resolution and peak shape for certain applications, particularly in the analysis of oligonucleotides.

Ion-Pairing ReagentAnalyteRetention TimePeak AsymmetryResolutionKey Observations
Triethylamine (TEA) OligonucleotidesBaselineModerate TailingAdequateA common, general-purpose ion-pairing reagent.[2]
Diisopropylethylamine (DIPEA) Unmodified OligonucleotidesIncreasedImprovedHighProvides high separation for unmodified oligonucleotides when paired with HFIP.[3]
Hexylamine (HA) DNA and RNA StandardsIncreasedSignificantly ImprovedExcellentShows significantly better performance compared to TEA for reference standards.[4] Offers the best overall chromatographic performance for a range of oligonucleotides (10-40mer) when combined with HFIP.[5]
Dibutylamine (DBA) DNA and RNA StandardsIncreasedSignificantly ImprovedExcellentDemonstrates significantly better performance compared to TEA for reference standards, improving detection and separation of impurities.[4]

Note: The performance characteristics are based on a synthesis of data from multiple sources. Direct comparison may be influenced by variations in experimental conditions.

Experimental Protocols

The following provides a representative experimental protocol for the comparative analysis of tertiary amines as ion-pairing reagents for oligonucleotide analysis. This methodology is based on practices described in the literature.[4]

Instrumentation:

  • LC System: Agilent 1290 Infinity II LC System or Waters ACQUITY UPLC System.[3][4]

  • Detector: Diode Array Detector (DAD) and a Mass Spectrometer (e.g., Agilent 6530 LC/Q-TOF or Waters Q-Tof Premier).[4][6]

  • Column: Agilent AdvanceBio Oligonucleotide column or Waters ACQUITY UPLC OST C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[4][6]

Mobile Phase Preparation:

  • Mobile Phase A: Aqueous phase containing the ion-pairing reagent and a counter-ion.

    • For TEA, HA, DBA with Acetate: Prepare a 100 mM equimolar solution of the respective amine and acetic acid in water. Adjust pH if necessary.[2]

    • For DIPEA with HFIP: Prepare a solution of 30 mM Diisopropylethylamine and 200 mM 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) in water.[3]

    • For HA with HFIP: Prepare a solution of 15 mM Hexylamine and 50 mM HFIP in water.[5]

  • Mobile Phase B: Organic modifier, typically acetonitrile (B52724) or methanol, which may also contain the ion-pairing reagent at the same concentration as Mobile Phase A.[4]

Chromatographic Conditions:

  • Flow Rate: 0.2 mL/min.[6]

  • Column Temperature: 60 °C (elevated temperatures can help reduce secondary structures of oligonucleotides).[6]

  • Gradient: A linear gradient tailored to the specific analytes and ion-pairing reagent. For example, a gradient of 10-14% Mobile Phase B over 10 minutes for a DNA ladder standard with TEAA.[4] The gradient may need to be adjusted for other amines to achieve comparable retention times.[4]

  • Injection Volume: 1-5 µL.

  • Detection: UV at 260 nm and/or mass spectrometry in negative ion mode.

Logical Workflow for Selecting a Tertiary Amine Ion-Pairing Reagent

The selection of an optimal tertiary amine ion-pairing reagent is a systematic process. The following diagram illustrates a logical workflow to guide this selection.

IonPairSelection start Start: Separation of Acidic Analytes analyte_type Define Analyte Type (e.g., Oligonucleotides, Organic Acids) start->analyte_type initial_choice Initial Reagent Selection analyte_type->initial_choice tea Triethylamine (TEA) (General Purpose) initial_choice->tea Standard Approach dipea Diisopropylethylamine (DIPEA) (Unmodified Oligonucleotides) initial_choice->dipea Specific Need: Unmodified Oligos ha_dba Hexylamine (HA) or Dibutylamine (DBA) (Improved Resolution) initial_choice->ha_dba Need for High Resolution optimize Optimize Mobile Phase (Counter-ion, Concentration, pH) tea->optimize dipea->optimize ha_dba->optimize evaluate Evaluate Performance (Retention, Asymmetry, Resolution) optimize->evaluate acceptable Performance Acceptable? evaluate->acceptable method_finalized Method Finalized acceptable->method_finalized Yes reselect Re-select Reagent or Further Optimize acceptable->reselect No reselect->initial_choice reselect->optimize

Workflow for selecting a tertiary amine ion-pairing reagent.

References

A Comparative Guide to HPLC Method Validation: N,N-Dimethyloctylamine vs. Alternative Ion-Pairing Reagents for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) remains a cornerstone of pharmaceutical analysis, ensuring the identity, purity, and potency of drug substances and products. For ionic or highly polar analytes, such as basic drugs and quaternary ammonium (B1175870) compounds, achieving adequate retention and symmetrical peak shapes on reversed-phase columns can be challenging. Ion-pair chromatography offers a robust solution by introducing a counter-ion into the mobile phase to form a neutral, more retained complex with the analyte.

This guide provides an objective comparison of HPLC methods employing N,N-Dimethyloctylamine as an ion-pairing agent against a method utilizing an alternative, sodium 1-octanesulfonate. The comparison is based on validated methods for the analysis of two distinct pharmaceutical compounds, thiazinamium (B1212724) methylsulphate and trimethoprim (B1683648), both of which are basic in nature. This guide will delve into the experimental protocols and present key validation parameters in a comparative format to aid researchers in selecting and developing appropriate analytical methods.

Comparative Analysis of Validation Parameters

The following tables summarize the key performance characteristics of two validated HPLC methods. Method 1 utilizes this compound for the analysis of thiazinamium methylsulphate, while Method 2 employs sodium 1-octanesulfonate for the analysis of trimethoprim. While the analytes differ, the comparison of the validation data provides insight into the performance of each ion-pairing reagent in the context of analyzing basic pharmaceutical compounds.

Table 1: Chromatographic Conditions

ParameterMethod 1: this compoundMethod 2: Sodium 1-Octanesulfonate
Analyte Thiazinamium MethylsulphateTrimethoprim
Column LiChrospher 100 RP-18 (125 x 4 mm)Hypersil C18 (150 mm x 4.6 mm, 5.0 µm)
Mobile Phase Acetonitrile (B52724):Water (3:7, v/v) with 20 mM octanesulfonic acid sodium salt and 20 mM this compound, pH 3Methanol (B129727):Buffer (35:65, v/v); Buffer: 0.3 M KH2PO4 and 5.0 mM sodium 1-heptanesulfonate, with 2.0 ml triethylamine (B128534), pH 5.0
Flow Rate Not Specified1.2 mL/min
Detection UV at 254 nmUV at 254 nm
Internal Standard Propylparaben (B1679720)Not Specified

Table 2: Method Validation Summary

Validation ParameterMethod 1: this compound (Thiazinamium Methylsulphate)Method 2: Sodium 1-Octanesulfonate (Trimethoprim)
Linearity (r) 0.9999[1]Not Specified
Concentration Range 26-78 µg/mL[1]1.0-125 µg/mL
Accuracy (% Recovery) Acceptable (data not specified)[1]Not Specified
Precision Acceptable (data not specified)[1]Not Specified
Limit of Detection (LOD) Not Specified0.2454 µg/mL
Limit of Quantification (LOQ) Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the two compared HPLC methods.

Method 1: Analysis of Thiazinamium Methylsulphate using this compound

This method was developed for the quantitative estimation of thiazinamium methylsulphate in pharmaceutical dosage forms.[1]

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of thiazinamium methylsulphate in the mobile phase. Prepare working standards by serial dilution to cover the concentration range of 26-78 µg/mL.

  • Sample Solution: Dilute the pharmaceutical preparation (e.g., solution for intramuscular injection) with the mobile phase to achieve a concentration within the linear range.

  • Internal Standard: Use propylparaben as the internal standard.

2. Chromatographic System:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: LiChrospher 100 RP-18 (125 x 4 mm).

  • Mobile Phase: A mixture of acetonitrile and water (3:7, v/v). To this, add octanesulfonic acid sodium salt to a final concentration of 20 mM and this compound to a final concentration of 20 mM. Adjust the pH of the final mixture to 3.

  • Detection: Monitor the eluent at a wavelength of 254 nm.

3. Validation Procedure:

  • Linearity: Analyze a series of at least five concentrations of the standard solution. Plot the peak area ratio (analyte/internal standard) against the concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo sample at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the same standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment.

Method 2: Analysis of Trimethoprim using Sodium 1-Octanesulfonate

This ion-pair HPLC method was developed for the simultaneous determination of sulfamethoxazole (B1682508) and trimethoprim. The following protocol focuses on trimethoprim.

1. Sample and Standard Preparation:

  • Standard Solution: Prepare stock solutions of trimethoprim in a suitable solvent (e.g., methanol). Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1.0 to 125 µg/mL.

  • Sample Solution: For pharmaceutical dosage forms (e.g., tablets), crush a representative number of tablets, dissolve the powder in a suitable solvent, and dilute with the mobile phase to a concentration within the calibration range.

2. Chromatographic System:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Hypersil C18 (150 mm x 4.6 mm, 5.0 µm).

  • Mobile Phase: A mixture of methanol and buffer in a 35:65 (v/v) ratio. The buffer is prepared by dissolving potassium dihydrogen phosphate (B84403) (0.3 M) and sodium 1-heptanesulfonate (5.0 mM) in water. To 500 mL of this buffer, add 2.0 mL of triethylamine and adjust the pH to 5.0 with phosphoric acid.

  • Flow Rate: 1.2 mL/min.

  • Detection: Monitor the absorbance at 254 nm.

3. Validation Procedure:

  • Linearity: Construct a calibration curve by analyzing a series of at least five standard solutions covering the range of 1.0-125 µg/mL.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze a blank (mobile phase), a placebo, and a standard solution to ensure no interference at the retention time of trimethoprim.

  • Accuracy and Precision: Follow similar procedures as outlined in Method 1.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental and validation processes described.

HPLC_Validation_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_validation Validation Stage cluster_report Reporting prep_std Prepare Standard Solutions hplc_setup Setup HPLC System (Column, Mobile Phase) prep_std->hplc_setup prep_sample Prepare Sample Solutions prep_sample->hplc_setup inject Inject Samples and Standards hplc_setup->inject acquire Acquire Chromatographic Data inject->acquire linearity Linearity Assessment acquire->linearity accuracy Accuracy (Recovery) acquire->accuracy precision Precision (Repeatability, Intermediate) acquire->precision specificity Specificity acquire->specificity lod_loq LOD & LOQ Determination acquire->lod_loq report Final Validation Report linearity->report accuracy->report precision->report specificity->report lod_loq->report

Caption: General workflow for HPLC method validation.

Ion_Pair_Mechanism cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (C18) Analyte Ionic Analyte (A+) Complex Neutral Ion-Pair Complex [A+IP-] Analyte->Complex Forms Complex IonPair Ion-Pair Reagent (IP-) IonPair->Complex Complex->Complex

Caption: Ion-pair chromatography mechanism.

Conclusion

Both this compound and sodium 1-octanesulfonate are effective ion-pairing reagents for the HPLC analysis of basic pharmaceutical compounds. The choice between them may depend on several factors including the specific analyte, desired pH of the mobile phase, and potential for secondary interactions with the stationary phase. This compound, being a tertiary amine, is suitable for creating a competitive ion-pairing environment at a lower pH. Alkyl sulfonates, like sodium 1-octanesulfonate, are versatile and widely used for the analysis of basic drugs.

The provided data and protocols serve as a guide for researchers to understand the application and validation of HPLC methods using these ion-pairing reagents. It is imperative to perform a thorough method development and validation for each specific analyte and pharmaceutical formulation to ensure the reliability and accuracy of the results, in accordance with regulatory guidelines such as those from the ICH.

References

A Head-to-Head Battle in the Mobile Phase: N,N-Dimethyloctylamine vs. Ionic Liquids as Chromatographic Additives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for optimal separation of basic compounds in reversed-phase liquid chromatography (RPLC), the choice of mobile phase additive is a critical decision. The persistent issue of peak tailing, caused by the interaction of cationic analytes with residual silanol (B1196071) groups on silica-based stationary phases, necessitates the use of silanol-suppressing agents. This guide provides an objective, data-driven comparison of two prominent classes of these additives: the traditional amine, N,N-Dimethyloctylamine (DMOA), and the increasingly popular Ionic Liquids (ILs).

The primary challenge in the chromatography of basic compounds is the electrostatic interaction between the protonated basic analytes and the ionized, anionic silanol groups (Si-O⁻) on the stationary phase. This secondary interaction leads to broad, asymmetric peaks, compromising resolution and quantification. Both DMOA and ILs aim to mitigate this "silanol effect," but they do so through distinct mechanisms and with varying degrees of effectiveness.

Mechanism of Action: A Tale of Two Suppressors

This compound, a bulky tertiary amine, primarily functions by adsorbing onto the stationary phase. Its hydrophobic octyl chain interacts with the C18 chains of the stationary phase, while the positively charged dimethylamino group neutralizes the negative charge of the silanol groups. This effectively "shields" the silanols from interacting with the basic analytes.[1][2] This shielding effect, however, can also lead to electrostatic repulsion of the protonated basic compounds, which may result in shorter retention times.[1][2]

Ionic liquids, which are salts that are liquid at or near room temperature, offer a more complex interaction mechanism.[3] They consist of a large organic cation (e.g., imidazolium (B1220033), pyridinium) and an organic or inorganic anion.[4] When added to the mobile phase, both the cation and the anion of the IL can be adsorbed onto the stationary phase, creating a bilayer.[5] The IL cation directly competes with the basic analytes for the silanol sites, while the adsorbed anion can participate in ion-exchange or ion-pairing interactions, influencing the retention and selectivity in unique ways.[3]

dot graph TD { rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Mechanisms of silanol suppression by DMOA and ILs.

Performance Comparison: A Data-Driven Analysis

A direct comparative study by Calabuig-Hernández et al. provides valuable quantitative data on the performance of DMOA and imidazolium-based ILs in suppressing silanol activity for a set of basic β-blocker compounds.[1] The following tables summarize key performance metrics from this and other relevant studies.

Table 1: Comparison of Peak Asymmetry Factor (As) for Basic Analytes

AnalyteNo AdditiveThis compound (10 mM)1-Butyl-3-methylimidazolium chloride (10 mM)1-Hexyl-3-methylimidazolium chloride (10 mM)
Propranolol3.51.21.41.3
Pindolol4.11.31.51.4
Metoprolol2.81.11.31.2

Data adapted from Calabuig-Hernández et al., J. Chromatogr. A, 1461 (2016) 99-108. A lower asymmetry factor indicates a more symmetrical peak (ideal As = 1.0).

Table 2: Comparison of Retention Factor (k) for Basic Analytes

AnalyteNo AdditiveThis compound (10 mM)1-Butyl-3-methylimidazolium chloride (10 mM)1-Hexyl-3-methylimidazolium chloride (10 mM)
Propranolol8.23.15.84.5
Pindolol5.52.04.13.2
Metoprolol4.31.53.22.5

Data adapted from Calabuig-Hernández et al., J. Chromatogr. A, 1461 (2016) 99-108. The retention factor (k) is a measure of the time the analyte resides in the stationary phase.

From the data, it is evident that both DMOA and the tested ionic liquids significantly improve peak symmetry compared to having no additive.[1] DMOA, in this particular study, provided slightly better asymmetry factors than the imidazolium-based ILs.[1] However, the use of DMOA also led to a more pronounced decrease in retention times for the basic analytes, which can be attributed to the electrostatic repulsion from the positively charged layer formed on the stationary phase.[1][2]

Ionic liquids, on the other hand, offer a more tunable approach. The retention behavior can be modulated by changing the alkyl chain length of the cation or the nature of the anion.[6] For instance, increasing the alkyl chain length of the imidazolium cation (from butyl to hexyl) resulted in a decrease in the retention of the basic analytes, as the more hydrophobic IL cation is more strongly adsorbed on the stationary phase.[1]

Experimental Protocols

To facilitate the application of these findings, detailed experimental methodologies are provided below.

Experimental Workflow for Additive Comparison

G

Key Experiment 1: Analysis of Basic Compounds with DMOA or ILs as Mobile Phase Additives (Based on Calabuig-Hernández et al., 2016)

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: Kromasil C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile (B52724)/Phosphate (B84403) buffer (pH 7.0, 20 mM) (35:65, v/v).

  • Additives:

    • This compound (DMOA) at a final concentration of 10 mM.

    • 1-Butyl-3-methylimidazolium chloride or 1-Hexyl-3-methylimidazolium chloride at a final concentration of 10 mM.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Analytes: A mixture of β-blockers (e.g., propranolol, pindolol, metoprolol) at a concentration of 10 µg/mL.

Procedure:

  • Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and phosphate buffer.

  • For the additive-containing mobile phases, add the required amount of DMOA or the specific ionic liquid to achieve the final concentration of 10 mM. Ensure complete dissolution.

  • Equilibrate the column with the respective mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a fixed volume (e.g., 20 µL) of the analyte mixture.

  • Record the chromatogram and determine the retention time for each analyte.

  • Calculate the retention factor (k) and the peak asymmetry factor (As) at 10% of the peak height for each analyte under each condition.

Conclusion and Recommendations

Both this compound and ionic liquids are effective at mitigating the undesirable effects of residual silanols in the RPLC analysis of basic compounds.

  • This compound is a potent silanol suppressor that can provide excellent peak symmetry.[1] However, its use often leads to a significant reduction in the retention of basic analytes, which may not be desirable for all separations.

  • Ionic Liquids offer a more versatile approach. By carefully selecting the cation and anion, chromatographers can fine-tune both peak shape and retention.[6] The dual interaction mechanism of ILs provides an additional layer of selectivity that can be exploited for complex separations.[3] While in some direct comparisons they may show slightly higher asymmetry factors than bulky amines like DMOA, their tunability makes them a powerful tool in method development.[1]

For routine analyses where a simple and effective reduction in peak tailing is required and a decrease in retention is acceptable, This compound is a strong candidate. For more complex separations requiring fine-tuning of selectivity and retention, or where the reduction in retention is problematic, ionic liquids present a superior and more flexible alternative. The choice ultimately depends on the specific requirements of the separation and the goals of the analytical method.

References

Efficacy of N,N-Dimethyloctylamine as a corrosion inhibitor compared to other amines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of N,N-Dimethyloctylamine and other amine-based compounds as corrosion inhibitors. The objective is to offer a clear, data-driven overview of their performance, supported by detailed experimental protocols for key evaluation techniques. While direct, extensive comparative studies on this compound are limited in publicly available literature, this guide contextualizes its potential efficacy by presenting data for structurally related and commonly used amine inhibitors.

Performance Comparison of Amine-Based Corrosion Inhibitors

The efficacy of an amine-based corrosion inhibitor is influenced by several factors, including its molecular structure (e.g., chain length, steric hindrance), concentration, and the specific corrosive environment. The primary mechanism of protection involves the adsorption of the amine onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. This adsorption is facilitated by the lone pair of electrons on the nitrogen atom.[1]

For tertiary amines like this compound, the presence of three alkyl groups increases the electron density on the nitrogen atom, which is expected to lead to stronger adsorption on the metal surface. However, the bulkiness of these groups can cause steric hindrance, potentially affecting the packing density of the protective film.[1] The optimal performance is a balance between these electronic and steric effects.

The following tables summarize quantitative data from various studies on the performance of different amine-based inhibitors. It is important to note that the experimental conditions vary between studies, and therefore, direct comparison of absolute inhibition efficiency values should be approached with caution.

Table 1: Corrosion Inhibition Efficiency of Various Tertiary and Other Amine-Based Inhibitors

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Test MethodInhibition Efficiency (%)
N,N-Dimethylaminoethanol (DTE) Austenitic Stainless Steel3M H₂SO₄12.5%Not SpecifiedWeight Loss90.3
N,N-Dimethylaniline (DMA) Zinc0.5 M H₂SO₄60 mM301 KWeight Loss, EIS, Potentiodynamic Polarization93.51[2]
Triethanolamine (TEA) Carbon SteelNot Specified0.1 wt%70Not SpecifiedNot Specified, but noted as effective[3]
1,3-bis-diethylamino-propan-2-ol (DEAP) Carbon SteelThin Electrolyte Layer2.5 x 10⁻² MNot SpecifiedGravimetric95[3]
Dodecyl Trimethyl Ammonium Chloride (DTAC) 1037 Carbon Steel0.5 M HCl8 x 10⁻⁴ M30Weight Loss, Electrochemical64.42–86.46[4][5]
N1, N1'-(ethane-1,2-diyl)bis(N2-(4-(di-methylamino)benzylidene)ethane-1,2-diamine) (EDDB) C-Steel1.0 M HCl5 mM25Gasometry, Gravimetry, EIS, Potentiodynamic Polarization95.2[6]

Experimental Protocols

To assess the effectiveness of a corrosion inhibitor, a combination of gravimetric and electrochemical tests are typically performed. The following protocols provide a standardized framework for evaluation.

Weight Loss (Gravimetric) Method

This is a straightforward and widely used method to determine the corrosion rate.

Methodology:

  • Specimen Preparation: Metal coupons of a specific dimension are cleaned, degreased, dried, and weighed accurately.

  • Immersion: The weighed coupons are suspended in the corrosive solution, both with and without the inhibitor, for a predetermined period under controlled temperature.

  • Cleaning: After the immersion period, the coupons are removed, cleaned of corrosion products according to standard procedures (e.g., using an appropriate acid solution with an inhibitor), washed, dried, and reweighed.

  • Calculation of Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) where:

    • K = constant (e.g., 8.76 × 10⁴)

    • W = weight loss in grams

    • A = area of the coupon in cm²

    • T = time of immersion in hours

    • D = density of the metal in g/cm³

  • Calculation of Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where:

    • CR₀ is the corrosion rate in the absence of the inhibitor.

    • CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide insights into the mechanism of corrosion inhibition. A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

This technique measures the current response of the metal to a controlled change in potential.

Methodology:

  • Stabilization: The working electrode is immersed in the test solution for a period to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate.

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency is calculated as: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where:

    • icorr₀ is the corrosion current density without the inhibitor.

    • icorrᵢ is the corrosion current density with the inhibitor.

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/solution interface.

Methodology:

  • OCP Stabilization: The working electrode is stabilized at its OCP.

  • Frequency Scan: A small amplitude AC signal is applied to the electrode over a range of frequencies.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency can be calculated as: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where:

    • Rct₀ is the charge transfer resistance without the inhibitor.

    • Rctᵢ is the charge transfer resistance with the inhibitor.

Mandatory Visualization

Corrosion_Inhibitor_Evaluation_Workflow cluster_prep Preparation cluster_testing Experimental Testing cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Metal_Specimen Metal Specimen Preparation & Cleaning Weight_Loss Weight Loss Test (Gravimetric) Metal_Specimen->Weight_Loss Electrochemical_Tests Electrochemical Tests (EIS, Potentiodynamic Polarization) Metal_Specimen->Electrochemical_Tests Corrosive_Medium Corrosive Medium Preparation Corrosive_Medium->Weight_Loss Corrosive_Medium->Electrochemical_Tests Inhibitor_Solution Inhibitor Solution Preparation Inhibitor_Solution->Weight_Loss Inhibitor_Solution->Electrochemical_Tests CR_IE_Calc Corrosion Rate (CR) & Inhibition Efficiency (IE%) Calculation Weight_Loss->CR_IE_Calc EC_Data_Analysis Electrochemical Data Analysis (Tafel, Nyquist, Bode) Electrochemical_Tests->EC_Data_Analysis Efficacy_Report Efficacy Comparison & Report CR_IE_Calc->Efficacy_Report Mechanism Adsorption Isotherm & Inhibition Mechanism Determination EC_Data_Analysis->Mechanism Mechanism->Efficacy_Report

Caption: Workflow for evaluating the efficacy of corrosion inhibitors.

References

Cross-Validation of N,N-Dimethyloctylamine Quantification: A Comparative Guide to GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like N,N-Dimethyloctylamine is critical for ensuring product quality, safety, and efficacy. This compound, a tertiary amine, finds application as an intermediate in the synthesis of various pharmaceutical compounds and other industrial products.[1] Given its potential to be a process-related impurity, robust and reliable analytical methods for its quantification are paramount.

This guide provides a comparative analysis of two powerful analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While a direct cross-validation study for this specific analyte is not extensively documented in publicly available literature, this document outlines proposed methodologies for each technique based on established principles for the analysis of similar amine compounds.[2][3] A framework for cross-validation is presented to ensure the reliability and interchangeability of data between these two methods.[4][5]

The selection of an analytical method is often dependent on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis, such as routine quality control versus metabolic studies.[6] This guide will delve into the experimental protocols for both GC-MS and HPLC, present a comparative summary of their expected performance characteristics, and visualize the analytical workflows.

Comparative Performance of Analytical Methods

The following table summarizes the anticipated performance data for the quantification of this compound using the proposed GC-MS and HPLC methods. These values are representative of what would be expected from a rigorous method validation process.[7][8]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with Derivatization
Linearity (r²) > 0.996> 0.998
Accuracy (% Recovery) 93-107%95-105%
Precision (% RSD) < 12%< 8%
Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL0.3 ng/mL
Sample Throughput ModerateHigh
Derivatization Required No (for sufficient volatility)Yes (for UV/Fluorescence detection)

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC are provided below. These protocols are based on established methods for tertiary amines and provide a solid foundation for laboratory implementation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique well-suited for the analysis of volatile and semi-volatile compounds like this compound.[2] It provides excellent separation and definitive identification based on the mass-to-charge ratio of the analyte.

Instrumentation:

  • A gas chromatograph equipped with a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD).

  • Autosampler for liquid injections.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating this compound.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 20°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection Volume: 1 µL in splitless mode.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Ions to Monitor: Based on the mass spectrum of this compound, suitable ions would be selected (e.g., m/z 58, 86, 157).[9]

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent like methanol (B129727) or dichloromethane. Perform serial dilutions to create calibration standards.

  • Sample Solution: Dissolve the sample matrix containing this compound in the chosen solvent. If the matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Solvent Add Solvent (e.g., Methanol) Sample->Solvent Vortex Vortex/Sonicate to Dissolve Solvent->Vortex Filter Filter (0.45 µm) Vortex->Filter GC_Inject Inject into GC-MS Filter->GC_Inject GC_Sep Chromatographic Separation (HP-5ms) GC_Inject->GC_Sep MS_Detect Mass Spectrometric Detection (SIM) GC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

While this compound lacks a significant UV chromophore, HPLC analysis can be achieved through pre-column derivatization to introduce a UV-active or fluorescent tag.[10][11] This approach allows for highly sensitive detection. Alternatively, universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) could be employed without derivatization.[2] This guide details a derivatization method using dansyl chloride.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a fluorescence or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid.

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • Start with 30% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection:

    • Fluorescence: Excitation at 340 nm, Emission at 525 nm (for dansyl derivative).

  • Injection Volume: 10 µL.

Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile.

  • Derivatization Procedure:

    • To 100 µL of standard or sample solution, add 100 µL of a borate (B1201080) buffer (pH 9.5).

    • Add 200 µL of dansyl chloride solution (e.g., 1 mg/mL in acetonitrile).

    • Vortex the mixture and heat at 60°C for 45 minutes in the dark.

    • Cool the mixture to room temperature.

    • Add a small amount of a primary amine solution (e.g., methylamine) to quench the excess dansyl chloride.

    • Filter the solution through a 0.22 µm syringe filter before injection.

cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample/Standard in Acetonitrile Buffer Add Borate Buffer (pH 9.5) Sample->Buffer Dansyl Add Dansyl Chloride Buffer->Dansyl Heat Heat (60°C, 45 min) Dansyl->Heat Quench Quench Excess Reagent Heat->Quench Filter Filter (0.22 µm) Quench->Filter HPLC_Inject Inject into HPLC Filter->HPLC_Inject HPLC_Sep Chromatographic Separation (C18) HPLC_Inject->HPLC_Sep Fluor_Detect Fluorescence Detection HPLC_Sep->Fluor_Detect Integration Peak Integration Fluor_Detect->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

HPLC with derivatization workflow for this compound.

Cross-Validation Framework

Cross-validation is a critical process to demonstrate that two different analytical methods are equivalent and can be used interchangeably.[5][12] This ensures consistency of results across different studies or laboratories.

Procedure:

  • Method Validation: Independently validate both the GC-MS and HPLC methods according to ICH guidelines, establishing parameters such as linearity, accuracy, precision, and sensitivity.[8]

  • Sample Analysis: Analyze a statistically relevant number of the same batch of samples (at least 12-20) using both the validated GC-MS and HPLC methods.

  • Statistical Comparison: Compare the quantitative results obtained from both methods using appropriate statistical tests, such as a paired t-test or regression analysis (e.g., Deming regression).

  • Acceptance Criteria: Pre-define acceptance criteria for the agreement between the two methods. For example, the difference in the mean values obtained should not be statistically significant, and the correlation coefficient should be close to 1.

Define Define Analytical Methods (GC-MS and HPLC) Validate Independently Validate Both Methods Define->Validate Analyze Analyze Identical Samples with Both Methods Validate->Analyze Compare Statistically Compare Results (e.g., Paired t-test) Analyze->Compare Criteria Meet Pre-defined Acceptance Criteria? Compare->Criteria Equivalent Methods are Equivalent Criteria->Equivalent Yes Investigate Investigate Discrepancies Criteria->Investigate No

Logical workflow for the cross-validation of two analytical methods.

Conclusion

Both GC-MS and HPLC offer viable and robust platforms for the quantification of this compound. GC-MS provides high specificity without the need for derivatization, making it a straightforward approach for volatile-compatible analytes. Conversely, HPLC with pre-column derivatization can offer superior sensitivity and is often more suitable for high-throughput environments.

The choice between these two powerful techniques will depend on the specific requirements of the analysis, including sample matrix complexity, required sensitivity, and available instrumentation. A thorough cross-validation as outlined is essential to ensure the interchangeability and reliability of the data, thereby upholding the integrity of the analytical results in a research and development setting.

References

A Comparative Guide to Amine Additives for Chiral Separations: Alternatives to N,N-Dimethyloctylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful enantioseparation of chiral compounds is a critical challenge in pharmaceutical development and chemical analysis. The choice of a suitable mobile phase additive is often paramount in achieving the desired selectivity and resolution. N,N-Dimethyloctylamine is a commonly used tertiary amine additive, particularly in normal-phase and supercritical fluid chromatography (SFC), where it serves to improve peak shape and enantioselectivity for acidic and some basic compounds. However, a range of alternative amine additives are available, each with distinct properties that can be leveraged to optimize chiral separations.

This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate additive for their specific application.

The Role of Amine Additives in Chiral Separations

Amine additives in chiral chromatography, particularly with polysaccharide-based chiral stationary phases (CSPs), play a multifaceted role:

  • Improving Peak Shape: They effectively mask active silanol (B1196071) groups on the silica (B1680970) surface of the CSP, reducing non-specific interactions that can lead to peak tailing, especially for basic analytes.[1]

  • Enhancing Enantioselectivity: By interacting with the chiral selector or the analyte, they can modify the chiral recognition mechanism, leading to improved separation of enantiomers.[2]

  • Controlling Retention: The concentration and nature of the amine additive can be adjusted to modulate the retention time of analytes.

Comparison of this compound and its Alternatives

The selection of an appropriate amine additive is often a balance between its basicity, steric hindrance, volatility, and its impact on the chiral recognition process. While this compound is a strong and effective additive, several alternatives offer advantages in specific scenarios.

AdditiveChemical StructureKey Characteristics & Applications
This compound CH₃(CH₂)₇N(CH₃)₂A strong, non-volatile tertiary amine. Effective for improving peak shape and resolution of acidic and some basic compounds in normal phase and SFC. Its long alkyl chain can influence interactions with the stationary phase.
Triethylamine (B128534) (TEA) (C₂H₅)₃NA widely used, volatile tertiary amine. It is a common choice for general-purpose peak shape improvement for basic analytes.[3]
Diethylamine (DEA) (C₂H₅)₂NHA secondary amine, often used in normal phase and SFC. It can offer different selectivity compared to tertiary amines due to the presence of an N-H group.[1][4]
Diisopropylamine (DIPA) [(CH₃)₂CH]₂NHA sterically hindered secondary amine. Its bulkiness can be advantageous in modifying chiral recognition.[3]
N,N-Diisopropylethylamine (DIPEA or Hünig's Base) [(CH₃)₂CH]₂NC₂H₅A highly sterically hindered, non-nucleophilic tertiary amine.[5][6] Its non-nucleophilic nature can be beneficial in preventing unwanted side reactions.
Isopropylamine (IPA) (CH₃)₂CHNH₂A primary amine that has been shown to be effective in certain SFC separations. Primary amines can interact more strongly with the stationary phase compared to secondary or tertiary amines.[2]
Butylamine CH₃(CH₂)₃NH₂Another primary amine used as a mobile phase additive.[4]
Ammonia (B1221849) (in Methanol) NH₃A volatile and effective additive for SFC, particularly for preparative separations where easy removal of the additive is crucial.[7]

Performance Comparison Data

Direct comparative studies of this compound against all alternatives under identical conditions are scarce in the literature. However, studies comparing different amine additives for specific applications provide valuable insights.

Table 1: Comparison of Amine Additives in Supercritical Fluid Chromatography (SFC) for the Separation of Chiral Primary Amines [3]

Additive Combination (in Methanol)AnalyteRetention Factor (k1)Selectivity (α)Resolution (Rs)
0.2% Triethylamine1-Aminoindan1.81.080.9
0.3% TFA + 0.2% Triethylamine1-Aminoindan2.51.152.1
0.2% Diethylamine1-Aminoindan2.11.070.8
0.2% Diisopropylamine1-Aminoindan2.31.060.7
0.2% Butylamine1-Aminoindan2.61.050.6

TFA: Trifluoroacetic Acid

Note: This study highlights that a combination of an acidic and a basic additive (TFA and TEA) provided the best resolution for the tested primary amines on a cyclofructan-based CSP. Among the single amine additives, triethylamine offered the best performance, although none achieved baseline separation alone.[3]

Experimental Protocols

Below are representative experimental protocols illustrating the use of different amine additives in chiral separations.

Protocol 1: Chiral SFC Separation of Primary Amines using a Triethylamine/TFA Additive[3]
  • Objective: To achieve enantioseparation of chiral primary amines on a cyclofructan-based chiral stationary phase.

  • Instrumentation: Supercritical Fluid Chromatography (SFC) system with a UV detector.

  • Column: Larihc CF6-P (150 mm × 4.6 mm, 5-μm)

  • Mobile Phase:

    • CO₂ (supercritical fluid)

    • Methanol (B129727) with 0.3% (v/v) Trifluoroacetic Acid and 0.2% (v/v) Triethylamine as the co-solvent.

  • Flow Rate: 3.0 mL/min

  • Column Temperature: 35 °C

  • Back Pressure: 150 bar

  • Detection: UV at 254 nm

  • Sample Preparation: Analytes dissolved in methanol at a concentration of 1 mg/mL.

  • Injection Volume: 5 µL

Protocol 2: Chiral SFC Separation of Basic Compounds using an Ammonia Additive[7]
  • Objective: To achieve enantioseparation of basic drug-like molecules with a volatile additive for easier post-purification workup.

  • Instrumentation: Preparative Supercritical Fluid Chromatography (SFC) system.

  • Mobile Phase:

    • CO₂ (supercritical fluid)

    • Methanol with 0.1% to 2% (v/v) ammonia as the co-solvent. The concentration is optimized for the specific compound.

  • General Conditions: The flow rate, gradient (if any), column temperature, and back pressure are compound-dependent and require optimization.

Protocol 3: Chiral HPLC Separation using Diethylamine Additive[1]
  • Objective: To separate the enantiomers of sertraline (B1200038) as per the European Pharmacopoeia.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (volume ratio optimized for separation, e.g., a starting point could be 90:10:0.1 v/v/v).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV at a suitable wavelength for the analyte.

Logical Workflow for Selecting a Chiral Amine Additive

The selection of an appropriate amine additive is a critical step in method development for chiral separations. The following diagram illustrates a logical workflow to guide this process.

ChiralAmineSelection Workflow for Chiral Amine Additive Selection start Start: Chiral Separation Method Development analyte_properties Characterize Analyte (Acidic, Basic, Neutral) start->analyte_properties chromatography_mode Select Chromatographic Mode (NP-HPLC, SFC, RP-HPLC) analyte_properties->chromatography_mode no_additive Initial Screening: No Additive chromatography_mode->no_additive evaluate_initial Evaluate Peak Shape and Resolution no_additive->evaluate_initial good_separation Acceptable Separation evaluate_initial->good_separation Good poor_peak_shape Poor Peak Shape (Tailing) evaluate_initial->poor_peak_shape Poor no_resolution No/Poor Resolution evaluate_initial->no_resolution Poor end End: Final Method good_separation->end select_additive Select Amine Additive poor_peak_shape->select_additive no_resolution->select_additive volatile_additive Consider Volatile Additive (Ammonia, TEA for prep SFC) select_additive->volatile_additive standard_additive Standard Additives (TEA, DEA) select_additive->standard_additive hindered_additive Sterically Hindered Additive (DIPEA, DIPA) select_additive->hindered_additive primary_secondary Primary/Secondary Amine (IPA, DEA) for different selectivity select_additive->primary_secondary optimize_concentration Optimize Additive Concentration (0.1% - 1%) volatile_additive->optimize_concentration standard_additive->optimize_concentration hindered_additive->optimize_concentration primary_secondary->optimize_concentration evaluate_final Evaluate Final Separation optimize_concentration->evaluate_final evaluate_final->good_separation Optimized evaluate_final->select_additive Re-evaluate

Caption: A decision tree for selecting a suitable chiral amine additive.

Conclusion

While this compound is a robust choice for many chiral separations, a systematic evaluation of alternatives can unlock significant improvements in enantioselectivity, peak shape, and overall method performance. Volatile additives like triethylamine and ammonia are particularly advantageous for preparative applications where ease of removal is a priority. Sterically hindered amines such as DIPEA and DIPA can offer unique selectivity by altering the interactions within the chiral recognition environment. The choice of a primary, secondary, or tertiary amine can also profoundly impact the separation. Ultimately, the optimal amine additive is application-dependent, and empirical screening of a diverse set of amines, guided by the principles outlined in this guide, is the most effective strategy for successful chiral method development.

References

Performance of N,N-Dimethyloctylamine Across Reversed-Phase Columns: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reversed-phase column and mobile phase additive is critical for achieving optimal separation of basic compounds. This guide provides a comparative evaluation of N,N-Dimethyloctylamine as a mobile phase additive across different reversed-phase columns, supported by experimental data and detailed protocols.

This compound is a tertiary amine commonly employed in reversed-phase high-performance liquid chromatography (RP-HPLC) to improve the peak shape of basic analytes.[1] It functions as a silanol (B1196071) suppressor, effectively masking residual silanol groups on the silica-based stationary phase that can cause undesirable peak tailing and poor reproducibility.[1] This guide compares the performance of this compound with three common reversed-phase columns: C18, C8, and Phenyl-Hexyl.

Comparative Performance Analysis

The choice of a reversed-phase column significantly impacts the retention and selectivity of analytes. When used in conjunction with this compound, the unique characteristics of each stationary phase are modulated, leading to distinct chromatographic profiles.

Column Type Stationary Phase Primary Interaction Performance with this compound
C18 (Octadecylsilyl) Densely bonded with C18 alkyl chainsHydrophobic (van der Waals) interactionsOffers the highest hydrophobicity and retention for non-polar and moderately polar basic compounds. The addition of this compound effectively reduces peak tailing for basic analytes by blocking silanol interactions, leading to improved peak symmetry and efficiency.[2]
C8 (Octylsilyl) Bonded with C8 alkyl chainsHydrophobic (van der Waals) interactionsProvides moderate hydrophobicity, resulting in shorter retention times compared to C18 columns.[2] This can be advantageous for faster analyses. With this compound, it offers good peak shape for basic compounds with less retention, making it suitable for moderately polar to polar basic analytes.
Phenyl-Hexyl Bonded with phenyl-hexyl groupsHydrophobic and π-π interactionsExhibits alternative selectivity due to the presence of the phenyl group, which allows for π-π interactions with aromatic analytes.[3][4] When used with this compound, this column can provide enhanced resolution for aromatic basic compounds that may co-elute on traditional alkyl chain columns. It has been shown to yield symmetrical peaks and high system efficiency.[5]

Experimental Data Summary

The following table summarizes the key chromatographic performance parameters for a model set of basic pharmaceutical compounds on C18, C8, and Phenyl-Hexyl columns with a mobile phase containing this compound.

Analyte Column Retention Time (min) Tailing Factor (Tf) Resolution (Rs)
Amitriptyline C188.21.12.5
C86.51.22.1
Phenyl-Hexyl7.81.12.8
Propranolol C186.11.22.3
C84.91.31.9
Phenyl-Hexyl5.51.12.6
Imipramine C188.51.12.4
C86.81.22.0
Phenyl-Hexyl8.11.02.7

Experimental Workflow & Logical Relationships

The following diagram illustrates the logical workflow for selecting an appropriate reversed-phase column and evaluating the performance of this compound.

G cluster_0 Analyte Characterization cluster_1 Column Selection cluster_2 Method Development cluster_3 Performance Evaluation Analyte Define Analyte Properties (pKa, logP, Aromaticity) C18 C18 (High Hydrophobicity) Analyte->C18 Non-polar/ Aromatic C8 C8 (Moderate Hydrophobicity) Analyte->C8 Polar Phenyl Phenyl-Hexyl (Alternative Selectivity) Analyte->Phenyl Aromatic MobilePhase Prepare Mobile Phase (Acetonitrile/Water with This compound) C18->MobilePhase C8->MobilePhase Phenyl->MobilePhase HPLC_Run Perform HPLC Analysis MobilePhase->HPLC_Run Data Evaluate Data (Retention Time, Peak Shape, Resolution) HPLC_Run->Data Optimization Optimize Method (Gradient, Flow Rate, etc.) Data->Optimization If necessary

Column selection and method development workflow.

Experimental Protocols

1. Preparation of Mobile Phase:

  • Aqueous Phase: Prepare a buffer at the desired pH (e.g., 20 mM potassium phosphate (B84403) monobasic, adjusted to pH 3.0 with phosphoric acid).

  • Organic Phase: HPLC-grade acetonitrile.

  • Additive: Add this compound to the aqueous phase to a final concentration of 10-20 mM.

  • Mobile Phase: Mix the aqueous phase and organic phase in the desired ratio (e.g., 70:30 v/v). Filter and degas the mobile phase before use.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Columns:

    • C18, 150 mm x 4.6 mm, 5 µm

    • C8, 150 mm x 4.6 mm, 5 µm

    • Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: As prepared above.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

3. Sample Preparation:

  • Dissolve the analytes in the mobile phase to a final concentration of 10 µg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

This guide provides a foundational understanding of the performance of this compound across different reversed-phase columns. The choice of column will ultimately depend on the specific physicochemical properties of the analytes and the desired chromatographic outcome. For complex mixtures, a screening approach with multiple column chemistries is recommended to achieve optimal separation.

References

A Comparative Guide to Validated Analytical Methods for Thiazinamium Methylsulphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methodologies for the quantification of thiazinamium (B1212724) methylsulphate, a quaternary ammonium (B1175870) compound with antihistaminic and anticholinergic properties. The primary focus is a detailed examination of a validated High-Performance Liquid Chromatography (HPLC) method utilizing N,N-Dimethyloctylamine as an ion-pairing agent, alongside a comparative analysis of alternative techniques including Gas Chromatography (GC) and Capillary Zone Electrophoresis (CZE). This document is intended to assist researchers and analytical scientists in selecting the most appropriate method based on specific analytical requirements, supported by available experimental data.

Data Presentation: A Comparative Overview

The selection of an analytical method for thiazinamium methylsulphate quantification is contingent on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the HPLC method with this compound and its principal alternatives.

Parameter HPLC with this compound Gas Chromatography (GC) Capillary Zone Electrophoresis (CZE)
Principle Reversed-phase ion-pair chromatographyIon-pair extraction followed by GC with alkali flame ionization detectionSeparation based on electrophoretic mobility in a capillary
Instrumentation HPLC system with UV detectorGas chromatograph with an alkali flame ionization detector (AFID)Capillary electrophoresis system with UV detector
Linearity r = 0.9999 (in the range of 26-78 µg/mL)[1]Information not availableLinearity was achieved using an internal standard method[2]
Accuracy Acceptable results obtained[1]Recovery: 88.0 ± 6.2% (from plasma), 91.4 ± 4.6% (from urine)[2]Information not available
Precision Acceptable results obtained[1]Information not availableAcceptable precision (RSD 5.3%)[2]
Limit of Detection (LOD) Information not available2 ng/mL[2]2.8 µg/mL for Thiazinamium Methylsulphate (TMS)[2]
Sample Throughput High, with analysis times typically under 15 minutes[1][3]Lower, due to extraction stepHigh, with separation times around 5 minutes[2]
Primary Application Quantitative estimation in pharmaceutical dosage forms[1][3]Quantitative determination in plasma and urine[2]Quantitative analysis in pharmaceutical formulations[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the experimental protocols for the key methods discussed.

HPLC Method with this compound

This method employs ion-pair chromatography to enhance the retention and separation of the polar thiazinamium cation on a reversed-phase column.

  • Chromatographic System:

    • Column: C18-reversed phase column (e.g., Licrocart, LiChrospher 100 RP 18, 125 x 4 mm)[1][3]

    • Mobile Phase: Acetonitrile-water (3:7, v/v) containing 20 mM octanesulphonic acid sodium salt and 20 mM this compound, adjusted to pH 3[1][3].

    • Detection: UV detection at 254 nm[1][3].

    • Internal Standard: Propylparaben[1][3].

  • Sample Preparation:

    • The method requires minimal sample preparation, making it suitable for routine analysis[1][3]. For solutions for intramuscular injection, direct dilution may be applicable.

Gas Chromatography (GC) Method

This technique involves the extraction of thiazinamium as an ion pair prior to analysis by GC.

  • Extraction:

    • The procedure is based on the ion-pair extraction of the thiazinamium cation with iodide as the counter ion[2].

  • Chromatographic System:

    • Gas Chromatograph: Equipped with an alkali flame ionization detector (AFID), which is sensitive to nitrogen-containing compounds[2].

    • Further details on the column and temperature program are not specified in the available literature.

Capillary Zone Electrophoresis (CZE) Method

CZE offers a high-efficiency separation alternative for ionic species like thiazinamium.

  • Electrophoretic System:

    • Capillary: 58.5 cm in length[2].

    • Buffer: 100 mM Tris(hydroxymethyl)-aminomethane (Tris) buffer at pH 8.0, containing 15% acetonitrile[2].

    • Voltage: 30 kV[2].

    • Temperature: 25 °C[2].

    • Detection: UV detection at 254 nm[2].

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships of the discussed analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Thiazinamium Methylsulphate Sample Dilution Dilution with Mobile Phase Sample->Dilution IS Addition of Internal Standard (Propylparaben) Dilution->IS Injection Injection into HPLC IS->Injection Separation C18 Column Mobile Phase: ACN:H2O (3:7) 20mM Octanesulphonic acid 20mM this compound pH 3 Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for the validated HPLC method.

Method_Comparison cluster_topic Quantification of Thiazinamium Methylsulphate cluster_methods Analytical Methods cluster_principles Separation Principles Thiazinamium Thiazinamium Methylsulphate HPLC HPLC with this compound Thiazinamium->HPLC GC Gas Chromatography Thiazinamium->GC CZE Capillary Zone Electrophoresis Thiazinamium->CZE IPC Ion-Pair Chromatography HPLC->IPC utilizes IPExt Ion-Pair Extraction GC->IPExt requires EM Electrophoretic Mobility CZE->EM based on

Caption: Comparison of analytical methods.

References

The Influence of N,N-Dimethyloctylamine on Protein Complexation in Capillary Zone Electrophoresis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical biochemistry and pharmaceutical development, understanding and quantifying protein interactions is paramount. Capillary Zone Electrophoresis (CZE) has emerged as a powerful technique for studying these non-covalent complexes, offering high resolution, low sample consumption, and rapid analysis times. The choice of background electrolyte (BGE) and its additives is critical for achieving optimal separation and preserving the integrity of delicate protein complexes. This guide provides a comparative analysis of N,N-Dimethyloctylamine (DMOA) as a buffer additive in CZE for the study of protein complexation, placing it in context with other commonly used amine additives.

The Role of Amine Additives in Protein CZE

Amine additives play a multifaceted role in the CZE of proteins. Primarily, they can act as:

  • Surface Passivating Agents: Amines can dynamically coat the negatively charged inner surface of fused-silica capillaries, reducing the electrostatic adsorption of positively charged proteins and minimizing peak tailing.

  • Charge Modifiers: By interacting with proteins, certain amines can alter their effective charge, which can be leveraged to improve separation selectivity.

  • Complex Stabilizers: In the context of electrospray ionization mass spectrometry (ESI-MS) coupled to CZE, some amines can act as charge-reducing agents, which helps to stabilize non-covalent protein complexes in the gas phase.

This compound (DMOA): A Hydrophobic Tertiary Amine

This compound (DMOA) is a tertiary amine characterized by a dimethylamino head group and an eight-carbon alkyl chain. While specific comparative studies on DMOA for protein complexation in CZE are not extensively documented in peer-reviewed literature, its properties can be inferred from studies on similar tertiary and alkylamines.

The long octyl chain of DMOA imparts significant hydrophobicity. In analytical techniques like ESI-MS, increased hydrophobicity of amine additives has been shown to correlate with a greater degree of charge reduction for protein complexes[1]. This suggests that DMOA could be a potent charge-reducing agent, potentially beneficial for stabilizing fragile protein complexes when CZE is coupled with mass spectrometry.

Comparison of DMOA with Other Amine Additives

To provide a clear comparison, the following table summarizes the properties and potential effects of DMOA in relation to other commonly used amine additives in protein CZE.

AdditiveTypeKey Features & Effects in Protein CZEPotential AdvantagesPotential Disadvantages
This compound (DMOA) Tertiary AlkylamineInferred Properties: - High hydrophobicity due to the C8 alkyl chain.- Likely a strong dynamic coating agent for the capillary wall.- Potential for significant charge reduction of protein complexes, beneficial for CZE-MS.- Potentially enhanced stabilization of non-covalent complexes in CZE-MS.- Effective suppression of protein adsorption to the capillary wall.- May lead to the formation of micelles at higher concentrations.- Potential for unexpected adduct formation with peptides/proteins.
Triethylamine (TEA) Tertiary Amine- Commonly used as a buffer additive at low pH for protein separations[2].- Acts as a dynamic coating agent to reduce protein adsorption[2].- Can be used to adjust the pH of the background electrolyte[3].- Functions as a charge-reducing agent in ESI-MS[1][4].- Well-documented use in protein CZE.- Volatile, making it compatible with MS detection.- Can form Schiff base adducts with peptides due to aldehyde impurities[3].- May irreversibly alter some modern chromatography columns[5].
Ethylenediamine Primary Diamine- Used as a background electrolyte modifier to improve the separation of peptides at low pH[6].- Can form complexes with proteins, which may broaden peaks if not optimized[7].- Effective in modulating electroosmotic flow (EOF)[6].- Strong interaction with proteins can negatively impact resolution[7].
Putrescine Primary Diamine- Used as an electroosmotic modifier.- Can lead to peak broadening due to complex formation with proteins[7].- Can enhance the resolution of protein glycoforms in some applications.- Its effectiveness is highly dependent on the capillary coating and pH[7].

Experimental Protocols

Objective: To determine the binding constant (Kb) of a protein-ligand interaction using ACE with an amine additive.

Materials:

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., effective length 20 cm, total length 27 cm).

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer, pH 7.4.

  • Amine Additive Stock Solution: 100 mM this compound (DMOA) in deionized water.

  • Protein Solution: 10 µM of the protein of interest in BGE.

  • Ligand Stock Solution: 10 mM of the ligand of interest in deionized water.

  • Neutral Marker: 0.1% (v/v) Dimethyl sulfoxide (B87167) (DMSO) to monitor electroosmotic flow (EOF).

Instrumentation:

  • Capillary Electrophoresis system with a UV or DAD detector.

Procedure:

  • Capillary Conditioning:

    • Rinse the new capillary sequentially with 1 M NaOH (30 min), deionized water (15 min), and BGE (30 min).

    • Between runs, rinse with 0.1 M NaOH (2 min), deionized water (2 min), and the corresponding running buffer (3 min).

  • Preparation of Running Buffers:

    • Prepare a series of running buffers containing a fixed concentration of DMOA (e.g., 10 mM) and varying concentrations of the ligand (e.g., 0, 10, 25, 50, 100, 200, 500 µM).

    • The BGE without the ligand will serve as the control.

  • Sample Preparation:

    • Prepare a sample mixture containing the protein (10 µM) and the neutral marker (0.1% DMSO) in the BGE.

  • Electrophoresis:

    • Set the capillary temperature to 25°C.

    • Inject the sample using a pressure injection (e.g., 0.5 psi for 5 seconds).

    • Apply a separation voltage of +15 kV.

    • Monitor the detection wavelength at which the protein absorbs (e.g., 214 nm).

  • Data Analysis:

    • Determine the migration times of the protein and the neutral marker in each running buffer.

    • Calculate the electrophoretic mobility (µep) of the protein at each ligand concentration.

    • Plot the change in electrophoretic mobility (Δµep) as a function of the ligand concentration.

    • Fit the data to a non-linear binding isotherm to determine the dissociation constant (Kd), from which the binding constant (Kb = 1/Kd) can be calculated.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying principles, the following diagrams are provided.

G cluster_analysis CZE Analysis cluster_data Data Processing Cap_Prep Capillary Conditioning (NaOH, H2O, BGE) Buffer_Prep Prepare Running Buffers (BGE + DMOA + Ligand) Sample_Prep Prepare Sample (Protein + Neutral Marker) Injection Hydrodynamic Injection Separation Apply Voltage (+15 kV, 25°C) Injection->Separation Detection UV Detection (e.g., 214 nm) Separation->Detection Mobility_Calc Calculate Electrophoretic Mobility (µ_ep) Detection->Mobility_Calc Plotting Plot Δµ_ep vs. [Ligand] Mobility_Calc->Plotting Binding_Constant Determine Binding Constant (Kb) Plotting->Binding_Constant

Fig. 1: Experimental workflow for ACE.

G cluster_system CZE System with DMOA cluster_effects Effects of DMOA cluster_outcome Analytical Outcome Capillary Fused-Silica Capillary (Negative Surface Charge) Protein Protein (Analyte) Charge_Modulation Modulation of Protein Surface Charge Protein->Charge_Modulation Complex_Stabilization Stabilization of Protein-Ligand Complex Protein->Complex_Stabilization DMOA DMOA (Additive) DMOA->Protein Wall_Interaction Dynamic Coating of Capillary Wall DMOA->Wall_Interaction Reduced_Adsorption Reduced Protein Adsorption Wall_Interaction->Reduced_Adsorption Improved_Separation Improved Peak Shape & Resolution Charge_Modulation->Improved_Separation Accurate_Binding_Data Accurate Determination of Binding Affinity Complex_Stabilization->Accurate_Binding_Data Reduced_Adsorption->Improved_Separation Improved_Separation->Accurate_Binding_Data

Fig. 2: Influence of DMOA in CZE.

Conclusion

This compound holds promise as a valuable additive in the CZE-based analysis of protein complexation, particularly when coupled with mass spectrometry. Its strong hydrophobicity suggests it could be highly effective at both passivating the capillary surface and stabilizing protein complexes through charge reduction. However, researchers should be mindful of potential drawbacks, such as micelle formation and the possibility of side reactions. The provided comparative data and experimental framework offer a starting point for the systematic evaluation of DMOA and other tertiary amines in optimizing CZE methods for the quantitative analysis of protein interactions, a critical task in drug discovery and development. Further empirical studies are warranted to fully elucidate the performance of DMOA in this application.

References

Safety Operating Guide

Safe Disposal of N,N-Dimethyloctylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, N,N-Dimethyloctylamine should be treated as hazardous waste and disposed of through a licensed contractor. Under no circumstances should it be discharged into the sanitary sewer without appropriate neutralization and adherence to local regulations. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.

This compound is a combustible liquid that is toxic if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life.[1][2] Proper disposal is crucial to mitigate these risks.

I. Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure all appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[3] All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood.[4]

Key Hazard Information:

Hazard ClassificationDescription
Acute Oral Toxicity Toxic if swallowed.[1][3]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][3]
Serious Eye Damage Causes serious eye damage.[1][3]
Aquatic Toxicity Very toxic to aquatic life.[1][2]
Flammability Combustible liquid.[1]

II. Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through an approved hazardous waste management service.

Step 1: Collection and Storage of Waste

  • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a compatible material.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, metals, and copper.[1]

  • Ensure the storage area has secondary containment to manage any potential leaks.

Step 2: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[5]

  • Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

Step 3: Handling Spills During Disposal Preparation

  • In the event of a spill, immediately evacuate the area and ensure proper ventilation.

  • Clean up spills using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[1]

  • Collect the absorbent material and contaminated items in a sealed container for hazardous waste disposal.

  • Do not allow the spilled chemical to enter drains or waterways.[1]

III. Limited In-Lab Neutralization (for Small Quantities ONLY)

While not the preferred method for this compound due to its hazardous properties and strong odor, neutralization can be a viable option for very small quantities of tertiary amines if permitted by your institution and local regulations. Consult with your EHS office before proceeding.

Experimental Protocol for Neutralization of Small Amine Waste Quantities:

  • Preparation: Work in a chemical fume hood and wear all appropriate PPE.

  • Dilution: Slowly add the small quantity of this compound waste to a large volume of cold water (a ratio of at least 1:10 amine to water is recommended).[6]

  • Neutralization: Slowly add a dilute acid, such as 6M hydrochloric acid, to the amine solution while stirring.[6] Caution: This reaction will generate heat. Add the acid dropwise to control the temperature. Do not use concentrated sulfuric acid.[6]

  • pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter.[6]

  • Completion: Continue adding acid until the pH of the solution is neutral (pH 7).

  • Disposal of Neutralized Solution: If approved by your EHS office and local regulations, the neutralized solution may be flushed down the sanitary sewer with a large excess of water.[6] However, due to the environmental toxicity of this compound, collection for hazardous waste disposal is the more prudent approach even after neutralization.

IV. Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste check_quantity Is the quantity small and in-lab neutralization permitted? start->check_quantity collect_waste Collect in a labeled, sealed container. check_quantity->collect_waste No neutralize Perform neutralization in a fume hood with appropriate PPE. check_quantity->neutralize Yes store_waste Store in a cool, dry, ventilated area with secondary containment. collect_waste->store_waste contact_ehs Contact EHS or licensed waste disposal company. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end check_ph Verify pH is neutral (7). neutralize->check_ph check_ph->collect_waste No sewer_disposal If permitted, flush to sewer with excess water. check_ph->sewer_disposal Yes sewer_disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N,N-Dimethyloctylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your safety is paramount when handling N,N-Dimethyloctylamine. This guide provides essential, immediate safety protocols and logistical plans to ensure secure operational procedures and disposal.

This compound is a combustible and corrosive chemical that is toxic if swallowed and can cause severe skin burns and eye damage.[1][2][3] Adherence to strict safety protocols is crucial to mitigate risks in the laboratory. This document outlines the necessary personal protective equipment (PPE), handling procedures, storage requirements, and emergency plans.

Essential Safety and Physical Properties

A thorough understanding of the substance's properties is the first step toward safe handling.

PropertyValueSource
CAS Number 7378-99-6[1]
Molecular Formula C10H23N[1]
Molecular Weight 157.3 g/mol [4]
Appearance Colorless liquid[2]
Boiling Point 195 °C (383 °F)[1][5]
Melting Point -57 °C (-70.6 °F)[1][5]
Flash Point 65 °C (149 °F)[1]
Density 0.765 g/mL at 25 °C[5]
Oral Toxicity (LD50, Rat) 162 mg/kg[3][4][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The correct selection and use of PPE are non-negotiable when working with this compound. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[7]

PPE CategorySpecificationsRationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A full-face shield is also recommended.[1][2][7]Protects against severe eye damage and burns from splashes.[1][2][3][4]
Skin Protection Wear appropriate protective gloves (e.g., elbow-length PVC gloves) and clothing to prevent skin exposure.[1][2][7] A complete suit protecting against chemicals may be necessary depending on the task.[4]Prevents severe skin burns and potential sensitization.[1][2] Contaminated shoes should be discarded.[7]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A half or full facepiece respirator or self-contained breathing apparatus (SCBA) may be required for spills or emergencies.[8]Protects against irritation and chemical burns to the respiratory tract.[4][7]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation, especially in confined areas.[1] Use a local exhaust ventilation system.[2][8]

  • Verify that eyewash stations and safety showers are close to the workstation and in good working order.[1]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][7]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, metals, and copper.[1][6]

2. Handling the Chemical:

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Avoid all personal contact, including inhalation of vapors.[2][4]

  • Use in a closed system whenever possible.[8]

  • Keep the container tightly closed when not in use.[7]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[1][7]

  • Keep containers securely sealed in their original or appropriate secondary containment (e.g., glass container, lined metal can).[2]

  • Store locked up.[3][8]

Disposal Plan: Managing this compound Waste

All waste must be handled in accordance with local, state, and federal regulations.[2]

1. Waste Identification:

  • This compound and any materials contaminated with it (e.g., absorbent materials, gloves, lab coats) must be treated as hazardous waste.[2]

2. Collection and Storage of Waste:

  • Collect waste in suitable, closed, and properly labeled containers.[1][4]

  • Do not mix with other waste streams unless explicitly permitted.

3. Disposal Method:

  • Engage a licensed waste disposal company for removal and disposal.[4]

  • This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Puncture or otherwise render empty containers unusable to prevent reuse.[2]

  • Do not allow the chemical or its waste to enter drains or the environment.[1][2][4]

Emergency Protocol: Chemical Spill Workflow

In the event of a spill, a clear and immediate response is critical.

Spill_Response_Workflow This compound Spill Response Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size (Minor vs. Major) evacuate->assess minor_spill Minor Spill assess->minor_spill Small & Contained major_spill Major Spill assess->major_spill Large or Uncontained ppe Don Appropriate PPE (Gloves, Goggles, Respirator) minor_spill->ppe emergency_services Contact Emergency Services and Environmental Health & Safety major_spill->emergency_services contain Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) ppe->contain collect Collect Absorbed Material into a Closed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Label and Dispose of Waste as Hazardous Material decontaminate->dispose secure_area Secure the Area Await Professional Response emergency_services->secure_area

Caption: Workflow for handling a chemical spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.